molecular formula C7H4Br2N2 B1273783 4-Amino-3,5-dibromobenzonitrile CAS No. 58633-04-8

4-Amino-3,5-dibromobenzonitrile

Cat. No.: B1273783
CAS No.: 58633-04-8
M. Wt: 275.93 g/mol
InChI Key: UWIGJWZPRNWPBK-UHFFFAOYSA-N
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Description

4-Amino-3,5-dibromobenzonitrile is a useful research compound. Its molecular formula is C7H4Br2N2 and its molecular weight is 275.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3,5-dibromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIGJWZPRNWPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370675
Record name 4-amino-3,5-dibromobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58633-04-8
Record name 4-amino-3,5-dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 58633-04-8

Introduction: Unveiling a Key Building Block in Modern Chemistry

4-Amino-3,5-dibromobenzonitrile, also known by its alternative name 2,6-Dibromo-4-cyanoaniline, is a highly functionalized aromatic compound of significant interest to researchers and professionals in drug development and materials science.[1] Its unique structure, featuring a central benzene ring substituted with an amino group, a cyano moiety, and two bromine atoms, offers a versatile scaffold for the synthesis of a diverse array of complex molecules. The strategic placement of these functional groups allows for regioselective chemical transformations, making it a valuable intermediate in the creation of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive exploration of this compound, from its fundamental properties to its synthesis, analytical characterization, and applications, with a particular focus on its emerging role in drug discovery.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its solubility, stability, and reactivity, thereby influencing reaction conditions, purification methods, and formulation strategies.

PropertyValueSource
CAS Number 58633-04-8[1]
Molecular Formula C₇H₄Br₂N₂[1]
Molecular Weight 275.93 g/mol [1]
Appearance White to off-white or light yellow to brown solid[2]
Melting Point 188 - 192 °C[2]
Solubility Insoluble in water; Soluble in organic solvents such as dichloromethane and chloroform.[2]
Stability Stable under normal conditions, but may react with strong oxidizing agents.[2]

Synthesis of this compound: A Detailed Protocol and Rationale

Reaction Scheme

G reactant 4-Aminobenzonitrile product This compound reactant->product Electrophilic Aromatic Substitution reagent Bromine (Br₂) in Acetic Acid (AcOH)

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-Aminobenzonitrile

  • Bromine (Br₂)

  • Glacial Acetic Acid (AcOH)

  • Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminobenzonitrile (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

  • Bromination: While maintaining the temperature between 0-5 °C, add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise to the stirred solution of 4-aminobenzonitrile. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a stirred solution of saturated sodium thiosulfate to quench any unreacted bromine.

  • Neutralization and Precipitation: Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a solid.

  • Drying: Dry the purified product in a vacuum oven.

Causality Behind Experimental Choices
  • Choice of Solvent: Glacial acetic acid is an ideal solvent for this reaction as it is polar enough to dissolve the starting material and is resistant to oxidation by bromine.

  • Temperature Control: The initial cooling to 0-5 °C is crucial to moderate the exothermic nature of the bromination reaction and to prevent unwanted side reactions.

  • Stoichiometry of Bromine: A slight excess of bromine (2.1 equivalents) is used to ensure the complete dibromination of the aromatic ring at the positions ortho to the activating amino group.

  • Quenching and Neutralization: Sodium thiosulfate is used to safely neutralize any excess bromine, a hazardous and reactive reagent. Subsequent neutralization with sodium bicarbonate is necessary to remove the acidic solvent and facilitate the precipitation of the amine product.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are standard and effective methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

¹H NMR (Proton NMR):

  • Expected Signals: The ¹H NMR spectrum of this compound is expected to show two key signals:

    • A singlet in the aromatic region (typically δ 7.5-8.0 ppm) corresponding to the two equivalent aromatic protons.

    • A broad singlet in the region of δ 4.0-5.0 ppm corresponding to the two protons of the amino group. The chemical shift of the NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR):

  • Expected Signals: The ¹³C NMR spectrum will provide information about the carbon framework. Key expected signals include:

    • A signal for the cyano carbon (C≡N) typically in the range of δ 115-120 ppm.

    • Signals for the aromatic carbons. The carbon attached to the amino group will be shifted upfield, while the carbons attached to the bromine atoms will be shifted downfield. The quaternary carbon attached to the cyano group will also be identifiable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound. A reverse-phase HPLC method is generally suitable for this type of aromatic compound.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

  • Gradient Program: A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method will allow for the separation of this compound from any starting material, mono-brominated intermediates, or other impurities. The purity is determined by the area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (275.93 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two bromine atoms.

Applications in Drug Development and Proteomics Research

The unique structural features of this compound make it a valuable scaffold in the design and synthesis of bioactive molecules, particularly in the field of oncology.[1]

Role as a Kinase Inhibitor Scaffold

Many small-molecule kinase inhibitors, which are a cornerstone of modern cancer therapy, are built upon aniline and quinazoline cores. The 4-amino-benzonitrile moiety is a key pharmacophore in several potent kinase inhibitors. The cyano group can act as a hydrogen bond acceptor, while the amino group provides a point for further chemical modification to enhance binding affinity and selectivity for the target kinase.

Derivatives of 4-aminobenzonitrile have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Src kinase.[3] For instance, the anti-cancer drug Erlotinib, an EGFR inhibitor, is synthesized from an aniline derivative.[4] The dibromo substitution in this compound can provide additional points of interaction within the ATP-binding pocket of kinases and can also modulate the pharmacokinetic properties of the molecule.

G cluster_0 Drug Discovery Workflow This compound This compound Derivative_Synthesis Synthesis of Derivatives This compound->Derivative_Synthesis Screening Kinase Inhibitor Screening Derivative_Synthesis->Screening Lead_Compound Lead Compound Screening->Lead_Compound Preclinical_Studies Preclinical Studies Lead_Compound->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: Role of this compound in drug discovery.

Application in Proteomics Research

The term "proteomics research" associated with this compound likely refers to its use in chemical proteomics.[1] Chemical proteomics is a powerful technique used to identify the protein targets of small molecules. In this approach, a derivative of this compound could be immobilized on a solid support and used as a "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry, revealing the cellular pathways and targets modulated by the compound. This is a critical step in understanding the mechanism of action of a potential drug candidate.

Safety and Handling: A Commitment to Laboratory Safety

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on information from safety data sheets (SDS) of similar compounds.

Hazard Identification:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid breathing dust.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Keep away from strong oxidizing agents.

First Aid Measures:

  • After Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • After Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

  • After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Disposal:

  • Dispose of this material and its container as hazardous waste, in accordance with local, regional, and national regulations.

Conclusion: A Versatile Tool for Future Discoveries

This compound stands out as a valuable and versatile building block in the landscape of chemical synthesis. Its well-defined structure and multiple reactive sites provide a robust platform for the development of novel compounds with significant potential in drug discovery, particularly in the realm of kinase inhibitors for cancer therapy. This in-depth guide has provided a comprehensive overview of its properties, a detailed and rationalized synthesis protocol, robust analytical methods for its characterization, and an exploration of its applications. As research continues to uncover new therapeutic targets, the utility of strategically designed intermediates like this compound will undoubtedly continue to grow, paving the way for the next generation of innovative medicines and materials.

References

  • PubChem. This compound. [Link]
  • Ningbo Inno Pharmchem Co., Ltd.
  • The Royal Society of Chemistry.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248309). [Link]
  • Basic 1H- and 13C-NMR Spectroscopy. [Link]
  • PubMed. 4-anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. [Link]
  • Current Topics in Medicinal Chemistry. 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. [Link]
  • PubMed Central. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]
  • Methylamine Supplier. This compound. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the physicochemical properties, analytical characterization, and handling of 4-Amino-3,5-dibromobenzonitrile (CAS No: 58633-04-8). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and the implications of the compound's properties. We present detailed, field-proven protocols for spectroscopic and chromatographic analysis, emphasizing a self-validating approach to quality assessment. The significance of the compound's functional groups—amino, bromo, and nitrile—is discussed in the context of its utility as a chemical intermediate and research tool, particularly in fields like proteomics.[1]

Introduction and Strategic Significance

This compound is a halogenated aromatic amine of significant interest in synthetic and medicinal chemistry. Its rigid structure, featuring a highly substituted benzene ring, provides a valuable scaffold for building more complex molecules. The strategic placement of its functional groups dictates its chemical reactivity and physical properties, making it a versatile intermediate.

The nitrile moiety (C≡N) is particularly noteworthy. In modern drug design, the nitrile group is recognized not merely as a synthetic handle but as a critical pharmacophore. It can modulate physicochemical properties to enhance bioavailability, improve metabolic stability, and serve as a bioisostere for groups like carbonyls or halogens.[2] Its ability to participate in hydrogen bonding, polar interactions, and π-π stacking allows it to enhance binding affinity and selectivity for protein targets.[2][3] The presence of two bromine atoms significantly increases the molecule's lipophilicity and molecular weight, while the amino group provides a key site for nucleophilic reactions and salt formation.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physicochemical characteristics of a compound are foundational to its application, dictating everything from reaction conditions to formulation strategies. The properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[4]
Synonym 2,6-Dibromo-4-cyanoaniline[1][4]
CAS Number 58633-04-8[4][5]
Molecular Formula C₇H₄Br₂N₂[4][6]
Molecular Weight 275.93 g/mol [4][5]
Appearance White to off-white or light yellow solid[5][6]
Melting Point 188 - 192 °C[6]
Solubility Insoluble in water; Soluble in dichloromethane, chloroform[6]
XLogP3 (Computed) 2.3[4]
Hydrogen Bond Donor Count 1 (via -NH₂)[4]
Hydrogen Bond Acceptor Count 2 (via C≡N and -N H₂)[4]
Field Insights:
  • High Melting Point: The melting point of 188-192 °C is indicative of a highly stable, well-ordered crystalline lattice.[6] This stability is conferred by strong intermolecular forces, including hydrogen bonding from the amino group and dipole-dipole interactions from the nitrile and C-Br bonds. This thermal stability is advantageous for reactions requiring elevated temperatures.

  • Solubility Profile: The compound's insolubility in water is expected, given the large, hydrophobic surface area created by the dibrominated benzene ring.[6] Its solubility in chlorinated organic solvents like dichloromethane highlights its nonpolar character.[6] This profile is critical for selecting appropriate solvent systems for synthesis, purification (e.g., recrystallization or column chromatography), and analytical sample preparation.

  • Lipophilicity (XLogP3): The computed XLogP3 of 2.3 suggests a moderate degree of lipophilicity, a key parameter in drug development for predicting membrane permeability and oral absorption.[4] The two bromine atoms are major contributors to this value.

Analytical Characterization: A Self-Validating Workflow

A robust analytical workflow is essential to confirm the identity, purity, and stability of any research chemical. Each technique provides a piece of the puzzle, and together they create a self-validating system where the results of one method corroborate the others.

cluster_workflow Comprehensive Analytical Workflow cluster_struct sample Sample Receipt visual 1. Visual Inspection (Color, Form) sample->visual Initial Check phys 2. Physical Constants (Melting Point) visual->phys Physical Properties struct_id 3. Structural Identification phys->struct_id Structural Elucidation purity 4. Purity & Impurity Profile (RP-HPLC) struct_id->purity Quantitative Analysis ir IR Spectroscopy (Functional Groups) nmr NMR Spectroscopy (¹H & ¹³C Skeleton) ms Mass Spectrometry (Molecular Weight & Formula) report Certificate of Analysis purity->report Final Validation

Caption: A self-validating workflow for the characterization of chemical intermediates.

Spectroscopic Analysis

A. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

  • Causality: IR spectroscopy is the first line of inquiry for structural confirmation because it provides a rapid, non-destructive "fingerprint" of a molecule's functional groups. The principle rests on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of chemical bonds.

  • Expected Spectral Features:

    • ~3400-3300 cm⁻¹: Two distinct, sharp peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine (-NH₂).

    • ~2230-2210 cm⁻¹: A sharp, strong peak characteristic of the C≡N (nitrile) stretch. This peak is often very clean and is a key identifier.

    • ~1600-1450 cm⁻¹: Multiple peaks from the aromatic C=C ring stretches.

    • ~700-500 cm⁻¹: A strong absorption corresponding to the C-Br stretching vibrations.

  • Protocol: Attenuated Total Reflectance (ATR)-IR

    • Rationale: ATR is chosen for its simplicity. It requires no sample preparation (like KBr pellets) and is ideal for solid powders.

    • Step 1: Record a background spectrum on the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

    • Step 2: Place a small amount (~1-2 mg) of the this compound solid onto the crystal.

    • Step 3: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Step 4: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Step 5: Compare the resulting spectrum with the expected peak locations to confirm the presence of all key functional groups.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

  • Causality: NMR provides the definitive map of the molecule's H and C atoms. It exploits the magnetic properties of atomic nuclei, where the chemical environment of each nucleus dictates its resonance frequency, providing unambiguous structural information.

  • Expected ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):

    • ~7.8-8.0 ppm (Singlet, 2H): The two aromatic protons are chemically equivalent due to the molecule's symmetry. They will appear as a single signal (a singlet) integrating to two protons.

    • ~4.5-5.5 ppm (Broad Singlet, 2H): The two protons of the amino group will appear as a broad singlet that integrates to two protons. The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.

  • Expected ¹³C NMR Spectrum:

    • The molecule's symmetry means only four distinct aromatic carbon signals are expected, plus the nitrile carbon.

    • ~150 ppm: Carbon attached to the amino group (C4).

    • ~135 ppm: Aromatic carbons attached to hydrogen (C2, C6).

    • ~118 ppm: Nitrile carbon (-C≡N).

    • ~110 ppm: Carbon attached to the nitrile group (C1).

    • ~100 ppm: Carbons attached to the bromine atoms (C3, C5).

  • Protocol: Sample Preparation for NMR

    • Rationale: Proper solvent selection (e.g., DMSO-d₆ for its excellent dissolving power) and concentration are key for a high-quality spectrum.

    • Step 1: Accurately weigh 10-15 mg of the sample into a clean, dry NMR tube.

    • Step 2: Add ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Step 3: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

    • Step 4: Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra.

C. Mass Spectrometry (MS): The Definitive Molecular Weight

  • Causality: MS provides the exact molecular weight, which is the most direct evidence of the correct elemental composition. For this compound, it also offers a unique validation signature due to the natural isotopic abundance of bromine.

  • Expected Features (Electron Ionization - EI-MS):

    • Molecular Ion Cluster: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. A molecule with two bromine atoms will therefore exhibit a characteristic M, M+2, and M+4 isotopic pattern in a ratio of roughly 1:2:1. This is a powerful diagnostic tool.

      • M⁺: ~274 (for C₇H₄⁷⁹Br₂N₂)

      • M+2⁺: ~276 (for C₇H₄⁷⁹Br⁸¹BrN₂)

      • M+4⁺: ~278 (for C₇H₄⁸¹Br₂N₂)

    • Fragmentation: Expect to see loss of Br (M-79/81) and HCN (M-27) as potential fragmentation pathways.

Chromatographic Purity Assessment
  • Causality: While spectroscopy confirms identity, chromatography quantifies purity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for this task. It separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

  • Protocol: RP-HPLC with UV Detection

    • Rationale: A C18 column is a robust, general-purpose choice for nonpolar to moderately polar compounds. A gradient elution ensures that both early and late-eluting impurities are resolved. UV detection is suitable as the aromatic ring is a strong chromophore.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Prep: Prepare a ~0.5 mg/mL solution in Acetonitrile.

    • Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A high-purity sample should show a single major peak with minimal secondary peaks.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a chemical that must be handled with appropriate precautions.

  • GHS Hazard Information: [5]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • Signal Word: Warning.

  • Safe Handling Protocols:

    • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

    • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]

    • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[8] In case of contact, flush the affected area immediately with copious amounts of water.[7]

    • Hygiene: Wash hands thoroughly after handling.[8]

  • Storage and Stability:

    • Conditions: Store in a cool, dry, and well-ventilated area.[6] Some suppliers recommend refrigerated storage.[5]

    • Container: Keep the container tightly closed to prevent moisture absorption and degradation.[6]

    • Incompatibilities: Keep away from strong oxidizing agents.[6][8]

Conclusion

This compound is a well-defined chemical intermediate whose properties are dictated by the interplay of its amino, dibromo, and nitrile functionalities. Its high melting point and solubility profile are consistent with a stable, moderately lipophilic aromatic compound. Its identity and purity can be unequivocally established through a multi-technique analytical workflow combining IR, NMR, MS, and HPLC. For researchers in synthetic chemistry and drug discovery, a thorough understanding of these core characteristics is paramount for its effective and safe utilization in the lab.

References

  • This compound - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.
  • This compound | C7H4Br2N2 | CID 2735314. (n.d.). PubChem.
  • 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • 4-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 1515279. (n.d.). PubChem.
  • This compound - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase.
  • Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. (n.d.). Cole-Parmer.
  • Application of Nitrile in Drug Design. (2025-08-07). ResearchGate.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH.

Sources

4-Amino-3,5-dibromobenzonitrile molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 4-Amino-3,5-dibromobenzonitrile

Authored by: A Senior Application Scientist

Foreword: In the landscape of synthetic chemistry and drug development, the precise understanding of a molecule's architecture is paramount. It is this architecture that dictates reactivity, biological interaction, and material properties. This guide offers a comprehensive exploration of this compound, a halogenated aromatic compound of significant interest. We move beyond a superficial overview to provide researchers, scientists, and drug development professionals with a detailed analysis of its structural, electronic, and spectroscopic characteristics. The causality behind its properties and the practical methodologies for its synthesis are elucidated to empower its application in advanced research.

Core Molecular Identity and Physicochemical Properties

This compound, also known as 2,6-Dibromo-4-cyanoaniline, is a polysubstituted aromatic compound.[1][2] Its structure is built upon a central benzene ring, functionalized with a nitrile (-C≡N) group, an amino (-NH₂) group, and two bromine (-Br) atoms. This specific arrangement of electron-donating and electron-withdrawing groups imparts a unique electronic character and reactivity profile, making it a valuable intermediate in synthetic chemistry.[2]

The fundamental properties of this molecule are summarized below, providing a quantitative foundation for the subsequent discussions.

PropertyValueSource(s)
CAS Number 58633-04-8[1][2][3]
Molecular Formula C₇H₄Br₂N₂[1][2][3]
Molecular Weight 275.93 g/mol [1][2][3]
Appearance Light yellow to brown solid[4]
Melting Point 188 - 192 °C[4]
InChIKey UWIGJWZPRNWPBK-UHFFFAOYSA-N[1][5]
SMILES C1=C(C=C(C(=C1Br)N)Br)C#N[1]

Elucidation of the Molecular Architecture

A molecule's functionality is a direct consequence of its three-dimensional structure and the interplay of its constituent atoms. For this compound, a combination of crystallographic and spectroscopic techniques provides a complete picture.

Crystal Structure Analysis

X-ray crystallography offers an unambiguous determination of the solid-state structure. A recent study on the crystal structure of this compound reveals critical details about its geometry.[6] The molecule crystallizes in a well-defined lattice, with intermolecular interactions, such as hydrogen bonding from the amino group, playing a significant role in the packing arrangement. The benzene ring is essentially planar, with the nitrile and amino groups lying in the same plane. The C-Br bond lengths and the C-C-N bond angle of the nitrile group are consistent with values for similar aromatic compounds. This empirical data is the authoritative ground truth for the molecule's conformation in the solid state.

Spectroscopic Fingerprinting

Spectroscopy provides the means to probe the molecular structure in various states and serves as the primary tool for routine characterization.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations characteristic of its functional groups. The presence of key absorption bands validates the molecular structure.[1][5]

  • N-H Stretching: The amino group typically exhibits two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

  • C≡N Stretching: A sharp, intense absorption band around 2220-2240 cm⁻¹ is a definitive indicator of the nitrile group.

  • Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

  • C-Br Stretching: Vibrations for the carbon-bromine bonds are found in the fingerprint region, typically below 700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms. Due to the molecule's C₂ᵥ symmetry, a simplified spectrum is expected.

  • ¹H NMR: The two aromatic protons are chemically and magnetically equivalent. They are expected to appear as a single sharp singlet in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the amino group will also produce a singlet, though its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: Four distinct signals are anticipated for the aromatic carbons: one for the two equivalent CH carbons, one for the carbon bearing the nitrile group, one for the carbon bearing the amino group, and one for the two equivalent carbons bearing the bromine atoms. The carbon of the nitrile group will appear in the δ 115-120 ppm range.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition.[1]

  • Molecular Ion Peak: The mass spectrum will show a characteristic cluster of peaks for the molecular ion [M]⁺ due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This results in three peaks at m/z values corresponding to the molecule containing two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, with a relative intensity ratio of approximately 1:2:1. The exact mass is 273.874124 g/mol .[5]

Spectroscopic DataCharacteristic Signature
FTIR (cm⁻¹) ~3400-3500 (N-H stretch), ~2230 (C≡N stretch), ~1500-1600 (C=C stretch)
¹H NMR (ppm) Singlet (Ar-H), Singlet (NH₂)
MS (m/z) Isotopic cluster for [M]⁺ due to two bromine atoms (approx. 1:2:1 ratio)

Electronic Landscape and Chemical Reactivity

The reactivity of this compound is governed by the electronic push-pull between its substituents. Understanding this interplay is key to predicting its behavior in chemical transformations.

The Influence of Substituents
  • Amino (-NH₂) Group: As a powerful electron-donating group (+M effect > -I effect), it significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions.

  • Nitrile (-C≡N) Group: This is a strong electron-withdrawing group (-M and -I effects), which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

  • Bromine (-Br) Atoms: Halogens are deactivating due to their strong electron-withdrawing inductive effect (-I), but they are ortho, para-directing because of their weaker electron-donating resonance effect (+M).

The net effect is a highly polarized molecule. The potent activating effect of the amino group dominates, but the ortho positions are sterically hindered and occupied by bromine atoms. The para position is occupied by the deactivating nitrile group. This electronic configuration makes further electrophilic aromatic substitution on the ring challenging.

Caption: Electronic effects of substituents on the aromatic ring.

Primary Reactive Sites

The primary sites for chemical reactions are the functional groups themselves rather than the aromatic ring.

  • Amino Group: This group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions to replace the amino group with other functionalities.

  • Nitrile Group: The nitrile group is susceptible to nucleophilic attack. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (via an intermediate amide) or reduced using reagents like LiAlH₄ to yield a primary amine (4-(aminomethyl)-2,6-dibromoaniline).

Synthesis Protocol: Electrophilic Bromination

The most direct synthesis of this compound involves the selective dibromination of 4-aminobenzonitrile. The strong activating nature of the amino group directs the two bromine atoms to its ortho positions.

Objective: To synthesize this compound via the electrophilic bromination of 4-aminobenzonitrile.

Causality of Experimental Choices:

  • Solvent: Acetic acid is chosen as the solvent because it is polar enough to dissolve the starting material and is stable to the oxidizing conditions of bromine. It also serves as a mild acidic catalyst.

  • Reagent: Molecular bromine (Br₂) is the electrophilic brominating agent. It is added slowly to control the reaction rate and temperature, preventing the formation of over-brominated byproducts.

  • Temperature Control: The reaction is initially conducted at room temperature. Gentle heating may be required to ensure the reaction goes to completion. Exothermic reactions must be controlled to maintain selectivity.

  • Work-up: The reaction is quenched with a reducing agent (sodium bisulfite) to destroy any excess bromine. Neutralization with a base (sodium bicarbonate or ammonium hydroxide) is necessary to deprotonate the product and facilitate its precipitation from the aqueous medium.

Step-by-Step Methodology
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-aminobenzonitrile (1.0 eq) in glacial acetic acid.

  • Bromination: While stirring the solution at room temperature, add a solution of bromine (2.1 eq) in glacial acetic acid dropwise from the dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If required, gently heat the mixture to 40-50°C to drive the reaction to completion.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice water.

  • Neutralization & Precipitation: Add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine disappears. Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product thoroughly with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

synthesis_workflow start Dissolve 4-aminobenzonitrile in Acetic Acid add_br2 Add Br₂ in Acetic Acid (Dropwise, RT) start->add_br2 react Stir at RT (2-4h) Monitor by TLC add_br2->react quench Pour into Ice Water Add NaHSO₃ react->quench precipitate Neutralize with NaHCO₃ (pH 7-8) quench->precipitate isolate Collect Solid by Vacuum Filtration precipitate->isolate purify Wash with H₂O Recrystallize (Ethanol/H₂O) isolate->purify end Pure this compound purify->end

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The unique substitution pattern of this compound makes it a strategic building block in several areas:

  • Pharmaceutical Synthesis: The nitrile group is a common pharmacophore or a precursor to other important functional groups in drug candidates.[7] The amino group provides a handle for building more complex molecular scaffolds.

  • Agrochemicals: It serves as an intermediate in the synthesis of novel pesticides and herbicides.

  • Proteomics Research: It has been cited as an amine used in proteomics research, likely as a chemical probe or a reagent for modifying proteins.[2]

  • Materials Science: The rigid, polar structure can be incorporated into polymers or organic materials with specific electronic or optical properties.

Conclusion

This compound is more than a simple chemical intermediate; it is a molecule with a rich structural and electronic character. Its architecture, confirmed by crystallographic and spectroscopic data, features a delicate balance of activating and deactivating groups that precisely dictates its reactivity. The methodologies for its synthesis are robust and rely on fundamental principles of electrophilic aromatic substitution. For the researchers and developers employing this compound, the in-depth understanding provided herein serves as a critical foundation for innovation in medicine, agriculture, and materials science.

References

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synthesis of 4-Amino-3,5-dibromobenzonitrile from p-aminobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Amino-3,5-dibromobenzonitrile from p-Aminobenzonitrile

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of this compound, a key intermediate in pharmaceutical and materials science research.[1] The synthesis is achieved via the direct electrophilic bromination of the readily available starting material, p-aminobenzonitrile. This document details the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, outlines critical safety and handling procedures, and describes analytical methods for the characterization of the final product. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required for successful synthesis.

Introduction and Scientific Principles

This compound, also known as 2,6-dibromo-4-cyanoaniline, is a halogenated aromatic compound of significant synthetic utility.[1] Its structure, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and two bromine atoms, offers multiple reaction sites for developing more complex molecular architectures. The synthesis from p-aminobenzonitrile is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry.

The reaction is governed by the powerful activating and directing effects of the amino (-NH₂) group on the aromatic ring. As a strong electron-donating group, the amino substituent massively increases the nucleophilicity of the benzene ring, making it highly susceptible to attack by electrophiles. Furthermore, it is a potent ortho, para-director. Since the para position is already occupied by the nitrile group, incoming electrophiles are directed exclusively to the two equivalent ortho positions (C3 and C5), leading to the desired dibrominated product. The nitrile (-CN) group, being electron-withdrawing, has a deactivating and meta-directing influence, but its effect is overcome by the much stronger activating nature of the amino group.

Reaction Workflow and Physicochemical Data

The synthesis proceeds via a straightforward workflow involving the controlled addition of a brominating agent to the substrate in a suitable solvent, followed by precipitation and purification.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification prep Dissolve p-Aminobenzonitrile in Glacial Acetic Acid bromination Dropwise Addition of Bromine Solution at 0-5°C prep->bromination stir Stir at Room Temperature (Monitor by TLC) bromination->stir quench Quench: Pour into Ice-Water Slurry stir->quench isolate Isolate Crude Product (Vacuum Filtration) quench->isolate purify Purify by Recrystallization (Ethanol/Water) isolate->purify final Final Product: This compound purify->final

Caption: High-level workflow for the synthesis of this compound.
Table 1: Physicochemical Properties of Key Compounds
Propertyp-Aminobenzonitrile (Starting Material)This compound (Product)
Molecular Formula C₇H₆N₂C₇H₄Br₂N₂[1]
Molecular Weight 118.14 g/mol 275.93 g/mol [1][2]
Appearance White to pale yellow crystalline powder[3]Light yellow to brown solid[4]
Melting Point 83-85 °C[5]~190 °C (Varies with purity)
CAS Number 873-74-5[3]58633-04-8[1][2]

Detailed Experimental Protocol

This protocol is based on established methods for the bromination of activated aromatic systems.[6][7]

Materials and Reagents
  • p-Aminobenzonitrile (1.18 g, 10.0 mmol, 1.0 eq.)

  • Glacial Acetic Acid (25 mL)

  • Bromine (Br₂) (1.1 mL, 3.44 g, 21.5 mmol, 2.15 eq.)

  • Deionized Water

  • Ethanol

  • Sodium Thiosulfate (for quenching excess bromine if necessary)

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel)

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser (with a gas outlet connected to a trap containing sodium thiosulfate solution to neutralize HBr fumes), dissolve p-aminobenzonitrile (1.18 g, 10.0 mmol) in glacial acetic acid (25 mL).

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath. This is critical to control the exothermic nature of the bromination reaction.

  • Bromine Addition: Prepare a solution of bromine (1.1 mL, 21.5 mmol) in 5 mL of glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred p-aminobenzonitrile solution over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. The slow addition prevents overheating and the formation of undesired byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Product Precipitation (Work-up): Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry with vigorous stirring. This will cause the crude product to precipitate out of the solution.[8][9]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and inorganic salts.

  • Purification: The crude product can be purified by recrystallization.[10] Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and dry under vacuum.

Characterization and Analysis

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum of the product is expected to be simple. The characteristic pair of doublets from the starting material (around δ 7.4 and 6.6 ppm) will be replaced by a single peak (a singlet) for the two equivalent aromatic protons (H2 and H6).[11] A broad singlet corresponding to the amino (-NH₂) protons will also be present.

  • ¹³C NMR Spectroscopy: The spectrum will show characteristic shifts for the four unique carbon atoms in the aromatic ring, in addition to the nitrile carbon. The symmetry of the molecule will result in fewer signals compared to a mono-substituted analogue.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) cluster characteristic of a compound containing two bromine atoms. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), a sharp C≡N stretching vibration around 2220-2230 cm⁻¹, and C-Br stretching vibrations in the lower frequency region (typically 500-650 cm⁻¹).

Critical Safety and Handling Precautions

This synthesis involves hazardous materials and must be performed with strict adherence to safety protocols in a well-ventilated chemical fume hood.

  • p-Aminobenzonitrile: Harmful if swallowed and causes skin and eye irritation.[3][12] It is a suspected methemoglobin former, which can lead to cyanosis (a bluish discoloration of the skin due to lack of oxygen).[3] Always wear gloves and eye protection when handling.

  • Bromine (Br₂): This reagent is extremely dangerous and requires utmost care. It is fatal if inhaled , causes severe, slow-healing skin burns and serious eye damage.[13][14][15] It is also highly corrosive and a strong oxidizer. All manipulations involving bromine must be conducted in a certified chemical fume hood. Personal protective equipment, including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield, is mandatory.[13] An emergency eyewash and shower must be immediately accessible.

  • Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns. Handle with appropriate PPE.

  • Hydrogen Bromide (HBr) Gas: This is a toxic and corrosive gas produced as a byproduct of the reaction. The reaction must be set up with a gas trap (e.g., a bubbler containing a sodium thiosulfate or sodium hydroxide solution) to neutralize the fumes.

  • General Handling: Avoid inhalation of dust and vapors.[5] Wash hands thoroughly after handling all chemicals.[12] Contaminated clothing should be removed and laundered before reuse.[3]

Conclusion

The is an efficient and instructive example of electrophilic aromatic substitution. By leveraging the strong directing effect of the amino group, the dibrominated product can be obtained in a controlled manner. Adherence to the detailed experimental protocol and stringent observation of the outlined safety measures are paramount for the successful and safe execution of this synthesis. The resulting product serves as a versatile platform for further chemical modification in the development of novel therapeutics and advanced materials.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%.
  • Carl Roth. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile.
  • Carl Roth. (n.d.). Safety Data Sheet: Bromine.
  • Thermo Fisher Scientific. (2021, December 24). Safety Data Sheet - 4-Aminobenzonitrile.
  • Sigma-Aldrich. (n.d.). This compound | 58633-04-8.
  • Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
  • SEASTAR CHEMICALS. (n.d.). SAFETY DATA SHEET (SDS) Bromine.
  • ChemicalBook. (n.d.). 4-Aminobenzonitrile - Safety Data Sheet.
  • Ricca Chemical Company. (2025, April 2). Safety Data Sheet - Bromine.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Bromine.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.
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  • ChemicalBook. (2025, August 9). 4-Amino-3-bromobenzonitrile - Safety Data Sheet.
  • Benchchem. (n.d.). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile.
  • Thermo Fisher Scientific. (2021, December 25). Safety Data Sheet - 4-Amino-3-nitrobenzonitrile.
  • Echemi.com. (n.d.). 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE SDS, 201857-39-8 Safety Data Sheets.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.
  • Sigma-Aldrich. (n.d.). 4-Amino-3-bromobenzonitrile 97 50397-74-5.
  • Google Patents. (2010). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 4-Aminobenzonitrile by Recrystallization.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 4-aminoazobenzene.
  • Patsnap. (n.d.). Preparation method of aminobenzonitrile.
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4-Amino-3,5-dibromobenzonitrile IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-3,5-dibromobenzonitrile: Synthesis, Characterization, and Applications

Introduction

This compound, also known by its IUPAC name, is a halogenated aromatic compound of significant interest in synthetic organic chemistry.[1] Its molecular architecture, featuring a benzonitrile core functionalized with a nucleophilic amino group and two bromine atoms, makes it a highly versatile intermediate. The strategic placement of these functional groups—the electron-donating amine and the electron-withdrawing nitrile and bromine atoms—creates a unique electronic and steric profile, rendering it a valuable building block for the synthesis of complex heterocyclic molecules, agrochemicals, and pharmaceutical agents.[2][3] This guide, prepared from the perspective of a senior application scientist, provides a comprehensive overview of its properties, a detailed and validated synthesis protocol, characterization methodologies, and its applications in modern research and development.

PART 1: Physicochemical Properties & Spectroscopic Characterization

The utility of a chemical intermediate is fundamentally dictated by its physical properties and structural identity. The data presented herein are critical for designing reaction conditions, purification strategies, and for the unambiguous confirmation of the material's identity post-synthesis.

Physicochemical Data

Quantitative data for this compound are summarized in the table below. These values are essential for laboratory handling, reaction setup, and safety considerations.

PropertyValueReference
IUPAC Name This compound[1]
Alternate Name 2,6-Dibromo-4-cyanoaniline[2]
CAS Number 58633-04-8[1]
Molecular Formula C₇H₄Br₂N₂[1][2]
Molar Mass 275.93 g/mol [1][2]
Appearance White to off-white solid[4]
Melting Point 188 - 192 °C[4]
Solubility Insoluble in water; Soluble in organic solvents such as dichloromethane and chloroform.[4]
Spectroscopic Characterization Protocols

Unambiguous structural confirmation is a cornerstone of chemical synthesis. The following are standard, self-validating protocols for the characterization of this compound.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

  • Protocol:

    • Ensure the sample is completely dry to avoid a broad O-H signal from water.

    • Acquire a background spectrum of the empty Attenuated Total Reflectance (ATR) crystal.

    • Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

    • Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Expected Peaks & Causality:

    • ~3450-3250 cm⁻¹ (N-H stretch): Two distinct sharp peaks are expected for the primary amine (-NH₂), corresponding to the symmetric and asymmetric stretching vibrations.

    • ~2230-2210 cm⁻¹ (C≡N stretch): A sharp, strong absorption characteristic of the nitrile group. Its position indicates conjugation with the aromatic ring.

    • ~1620-1580 cm⁻¹ (C=C stretch): Absorptions corresponding to the aromatic ring stretching vibrations.

    • ~800-600 cm⁻¹ (C-Br stretch): A strong absorption in the fingerprint region confirming the presence of bromo-substituents.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

  • Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Expected Spectra & Causality:

    • ¹H NMR:

      • A singlet integrating to 2H in the aromatic region (typically ~7.5-8.0 ppm). This signal corresponds to the two equivalent aromatic protons at positions 2 and 6. The singlet nature arises from the symmetrical substitution pattern.

      • A broad singlet corresponding to the 2 protons of the amino group (-NH₂). Its chemical shift can vary depending on solvent and concentration.

    • ¹³C NMR:

      • Expect 4 distinct signals due to the molecule's symmetry.

      • A low-field signal for the nitrile carbon (C≡N).

      • Signals for the four unique aromatic carbons: C-CN, C-NH₂, C-Br, and C-H. The carbons attached to bromine (C-Br) will appear at a characteristic upfield shift compared to unsubstituted aromatic carbons.

3. Mass Spectrometry (MS)

  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight and elemental composition.

  • Protocol (Electron Ionization - EI):

    • Introduce a small amount of the sample into the mass spectrometer's ion source via a direct insertion probe or after GC separation.

    • The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer.

  • Expected Result & Causality:

    • The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. There will be three peaks at m/z values corresponding to the presence of ²Br₇₉, ¹Br₇₉¹Br₈₁, and ²Br₈₁, with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive confirmation of a dibrominated compound. For C₇H₄Br₂N₂, the expected molecular ion peaks would be around m/z = 274, 276, and 278.[1]

PART 2: Synthesis Protocol

The synthesis of this compound is most efficiently achieved via the direct electrophilic bromination of 4-aminobenzonitrile. The amino group is a powerful activating group that directs electrophiles to the ortho and para positions. Since the para position is occupied by the nitrile group, bromination occurs exclusively at the two equivalent ortho positions (3 and 5).

Experimental Workflow: Electrophilic Bromination

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 4-aminobenzonitrile in Acetic Acid B Cool solution to 0-5 °C in an ice bath A->B C Add Bromine solution dropwise with stirring B->C D Stir at room temperature for 2-4 hours C->D E Quench with Sodium Thiosulfate solution D->E F Neutralize with aq. NaOH to precipitate product E->F G Filter the solid precipitate F->G H Wash with cold water G->H I Recrystallize from Ethanol/Water H->I J Dry under vacuum I->J K Obtain pure product J->K

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Methodology
  • Rationale: Acetic acid is chosen as the solvent because it is polar enough to dissolve the starting material and is stable to the oxidizing conditions of bromine. The reaction is performed at low temperature initially to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-aminobenzonitrile (1 eq.) in glacial acetic acid.

    • Cool the flask in an ice-water bath to 0-5 °C.

  • Bromination:

    • In the dropping funnel, prepare a solution of bromine (2.1 eq.) in glacial acetic acid.

    • Add the bromine solution dropwise to the stirred 4-aminobenzonitrile solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: A slight excess of bromine ensures complete dibromination. Slow, dropwise addition is crucial to manage the reaction's exothermicity and prevent the formation of over-brominated byproducts.

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Continue stirring for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, pour the mixture into a beaker containing a cold aqueous solution of sodium thiosulfate. Stir until the red-orange color of excess bromine disappears.

    • Causality: Sodium thiosulfate is a quenching agent that neutralizes unreacted bromine, making the reaction mixture safer to handle.

    • Slowly add a concentrated sodium hydroxide solution to the mixture until it is alkaline (pH > 8). This deprotonates the anilinium salt formed in the acidic medium, causing the neutral product to precipitate.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove residual salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • Dry the purified white to off-white crystals in a vacuum oven. The final product's identity and purity should be confirmed using the characterization methods described in Part 1.

PART 3: Applications in Research and Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential chemical transformations.

Role as a Versatile Synthetic Scaffold

The molecule's structure offers multiple reaction sites for building molecular complexity:

  • Amino Group: Can undergo N-alkylation, N-acylation, diazotization (to be replaced by other groups), and can act as a nucleophile in condensation reactions to form heterocycles (e.g., quinazolines, benzodiazepines).[5]

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a handle for further functionalization.

  • Bromo Substituents: Can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. They also provide steric bulk and modulate the electronics of the aromatic ring.

Applications cluster_amino Amino Group (-NH2) Reactions cluster_bromo Bromo (-Br) Reactions cluster_nitrile Nitrile (-CN) Reactions Core This compound (Scaffold) N_Acyl N-Acylation Core->N_Acyl Acyl Chloride N_Alkyl N-Alkylation Core->N_Alkyl Alkyl Halide Heterocycle Heterocycle Formation (e.g., Quinazolines) Core->Heterocycle Condensation Suzuki Suzuki Coupling (C-C Bond) Core->Suzuki Boronic Acid, Pd catalyst Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald Amine, Pd catalyst Hydrolysis Hydrolysis to Carboxylic Acid Core->Hydrolysis H3O+ / Heat Reduction Reduction to Aminomethyl Group Core->Reduction H2/Catalyst or LiAlH4

Caption: Potential synthetic transformations of this compound.

Use in Drug Discovery

While direct applications are proprietary, the structural motif is present in molecules explored for various therapeutic areas. The parent 4-aminobenzonitrile core is a known building block for drugs like the HIV non-nucleoside reverse transcriptase inhibitor Etravirine and the non-steroidal anti-androgen Bicalutamide.[3][6] The dibromo- derivative serves as a modified version of this key intermediate, allowing medicinal chemists to:

  • Probe Structure-Activity Relationships (SAR): By replacing hydrogen with bromine, researchers can investigate how steric bulk and electronic changes at the 3 and 5 positions affect a drug candidate's binding affinity and biological activity.

  • Improve Metabolic Stability: The C-Br bonds are generally more resistant to metabolic oxidation than C-H bonds, which can improve the pharmacokinetic profile of a drug candidate.

  • Serve as a Handle for Late-Stage Functionalization: The bromine atoms can be used in cross-coupling reactions to rapidly generate a library of analogs from a common advanced intermediate, accelerating the drug discovery process.

PART 4: Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

  • Hazards: May be harmful if swallowed and may cause an allergic skin reaction.[7] It is irritating to the eyes, respiratory system, and skin.[8]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[8] Use a dust mask or work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container. Keep away from strong oxidizing agents.[4][9]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemBK. (2024). 3-Bromo-4-Aminobenzonitrile.
  • Boehringer Ingelheim Pharma GmbH & Co. Kg. (2010). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. (U.S. Patent No. US20100210845A1). Google Patents.
  • Xinxiang Jinyuan Chemical Co., Ltd. (n.d.). Preparation method of aminobenzonitrile. Eureka | Patsnap.
  • PubChem. (n.d.). 4-Amino-3-bromobenzonitrile. National Center for Biotechnology Information.
  • Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central.
  • MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.

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An In-depth Technical Guide to the Solubility of 4-Amino-3,5-dibromobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Amino-3,5-dibromobenzonitrile, a key intermediate in various research and development applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes known solubility data with practical, field-proven methodologies for its determination.

Introduction: Understanding the Significance of Solubility for this compound

This compound, with the chemical formula C₇H₄Br₂N₂, is a halogenated aromatic amine utilized in specialized fields such as proteomics research.[1] Its molecular structure, characterized by a polar amino group and a cyano moiety, alongside bulky, nonpolar bromine atoms, imparts a nuanced solubility profile that is critical for its application.

The solubility of this compound is a pivotal parameter that governs its utility in organic synthesis, purification, and formulation. For instance, in synthetic reactions, the choice of solvent is dictated by the ability to dissolve reactants and facilitate chemical transformations. In drug development, solubility is a key determinant of a compound's bioavailability and subsequent therapeutic efficacy. A thorough understanding of its behavior in various organic solvents is therefore essential for optimizing experimental conditions and achieving desired outcomes.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₄Br₂N₂[1][2]

  • Molar Mass: Approximately 275.93 g/mol [1][2]

  • Appearance: White to off-white or light yellow to brown solid[3]

  • Melting Point: 188 - 192 °C[3]

Qualitative Solubility Profile of this compound

Solvent ClassSpecific SolventSolubilityReference
Polar Protic WaterInsoluble[3]
Halogenated DichloromethaneSoluble[3]
ChloroformSoluble[3]

This profile is consistent with the "like dissolves like" principle. The large, nonpolar dibrominated benzene ring dominates the molecule's character, leading to poor solubility in highly polar water and good solubility in nonpolar halogenated solvents.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of this compound in their specific solvent systems, two detailed protocols are provided: a qualitative method for rapid screening and a quantitative method for precise measurement.

Causality Behind Experimental Choices

The selection of solvents for solubility testing should be systematic, covering a range of polarities and chemical functionalities. The protocol begins with water, the universal baseline, and proceeds through a series of organic solvents with varying dielectric constants. The inclusion of acidic and basic aqueous solutions is a classical method to probe the presence of ionizable functional groups, such as the amino group in the target compound.[4]

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Ventilation: All handling of the solid compound and organic solvents should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents, which is crucial for initial solvent screening for reactions or chromatography.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Spatula

  • Solvents: Water, 5% HCl, 5% NaOH, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane

Procedure:

  • Sample Preparation: Add approximately 10 mg of this compound to a small, dry test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Observation: Visually inspect the solution for the presence of undissolved solid.

  • Classification:

    • Soluble: No visible solid particles remain.

    • Partially Soluble: A noticeable amount of solid has dissolved, but some remains.

    • Insoluble: The solid appears largely undissolved.

  • Systematic Testing: Follow the workflow illustrated in the diagram below for a systematic evaluation.

Diagram of Qualitative Solubility Testing Workflow:

G start Start with this compound water Test in Water start->water soluble_water Soluble in Water (Unlikely) water->soluble_water Soluble insoluble_water Insoluble in Water water->insoluble_water Insoluble hcl Test in 5% HCl soluble_hcl Soluble in 5% HCl (Indicates Basic Group) hcl->soluble_hcl Soluble insoluble_hcl Insoluble in 5% HCl hcl->insoluble_hcl Insoluble naoh Test in 5% NaOH soluble_naoh Soluble in 5% NaOH (Indicates Acidic Group - Unlikely) naoh->soluble_naoh Soluble insoluble_naoh Insoluble in 5% NaOH naoh->insoluble_naoh Insoluble organic Test in Organic Solvents end_organic Classify Solubility in Range of Organic Solvents organic->end_organic insoluble_water->hcl insoluble_hcl->naoh insoluble_naoh->organic

Caption: A workflow for the systematic qualitative solubility testing of this compound.

Protocol for Quantitative Solubility Determination (Equilibrium Solubility Method)

This protocol allows for the precise determination of the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Scintillation vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Chosen organic solvent(s)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial (e.g., 50 mg). The key is to have undissolved solid remaining at equilibrium.

    • Accurately add a known volume of the chosen solvent (e.g., 5 mL).

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted solution using a pre-validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100mL.

Implications for Research and Drug Development

The solubility profile of this compound has several key implications:

  • Reaction Chemistry: Its solubility in solvents like dichloromethane makes these suitable media for synthetic transformations. Conversely, its insolubility in water and hydrocarbon solvents like hexane can be exploited for product precipitation and purification.

  • Purification: Recrystallization, a common purification technique, relies on a compound having high solubility in a hot solvent and low solubility in the same solvent when cold. The data generated from the quantitative protocol can be used to identify suitable recrystallization solvents.

  • Formulation Development: For any potential therapeutic application, understanding the solubility is the first step in developing a suitable formulation for delivery. Its poor aqueous solubility suggests that formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions might be necessary for in vivo studies.

  • Analytical Method Development: The choice of solvent for preparing analytical standards and samples for techniques like HPLC is dependent on the compound's solubility.

Conclusion

While a comprehensive quantitative solubility database for this compound is yet to be established in the public domain, this guide provides a robust framework for its determination and interpretation. The qualitative data indicates a preference for nonpolar organic solvents, and the detailed experimental protocols offer a clear path for researchers to generate precise, application-specific solubility data. A thorough understanding and empirical determination of this fundamental property are indispensable for the effective utilization of this compound in both academic research and industrial drug development.

References

  • Procedure For Determining Solubility of Organic Compounds | PDF. Scribd. [Link]
  • Solubility test for Organic Compounds. Online Chemistry Lab. [Link]
  • This compound | C7H4Br2N2 | CID 2735314 - PubChem. PubChem. [Link]

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A Technical Guide to the Spectral Analysis of 4-Amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral characterization of 4-Amino-3,5-dibromobenzonitrile, a key intermediate in various synthetic applications, particularly in the development of novel pharmaceuticals and materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical interpretations and practical, field-proven methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound (C₇H₄Br₂N₂) is an aromatic amine derivative with a molecular weight of approximately 275.93 g/mol .[2] Its structure, featuring an aniline core with two bromine substituents ortho to the amino group and a para-cyano group, makes it a versatile building block in medicinal chemistry and materials science. Accurate spectral analysis is paramount for confirming the identity, purity, and structural integrity of this compound in any research and development setting. This guide explains the causality behind experimental choices and provides self-validating protocols to ensure trustworthy and reproducible results.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The key features of this compound that influence its spectral properties are:

  • Aromatic Ring: A benzene ring substituted with electron-donating (amino) and electron-withdrawing (bromo, cyano) groups.

  • Amino Group (-NH₂): A primary amine that gives characteristic signals in both NMR and IR spectroscopy.

  • Bromo Substituents (-Br): Two heavy halogen atoms that have a significant isotopic signature in mass spectrometry.

  • Nitrile Group (-C≡N): A functional group with a distinct and strong absorption in IR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-20 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to a clean NMR tube B->C D Insert tube into spectrometer C->D E Lock and shim the instrument D->E F Acquire ¹H and ¹³C NMR spectra E->F G Fourier transform the FID F->G H Phase and baseline correct the spectrum G->H I Integrate peaks and assign chemical shifts H->I

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial. [3][4] * Add 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is an excellent solvent for many aromatic compounds. Chloroform-d (CDCl₃) can also be used.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles. [4]

  • Instrument Setup and Data Acquisition:

    • Wipe the outside of the NMR tube and place it in a spinner turbine, adjusting the depth according to the manufacturer's gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

    • Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding nuclei.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Spectral Data: Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C≡N, and aromatic C-H and C=C bonds.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretch (asymmetric and symmetric)Primary Amine
2230 - 2210C≡N stretchNitrile
1650 - 1580N-H bendPrimary Amine
1600 - 1450C=C stretchAromatic Ring
850 - 750C-H bend (out-of-plane)Aromatic Ring
700 - 500C-Br stretchAryl Halide

Trustworthiness Insight: The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a strong indicator of a primary amine. [5]The sharp, strong absorption around 2220 cm⁻¹ is highly characteristic of a nitrile group conjugated with an aromatic ring. [5]

Experimental Protocol for Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

ATR-FT-IR is a convenient technique for analyzing solid samples with minimal preparation. [6][7]

FTIR_Workflow A Clean the ATR crystal B Record a background spectrum A->B C Place a small amount of solid sample on the crystal B->C D Apply pressure with the anvil C->D E Record the sample spectrum D->E F Clean the crystal E->F

Caption: Workflow for ATR-FT-IR data acquisition.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount of powdered this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Interpretation:

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Mass Spectrum: Predicted Data and Interpretation

For this compound, the mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of two bromine atoms.

m/z (relative intensity)Assignment
274/276/278 (1:2:1)[M]⁺ (Molecular ion)
195/197[M - Br]⁺
116[M - 2Br]⁺
89[C₆H₃N]⁺

Authoritative Grounding: The isotopic abundance of bromine is approximately 50.7% for ⁷⁹Br and 49.3% for ⁸¹Br. Therefore, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with an intensity ratio of approximately 1:2:1. [8]This pattern is a definitive indicator of the presence of two bromine atoms. The fragmentation is predicted to involve the loss of bromine atoms and potentially the nitrile group.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis A Prepare a dilute solution of the sample (e.g., in dichloromethane or ethyl acetate) B Inject the sample into the GC A->B C Separate components on the GC column B->C D Introduce eluent into the mass spectrometer C->D E Ionize the sample (e.g., by electron impact) D->E F Detect and record the mass spectrum E->F

Caption: Workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumental Analysis:

    • Set up the GC with an appropriate column (e.g., a non-polar DB-5ms or HP-5ms column).

    • Establish a suitable temperature program for the GC oven to ensure good separation and peak shape. A typical program might start at 100 °C and ramp up to 280 °C. [9][10] * Set the injector and transfer line temperatures (e.g., 250 °C and 280 °C, respectively).

    • Inject a small volume (e.g., 1 µL) of the sample solution.

    • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

    • Acquire data over a suitable mass range (e.g., m/z 50-350).

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Examine the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

    • Confirm the isotopic pattern of the molecular ion to verify the presence of two bromine atoms.

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and Mass Spectrometry provides a robust framework for its unequivocal identification and characterization. By understanding the principles behind each technique and following validated experimental protocols, researchers can ensure the quality and reliability of their scientific findings. The predicted data and interpretations provided in this guide serve as a valuable reference for scientists working with this important chemical intermediate.

References

  • Agilent Technologies. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent. [Link]
  • Chen, J., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 315-324. [Link]
  • Separation Science. (2023, December 8).
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
  • Iowa State University Chemical Instrumentation Facility.
  • MDPI. (n.d.).
  • PubMed. (2024, March 8).
  • Bruker. Nmr spectroscopy for solids. [Link]
  • Schuttlefield, J. D., & Grassian, V. H. (2011). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • Springer Nature Experiments. NMR Protocols and Methods. [Link]
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  • PubChem. This compound. [Link]
  • KNUST. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
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  • ResearchGate. (2025, August 6). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]
  • International Labmate. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. [Link]
  • Chemistry LibreTexts. (2023, August 29).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248309). [Link]
  • SpectraBase. This compound - Optional[Vapor Phase IR] - Spectrum. [Link]
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]
  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. [Link]
  • PubChem. 4-Amino-3-bromobenzonitrile. [Link]
  • YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. [Link]
  • Oregon State University. 13C NMR Chemical Shift. [Link]
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  • YouTube. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]
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An In-Depth Technical Guide to 4-Amino-3,5-dibromobenzonitrile for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the procurement, analysis, and application of 4-Amino-3,5-dibromobenzonitrile. This versatile chemical intermediate is a valuable building block in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors.

Commercial Availability and Supplier Evaluation

Sourcing high-purity this compound is a critical first step in any research or development workflow. Several reputable suppliers offer this compound, and a careful evaluation of their specifications is essential.

Table 1: Commercial Suppliers of this compound

SupplierPurity SpecificationKey Analytical Data Provided
Sigma-Aldrich ≥95%Certificate of Analysis (CoA) often available with purity confirmed by techniques like GC or HPLC.
Santa Cruz Biotechnology ≥98%CoA available upon request, typically includes purity data.[1]
BLD Pharm ≥98%Provides access to NMR, HPLC, and LC-MS data for their batches.[2]
Synthonix Corporation 95%Safety Data Sheet (SDS) and basic properties are readily accessible.[3]

Expert Insight: When selecting a supplier, it is imperative to request a lot-specific Certificate of Analysis. This document provides critical data on purity and the analytical methods used for its determination. For applications in drug development, particularly under Good Manufacturing Practices (GMP), a thorough supplier qualification process is mandatory.

Analytical Quality Control for In-House Verification

Upon receipt of this compound, it is best practice to perform in-house analytical testing to verify its identity and purity. This ensures the quality and consistency of your starting material, which is fundamental to the reproducibility of your experimental results.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC is a robust method for determining the purity of this compound.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or deionized)

    • Formic Acid (FA) or Trifluoroacetic Acid (TFA) (analytical grade)

    • This compound reference standard of known purity.

  • Chromatographic Conditions (Typical):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient could be 10% B to 90% B over 15 minutes, followed by a 2-minute hold and a 5-minute re-equilibration.[3]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

    • Prepare the sample of this compound to be tested at the same concentration.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)) in a clean, dry NMR tube.[4]

    • Ensure the sample is fully dissolved to create a homogeneous solution, free of particulate matter.[4][5]

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).

    • The spectrum should be referenced to the residual solvent peak.

  • Expected ¹H NMR Spectrum (in CDCl₃):

    • The aromatic protons are expected to appear as a singlet.

    • The amino protons will likely appear as a broad singlet. The chemical shift of the amino protons can vary depending on the solvent and concentration.

Diagram 1: Analytical Workflow for Quality Control

analytical_workflow cluster_sourcing Sourcing cluster_verification In-House Verification cluster_release Material Release supplier_selection Supplier Selection coa_review CoA Review supplier_selection->coa_review hplc HPLC Purity Analysis coa_review->hplc nmr NMR Structural Confirmation hplc->nmr pass Pass nmr->pass fail Fail nmr->fail

Caption: A streamlined workflow for the sourcing and in-house quality verification of this compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. The strategic placement of the amino, bromo, and nitrile functionalities allows for diverse chemical transformations.

Synthesis of TRK Kinase Inhibitors

Tropomyosin receptor kinase (TRK) inhibitors have shown significant promise in the treatment of cancers harboring NTRK gene fusions. The 4-aminopyrazolylpyrimidine scaffold is a known core structure for potent TRK inhibitors. This compound can be envisioned as a precursor to substituted pyrazole intermediates necessary for the construction of these complex inhibitors.

Conceptual Synthetic Pathway:

The synthesis of such inhibitors often involves the construction of a substituted pyrazole ring, which is then coupled with a pyrimidine core. The bromine atoms on the benzonitrile ring can be utilized for cross-coupling reactions to introduce further diversity and modulate the pharmacological properties of the final compound. While a direct synthesis of a specific TRK inhibitor from this compound is not explicitly detailed in the provided search results, the structural motifs present in known inhibitors suggest its potential utility in this area.[6][7][8][9]

Synthesis of p38 MAP Kinase Inhibitors

p38 MAP kinase is a critical mediator of the inflammatory response, and its inhibitors are being investigated for the treatment of various inflammatory diseases. The synthesis of p38 MAP kinase inhibitors often involves the construction of heterocyclic scaffolds. The functionalities of this compound make it a suitable starting material for the synthesis of substituted pyridopyrimidine and phthalazine scaffolds, which are known cores of potent p38 inhibitors.[1][2][10]

Diagram 2: Conceptual Synthetic Strategy

synthetic_strategy start This compound intermediate Substituted Pyrazole or Pyrimidine Intermediate start->intermediate Heterocycle Formation coupling Cross-Coupling Reactions intermediate->coupling Functionalization final_product Kinase Inhibitor coupling->final_product

Caption: A conceptual flowchart illustrating the synthetic utility of this compound in the synthesis of kinase inhibitors.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety.

  • Hazard Identification: This compound is an aromatic nitrile and should be handled with care. The Safety Data Sheet (SDS) should be consulted for detailed hazard information.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules, particularly in the field of kinase inhibitor discovery. A thorough understanding of its commercial sources, in-house quality control procedures, and synthetic applications is essential for its effective use in research and drug development. By adhering to the principles of good laboratory practice and implementing the analytical and synthetic strategies outlined in this guide, researchers can confidently incorporate this key intermediate into their workflows to advance their scientific objectives.

References

  • Wang, T., et al. (2008). Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases. Journal of Medicinal Chemistry, 51(15), 4672-4684.
  • StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Leicester. (n.d.). NMR Sample Preparation.
  • Bruker. (n.d.). NMR Sample Preparation.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • PubMed. (2009). Practical synthesis of a p38 MAP kinase inhibitor. The Journal of Organic Chemistry, 74(15), 5537-5540.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: NITRILES.
  • PubMed. (2021). Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(14), 10395-10413.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Google Patents. (n.d.). Process for producing aromatic nitrile.
  • OUCI. (2024). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Bioorganic & Medicinal Chemistry, 117749.
  • Tong, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Health and Safety Authority. (n.d.). Your steps to chemical safety.
  • PubMed Central. (2021). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry, 64(23), 16955-16988.
  • ResearchGate. (2020). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers.
  • MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183.

Sources

The Strategic Application of 4-Amino-3,5-dibromobenzonitrile in Modern Chemical Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary chemical research, the strategic selection of starting materials is paramount to the successful synthesis of novel molecules with desired functionalities. 4-Amino-3,5-dibromobenzonitrile, a seemingly unassuming aromatic compound, has emerged as a scaffold of significant interest for researchers in drug discovery, materials science, and proteomics. Its unique trifunctional nature—a nucleophilic amino group, an electrophilic nitrile moiety, and two reactive bromine atoms—provides a versatile platform for a diverse array of chemical transformations. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, reactivity, and, most importantly, the potential research applications of this compelling molecule. We will delve into the causality behind experimental choices, provide actionable protocols, and illuminate the pathways to innovation that begin with this strategic building block.

Core Characteristics of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in research and development.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₄Br₂N₂[1]
Molar Mass 275.93 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 188 - 192 °C[2]
Solubility Insoluble in water; Soluble in organic solvents like dichloromethane and chloroform.[2]
CAS Number 58633-04-8[1]
Structural and Spectroscopic Data

The definitive structure of this compound has been confirmed by X-ray crystallography, revealing a monoclinic crystal system.[3]

Spectroscopic Characterization:

  • Mass Spectrometry: The GC-MS data confirms the molecular weight of the compound.[1]

  • Infrared (IR) Spectroscopy: The vapor phase IR spectrum provides information about the functional groups present in the molecule.[1][4]

While detailed, publicly available ¹H and ¹³C NMR spectra with peak assignments are not readily found, the expected chemical shifts can be predicted based on the analysis of similar structures like 4-aminobenzonitrile and its halogenated derivatives.

  • ¹H NMR: The aromatic protons would likely appear as a singlet due to the symmetrical substitution pattern. The amino protons would also be present as a broad singlet.

  • ¹³C NMR: The spectrum would show distinct peaks for the four unique carbon environments in the aromatic ring, as well as the nitrile carbon. The carbons bearing the bromine atoms would exhibit a lower chemical shift compared to the unsubstituted carbons.

Synthesis of this compound: A Practical Approach

Proposed Synthetic Pathway: Electrophilic Bromination

The electron-donating amino group strongly activates the aromatic ring towards electrophilic substitution, directing the incoming electrophiles to the ortho and para positions. Since the para position is blocked by the nitrile group, bromination is expected to occur at the two ortho positions (C3 and C5).

G start 4-Aminobenzonitrile reagents Bromine (Br₂) Acetic Acid (AcOH) product This compound reagents->product Electrophilic Aromatic Substitution G cluster_0 cluster_1 start This compound intermediate1 7,9-Dibromo-4-aminoquinazoline start->intermediate1 Cyclization step1_reagents Formamide product Substituted Quinazoline (Potential Kinase Inhibitor) intermediate1->product Cross-Coupling (e.g., Buchwald-Hartwig) step2_reagents Aryl Halide Pd Catalyst G cluster_0 cluster_1 start This compound intermediate1 Di-aryl Aminobenzonitrile start->intermediate1 Suzuki-Miyaura Coupling step1_reagents Arylboronic Acid (2 eq.) Pd Catalyst product Extended π-Conjugated System (Potential OLED Material) intermediate1->product Modification of -NH₂ and -CN step2_reagents Further Functionalization

Sources

A Comprehensive Technical Guide to the Thermal Stability of 4-Amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the thermal stability of 4-Amino-3,5-dibromobenzonitrile, a crucial parameter for its safe handling, storage, and application in pharmaceutical development. While specific experimental thermal analysis data for this compound is not publicly available, this document synthesizes information on its known properties with established analytical methodologies to present a robust, albeit illustrative, thermal stability profile. We will delve into the theoretical underpinnings and practical execution of key analytical techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—and interpret the hypothetical data in the context of drug development. This guide is intended to serve as a comprehensive resource for researchers, enabling them to design appropriate stability studies and mitigate potential thermal hazards.

Introduction: The Significance of Thermal Stability in Drug Development

This compound is a halogenated aromatic amine and nitrile compound.[1][2][3] Such molecules often serve as key building blocks in the synthesis of active pharmaceutical ingredients (APIs). The journey of a drug candidate from laboratory synthesis to a marketable therapeutic is fraught with challenges, one of the most critical being the physicochemical stability of the molecules involved. Thermal stability, in particular, is a cornerstone of this characterization.

A thorough understanding of a compound's response to heat is paramount for several reasons:

  • Safety: Uncontrolled thermal decomposition can lead to exothermic events, posing significant safety risks in both laboratory and manufacturing settings.

  • Purity and Efficacy: Degradation of an API or its intermediates can generate impurities, potentially altering the efficacy and safety profile of the final drug product.

  • Process Development: Knowledge of thermal stability informs the design of safe and efficient manufacturing processes, including reaction conditions, drying, and milling.

  • Storage and Shelf-life: Determining the thermal limits of a compound is essential for establishing appropriate storage conditions and predicting its long-term stability.

This guide will provide a framework for assessing the thermal stability of this compound, focusing on the application of modern thermal analysis techniques.

Physicochemical Properties of this compound

A foundational understanding of the compound's basic properties is essential before delving into its thermal behavior.

PropertyValueSource
Molecular Formula C₇H₄Br₂N₂[1][2]
Molecular Weight 275.93 g/mol [1][3]
Appearance White to off-white or light yellow to brown solid
Melting Point 188 - 192 °C
CAS Number 58633-04-8[1][2][3]

Methodologies for Assessing Thermal Stability

The two primary techniques for evaluating the thermal stability of a solid chemical compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). When coupled with a method for identifying evolved gases, such as Mass Spectrometry (MS), a comprehensive picture of the thermal decomposition process can be obtained.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[4] This technique is highly sensitive to thermal events such as melting, crystallization, and decomposition, providing information on the temperatures at which these events occur and their associated enthalpy changes.

Experimental Protocol: Purity and Melting Point Determination

  • Objective: To determine the melting point and purity of this compound. The presence of impurities typically broadens the melting endotherm and lowers the melting point.

  • Instrumentation: A calibrated DSC instrument (e.g., Mettler-Toledo DSC 3+, TA Instruments Q2000).

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into an aluminum pan.

    • Hermetically seal the pan to prevent sublimation before melting.

  • DSC Parameters:

    • Temperature Range: 25 °C to 220 °C (to encompass the expected melting point).

    • Heating Rate: 10 °C/min. A slower heating rate can provide better resolution of the melting event.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Causality Behind Choices:

    • A small sample size minimizes thermal gradients within the sample.

    • A hermetic seal is crucial for compounds that may sublime, ensuring the measured thermal event is true melting.

    • An inert atmosphere prevents oxidative degradation during the analysis.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an invaluable tool for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of non-volatile residue.

Experimental Protocol: Decomposition Profile

  • Objective: To determine the decomposition temperature and profile of this compound.

  • Instrumentation: A calibrated TGA instrument (e.g., Mettler-Toledo TGA/DSC 3+, TA Instruments Q500).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into an alumina crucible.

  • TGA Parameters:

    • Temperature Range: 25 °C to 600 °C.

    • Heating Rate: 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Causality Behind Choices:

    • An alumina crucible is used for its inertness at high temperatures.

    • A wider temperature range is employed to capture the full decomposition profile.

    • A consistent heating rate allows for comparison between different analyses.

TGA Coupled with Mass Spectrometry (TGA-MS)

Principle: By coupling the outlet of the TGA to a mass spectrometer, the gaseous products evolved during decomposition can be identified in real-time. This provides crucial information about the decomposition mechanism.

Experimental Workflow

TGA_MS_Workflow cluster_TGA Thermogravimetric Analyzer cluster_Interface Heated Transfer Line cluster_MS Mass Spectrometer TGA_Sample Sample in Crucible TGA_Furnace Heating Furnace TGA_Sample->TGA_Furnace Controlled Heating TGA_Balance Microbalance TGA_Furnace->TGA_Balance Mass Change Signal Transfer_Line Inert Capillary TGA_Furnace->Transfer_Line Evolved Gases Data_System Data System TGA_Balance->Data_System Ion_Source Ion Source Transfer_Line->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Ion Separation Detector Detector Mass_Analyzer->Detector Detection Detector->Data_System Data Acquisition

Caption: TGA-MS experimental workflow.

Illustrative Thermal Stability Profile of this compound

Disclaimer: The following data is hypothetical and for illustrative purposes. It is constructed based on the known properties of the compound and the typical behavior of structurally similar molecules. Actual experimental results may vary.

DSC Analysis

A hypothetical DSC thermogram would likely show a sharp endothermic peak corresponding to the melting of the crystalline solid.

ParameterIllustrative ValueInterpretation
Onset of Melting 188.5 °CThe temperature at which melting begins.
Peak Melting Temperature 191.0 °CThe temperature of maximum heat absorption during melting.
Enthalpy of Fusion (ΔHfus) 35 kJ/molThe energy required to melt the sample.

A sharp melting peak with an onset close to the literature value would suggest a high degree of purity.

TGA and TGA-MS Analysis

The TGA curve would likely show a single, sharp decomposition step occurring at a temperature significantly above the melting point.

ParameterIllustrative ValueInterpretation
Onset of Decomposition (T_onset) ~250 °CThe temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (T_peak) ~280 °CThe temperature at which the rate of mass loss is highest.
Residue at 600 °C < 1%Indicates complete decomposition into volatile products.

Interpretation of the Decomposition Pathway:

The thermal decomposition of this compound is expected to be a complex process. Based on its structure and data from related compounds, the following events are plausible:

  • Initial C-Br Bond Cleavage: The carbon-bromine bonds are likely the weakest in the molecule and would be the first to break, releasing bromine radicals.

  • Fragmentation of the Aromatic Ring: At higher temperatures, the aromatic ring would fragment. The presence of the amino and nitrile groups will influence the fragmentation pattern.

  • Formation of Gaseous Products: The fragmentation would lead to the formation of a variety of volatile products. The mass spectrum of this compound shows fragments that could correspond to the loss of bromine and HCN, suggesting these are likely decomposition products.[1] Studies on the pyrolysis of other aromatic nitriles and halogenated anilines also suggest the formation of hydrogen cyanide, ammonia, and various brominated aromatic fragments.

Hypothetical TGA-MS Evolved Gas Profile

TGA_MS_Profile cluster_Products Evolved Gas Products (Detected by MS) Decomposition Thermal Decomposition (~250-300 °C) HBr Hydrogen Bromide (HBr) Decomposition->HBr HCN Hydrogen Cyanide (HCN) Decomposition->HCN Br2 Bromine (Br₂) Decomposition->Br2 Aromatic_Fragments Brominated Aromatic Fragments Decomposition->Aromatic_Fragments N_compounds Nitrogen Oxides (if O₂ present) Decomposition->N_compounds

Caption: Plausible decomposition products.

Practical Implications for Drug Development

  • Handling and Storage: this compound is stable at ambient temperatures. However, it should be stored away from strong oxidizing agents. Given its melting point of 188-192 °C, it is a solid with good thermal stability under normal storage conditions.

  • Process Safety: The onset of decomposition at approximately 250 °C provides a critical temperature limit for process development. Operations such as drying, milling, and chemical reactions should be conducted well below this temperature to avoid degradation and potential runaway reactions. The evolution of toxic gases like HBr and HCN upon decomposition necessitates appropriate ventilation and safety protocols.

  • Further Studies: For a comprehensive risk assessment, further studies such as Accelerating Rate Calorimetry (ARC) could be employed to evaluate the potential for self-heating and thermal runaway reactions under adiabatic conditions.

Conclusion

This guide has outlined a comprehensive approach to evaluating the thermal stability of this compound. Through the application of DSC and TGA, a detailed understanding of its melting behavior and decomposition profile can be achieved. While the presented data is illustrative, the methodologies and interpretations provide a robust framework for researchers in the pharmaceutical industry. A thorough characterization of thermal stability is a non-negotiable aspect of drug development, ensuring the safety, quality, and efficacy of new therapeutic agents.

References

  • Dash, D., Sahu, S., & Nayak, P. (2006). Thermal degradation studies of substituted conducting polyanilines. Journal of Thermal Analysis and Calorimetry, 86(2), 423–428.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Zheng, W., & He, F. (2023). A kinetic analysis of thermal decomposition of ortho-substituted polyaniline derivatives. Polymer Bulletin, 80(5), 5139–5156.
  • Zhang, Y., Wu, S., & Chen, J. (2016). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Journal of Thermal Analysis and Calorimetry, 124(3), 1337–1344.
  • Corma, A., & Renz, M. (2004). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes.
  • Glascoe, E. A., et al. (2022).
  • Grecu, R., Mureşan, L. M., & Vlase, T. (2013). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. LCGC Europe, 26(11), 634-640.

Sources

Introduction: The Strategic Importance of a Multifunctional Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 4-Amino-3,5-dibromobenzonitrile

This compound, also known as 2,6-dibromo-4-cyanoaniline, is a highly functionalized aromatic compound that serves as a versatile and strategic building block in modern organic synthesis.[1] Its structure is distinguished by the presence of three distinct, orthogonally reactive functional groups on a benzene ring: a nucleophilic primary amine (-NH₂), an electrophilic nitrile (-C≡N), and two bromine atoms (-Br) amenable to a host of cross-coupling reactions. This unique arrangement of electron-donating (amine) and electron-withdrawing (nitrile, bromine) groups creates a complex electronic landscape, imparting a nuanced reactivity profile that can be selectively exploited. This guide provides an in-depth analysis of this profile, offering field-proven insights into the causality behind experimental choices and presenting robust protocols for its transformation. It is intended for researchers, medicinal chemists, and materials scientists who seek to leverage this powerful intermediate in the design and synthesis of novel, high-value molecules.

Physicochemical and Structural Properties

A thorough understanding of a molecule's reactivity begins with its fundamental physical and electronic properties. The data for this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₇H₄Br₂N₂[1][2]
Molecular Weight 275.93 g/mol [1][2]
CAS Number 58633-04-8[1][2]
Appearance Light yellow to brown solid[3]
Melting Point 188 - 192 °C[4]
Solubility Insoluble in water; Soluble in organic solvents like chloroform and ethyl acetate.[4][5]
SMILES N#CC1=CC(Br)=C(N)C(Br)=C1[6]
InChIKey UWIGJWZPRNWPBK-UHFFFAOYSA-N[2][3]

Core Reactivity Profile: A Multifaceted Analysis

The synthetic utility of this compound stems from the ability to selectively address its three primary reactive sites. The interplay between the activating amino group and the deactivating nitrile and bromo substituents governs the molecule's behavior in a wide range of chemical transformations.

G cluster_amino Amino (-NH₂) Group Reactions cluster_bromo Bromo (-Br) Group Reactions cluster_nitrile Nitrile (-CN) Group Reactions main This compound amino_rxn main->amino_rxn Diazotization, Acylation bromo_rxn main->bromo_rxn Pd-Coupling, SNAr nitrile_rxn main->nitrile_rxn Hydrolysis, Reduction, Grignard diazonium Ar-N₂⁺ X⁻ Diazonium Salt acylated Acylated Amine (Protection) amino_rxn->acylated diaronium diaronium amino_rxn->diaronium suzuki Suzuki Coupling (Ar-Ar') heck Heck Reaction (Ar-Vinyl) snar SNAr (Ar-Nu) bromo_rxn->suzuki bromo_rxn->heck bromo_rxn->snar acid Carboxylic Acid (Hydrolysis) amine_reduced Primary Amine (Reduction) ketone Ketone (Grignard) nitrile_rxn->acid nitrile_rxn->amine_reduced nitrile_rxn->ketone G cluster_products Sandmeyer Products start This compound diazonium 3,5-Dibromo-4-cyanobenzene- diazonium Chloride start->diazonium NaNO₂, HCl 0-5 °C product_cl 1-Chloro-3,5-dibromo- 4-cyanobenzene diazonium->product_cl CuCl product_br 1,3,5-Tribromo- 4-cyanobenzene diazonium->product_br CuBr product_cn 3,5-Dibromo-1,4- dicyanobenzene diazonium->product_cn CuCN

Caption: Workflow for the Sandmeyer reaction starting from this compound.

The amino group readily reacts with acylating agents like acetic anhydride or benzoyl chloride in the presence of a mild base (e.g., pyridine) to form the corresponding N-acyl derivative. [5]This reaction is fundamental for protecting the amino group, preventing its participation in subsequent reactions (e.g., oxidation or diazotization) while other parts of the molecule are being modified. The resulting amide is significantly less nucleophilic and activating than the parent amine.

Reactivity Involving the Bromine (-Br) Atoms

The two bromine atoms are key handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

The C-Br bonds are prime sites for palladium-catalyzed reactions such as Suzuki-Miyaura (with boronic acids/esters), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) couplings. [7]These reactions provide unparalleled access to a vast array of complex derivatives. For instance, a Suzuki-Miyaura coupling can introduce new aryl or heteroaryl substituents at the 3- and 5-positions, a common strategy in the synthesis of bioactive molecules. [7]The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, especially for sequential or differential couplings if the electronic environments of the two bromine atoms were different.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate Ar-Pd(II)-Br(L₂) oxidative_add->pd_intermediate transmetal Transmetalation coupled_intermediate Ar-Pd(II)-R(L₂) transmetal->coupled_intermediate reductive_elim Reductive Elimination reductive_elim->pd0 product Ar-R reductive_elim->product pd_intermediate->transmetal coupled_intermediate->reductive_elim substrate Ar-Br substrate->oxidative_add boronic_acid R-B(OH)₂ boronic_acid->transmetal

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Generally, nucleophilic aromatic substitution requires strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. [8][9]While the -CN group provides activation, the -NH₂ group is strongly activating for electrophilic substitution and deactivating for nucleophilic substitution. Consequently, SNAr reactions at the C-Br positions of this compound are challenging and typically require harsh conditions or highly activated nucleophiles. The dominant pathway for modifying these positions remains metal-catalyzed cross-coupling.

Reactivity of the Nitrile (-CN) Group

The nitrile group is a versatile functional group that can be transformed into several other important moieties. Its reactivity is influenced by the electron-rich nature of the ring, which slightly reduces the electrophilicity of the nitrile carbon. [10]

Under strong acidic or basic conditions with heating, the nitrile group can be hydrolyzed. [11][12]The reaction proceeds via an amide intermediate (4-amino-3,5-dibromobenzamide), which can sometimes be isolated. Prolonged reaction times lead to the formation of the corresponding carboxylic acid (4-amino-3,5-dibromobenzoic acid). This transformation is crucial for introducing a carboxylic acid functionality, a common feature in pharmaceutical compounds.

The nitrile group can be selectively reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). [5][13]This reaction converts the starting material into a valuable diamine, 4-(aminomethyl)-3,5-dibromoaniline, which can be used in polymer synthesis or as a scaffold for further functionalization.

Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. [11][13]The initial addition forms an imine salt intermediate, which upon acidic workup, hydrolyzes to a ketone. This provides a direct route to synthesizing various 4-amino-3,5-dibromophenyl ketones.

Experimental Protocols

The following protocols are illustrative examples of key transformations. They should be performed by trained chemists with appropriate safety precautions.

Protocol 1: Sandmeyer Bromination to Synthesize 1,3,5-Tribromo-4-cyanobenzene

Objective: To replace the amino group with a bromine atom via a diazonium salt intermediate.

Causality: This protocol uses cold acidic conditions to form the unstable diazonium salt, which is immediately decomposed by a copper(I) bromide catalyst to yield the aryl bromide. Low temperature is critical to prevent premature decomposition of the diazonium intermediate.

Methodology:

  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound (10.0 g, 36.2 mmol) in a mixture of 48% hydrobromic acid (60 mL) and water (20 mL). Cool the resulting slurry to 0 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (2.64 g, 38.2 mmol) in water (10 mL). Add this solution dropwise to the stirred amine slurry, maintaining the internal temperature between 0 and 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (5.72 g, 40.0 mmol) in 48% hydrobromic acid (30 mL). Cool this solution to 0 °C. Slowly add the cold diazonium salt solution to the stirred CuBr solution.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour until nitrogen evolution ceases. Cool the mixture to room temperature and pour it into 200 mL of water.

  • Isolation: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with 1 M NaOH (2 x 30 mL) and then brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel to yield the pure 1,3,5-tribromo-4-cyanobenzene.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To form a new carbon-carbon bond at one of the bromine positions.

Causality: This protocol uses a palladium(0) catalyst, generated in situ, to couple the aryl bromide with phenylboronic acid. The phosphine ligand (e.g., from Pd(dppf)Cl₂) stabilizes the palladium center, while the base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. [7]An inert atmosphere is required to prevent oxidation of the Pd(0) catalyst.

Methodology:

  • Setup: To a Schlenk flask, add this compound (1.00 g, 3.62 mmol), phenylboronic acid (0.53 g, 4.35 mmol, 1.2 eq), and potassium carbonate (1.50 g, 10.8 mmol, 3.0 eq).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.13 g, 0.18 mmol, 5 mol%).

  • Solvent and Degassing: Add a 4:1 mixture of dioxane and water (15 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Isolation: Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-arylated product.

Conclusion

This compound is a testament to the power of strategic molecular design. The orchestrated interplay of its amino, bromo, and nitrile functionalities provides chemists with a versatile platform for constructing complex molecular architectures. By understanding the electronic factors that govern the reactivity at each site, researchers can selectively perform a wide range of high-value transformations, from diazotization and cross-coupling to nitrile hydrolysis and reduction. This guide has illuminated the core principles of its reactivity and provided practical protocols, empowering scientists in drug discovery and materials science to fully exploit the synthetic potential of this invaluable chemical intermediate.

References

  • This compound. (n.d.). PubChem. [Link]
  • 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
  • Sandmeyer reaction. (2023, December 29). In Wikipedia. [Link]
  • This compound - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. [Link]
  • This compound. (n.d.). Methylamine Supplier. [Link]
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2022). Acta Crystallographica Section E, 78(Pt 10), 999–1006. [Link]
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). Journal of the Iranian Chemical Society, 17(10), 2493–2524. [Link]
  • Diazonium Salts From Amines, And Reactions Of Diazonium Salts. (2018, December 3). Master Organic Chemistry. [Link]
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). Accounts of Chemical Research, 51(2), 496–506. [Link]
  • Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]
  • Chemistry of Nitriles. (2023, November 23). Chemistry LibreTexts. [Link]
  • Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2016). Israel Journal of Chemistry, 56(1), 41–50. [Link]
  • Nucleophilic Arom
  • Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]

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An In-Depth Technical Guide to 4-Amino-3,5-dibromobenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3,5-dibromobenzonitrile, also known as 2,6-dibromo-4-cyanoaniline, is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring a nucleophilic amino group and an electrophilic nitrile functionality on a dibrominated benzene core, renders it a versatile building block for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed examination of its synthesis via the electrophilic bromination of 4-aminobenzonitrile, and a discussion of its current and potential applications.

Introduction

The strategic incorporation of bromine atoms into organic molecules is a cornerstone of modern synthetic chemistry, often imparting desirable properties such as increased lipophilicity, metabolic stability, and the ability to participate in a wide range of cross-coupling reactions. This compound (CAS 58633-04-8) exemplifies the utility of such halogenated intermediates.[1] The presence of two bromine atoms ortho to the amino group, combined with the para-cyano group, creates a unique electronic and steric environment that influences its reactivity and makes it a valuable precursor in the development of pharmaceuticals and functional materials. This guide will delve into the fundamental aspects of this compound, from its core characteristics to its synthesis and applications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 58633-04-8[1]
Molecular Formula C₇H₄Br₂N₂[1]
Molecular Weight 275.93 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 188 - 192 °C[2]
Solubility Insoluble in water; Soluble in organic solvents like dichloromethane and chloroform.[2]
IUPAC Name This compound[3]
Synonyms 2,6-Dibromo-4-cyanoaniline[1]

Synthesis of this compound

The most direct and widely recognized method for the preparation of this compound is the electrophilic bromination of 4-aminobenzonitrile. The amino group is a strongly activating, ortho, para-directing group, making the positions ortho to it highly susceptible to electrophilic attack.

Reaction Mechanism and Rationale

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group donates electron density into the benzene ring, significantly increasing its nucleophilicity, particularly at the ortho and para positions. Since the para position is already occupied by the cyano group, electrophilic substitution occurs at the two ortho positions.

The overall reaction can be depicted as follows:

Caption: Electrophilic bromination of 4-aminobenzonitrile.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the bromination of activated aromatic rings.

Materials:

  • 4-Aminobenzonitrile

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (saturated)

  • Deionized water

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-aminobenzonitrile in a suitable amount of glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of 4-aminobenzonitrile. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a beaker containing ice water.

  • Quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Experimental Workflow A Dissolve 4-Aminobenzonitrile in Glacial Acetic Acid B Cool to 0-5 °C A->B C Add Bromine Solution Dropwise B->C D Stir at Room Temperature C->D E Pour into Ice Water D->E F Quench with Sodium Bisulfite E->F G Filter Precipitate F->G H Recrystallize from Ethanol/Water G->H I Pure this compound H->I

Caption: Step-by-step synthesis workflow.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of target molecules, primarily in the pharmaceutical and agrochemical industries. The presence of multiple reactive sites allows for selective functionalization.

Pharmaceutical Synthesis

The amino group can be readily acylated, alkylated, or diazotized, providing a handle for the introduction of diverse functionalities. The bromine atoms are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.

Agrochemical Development

Similar to its role in pharmaceuticals, this compound is a valuable building block for the synthesis of novel herbicides and pesticides. The specific substitution pattern can be tailored to interact with biological targets in pest species.

Conclusion

This compound is a synthetically versatile and commercially important chemical intermediate. Its straightforward synthesis from 4-aminobenzonitrile, coupled with its trifunctional nature, makes it an attractive starting material for the construction of complex molecular architectures. As research in medicinal and materials chemistry continues to advance, the demand for such well-defined and reactive building blocks is likely to increase, ensuring the continued relevance of this compound in the field of chemical synthesis.

References

  • This compound. PubChem. [Link]
  • This compound. Methylamine Supplier. [Link]

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theoretical studies on 4-Amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches, focusing on the theoretical studies surrounding 4-Amino-3,5-dibromobenzonitrile. I'm prioritizing information about its electronic structure and spectroscopic properties. Specifically, FT-IR and FT-Raman data are key targets right now.

Compiling Search Results

I've expanded my search to encompass not just electronic structure and spectroscopy, but also non-linear optical properties and molecular docking. I'm focusing on identifying key theoretical methods like DFT and TD-DFT, and extracting specific data such as optimized geometries and vibrational frequencies. I'm also looking for Mulliken analysis, MEP data, and any reported biological interactions. Now, I will start to structure my technical guide.

Defining Analytical Structure

I'm now zeroing in on defining the guide's structure. I'll include sections on molecular geometry, vibrational analysis, and electronic and NLO properties, plus biological applications. I am creating diagrams and tables to present quantitative data. I am drafting step-by-step protocols for DFT and TD-DFT. The ultimate goal is a comprehensive technical guide, complete with references.

Gathering Initial Context

My initial search has yielded some general information. I've located a relevant paper discussing the non-linear optical properties of benzene derivatives enhanced via click chemistry. This could provide valuable context for further exploration.

Synthesizing Foundational Information

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Refining The Research Strategy

I'm refining the research strategy. While initial searches were broad, I've gathered relevant context from benzene derivatives, click chemistry, and aza compound docking. PubChem provides key data on this compound, and related methodologies are available. However, no single study comprehensively covers the electronic structure, NLO properties, and docking of this specific molecule. To fill this gap, I'll synthesize information methodologically, structuring the guide with DFT, vibrational analysis, and docking sections.

Restructuring the Approach

I'm restructuring the approach, realizing the initial searches provide fragmented information. I need to synthesize a guide detailing the electronic structure, NLO properties, and docking of this compound. I'm formulating a structure starting with DFT, vibrational analysis, and docking sections, supported by methodological references. The guide will have a logical flow, from fundamentals to potential applications, with data visualizations and a strong emphasis on methodological grounding.

Synthesizing Methodological Protocols

I'm synthesizing the methodological protocols. My strategy evolves to synthesize a guide detailing this compound’s properties. I've located relevant methodologies including DFT, vibrational analysis, and docking. I'll structure the guide logically, starting from fundamentals, supported by literature citations. I'll create detailed protocols, data visualizations, and compile a comprehensive reference list.

Gathering Relevant Methodologies

I've just finished a second sweep for computational methodologies pertinent to this compound's theoretical study. Results are more refined, focusing now on identifying those most appropriate for its unique properties. I'm prioritizing methods suitable for handling the bromine substituents and the nitrile group.

Synthesizing Methodological Resources

I've collated a good set of computational tools, including DFT, TD-DFT, and docking protocols, tailored for this compound. I've also identified related literature on substituted benzenes and basic chemical information from PubChem. I have enough to construct a solid technical guide, complete with protocols, data, visualizations, and references. No further search actions are needed; I can proceed to synthesize the response.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dibromobenzonitrile, also known as 2,6-dibromo-4-cyanoaniline, is a vital building block in the synthesis of a variety of pharmacologically active molecules and functional organic materials.[1] Its di-brominated aromatic core, coupled with the reactive amino and nitrile functionalities, offers a versatile scaffold for medicinal chemists to explore novel chemical entities. This document provides a comprehensive guide to the synthesis, purification, and characterization of this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Mechanistic Rationale and Synthetic Strategy

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 4-aminobenzonitrile. The amino group is a potent activating group, directing electrophiles to the ortho and para positions. Due to the para position being occupied by the nitrile group, substitution occurs at the two ortho positions.

Reaction Mechanism

The bromination of 4-aminobenzonitrile proceeds via a standard electrophilic aromatic substitution mechanism. The bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich aromatic ring of 4-aminobenzonitrile. A resonance-stabilized carbocation, known as a sigma complex or arenium ion, is formed as an intermediate. The subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product. Due to the strong activating nature of the amino group, the reaction proceeds readily to the di-substituted product.

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Second Bromination Br2 Br-Br delta_plus δ+ delta_minus δ- Aminobenzonitrile 4-Aminobenzonitrile Sigma_Complex Sigma Complex (Resonance Stabilized) Aminobenzonitrile->Sigma_Complex Attack on Brδ+ Deprotonation Loss of H+ Sigma_Complex->Deprotonation Product1 4-Amino-3-bromobenzonitrile Deprotonation->Product1 Final_Product This compound Product1->Final_Product Repeats Steps 1-3

Figure 1: Simplified reaction mechanism for the dibromination of 4-aminobenzonitrile.

Experimental Protocol

This protocol details the synthesis of this compound from 4-aminobenzonitrile using N-bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to liquid bromine for this transformation.[2][3]

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Aminobenzonitrile≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)≥98%Sigma-Aldrich
Acetonitrile (ACN)AnhydrousSigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
n-HexaneACS GradeFisher Scientific
Sodium BicarbonateACS GradeFisher Scientific
Anhydrous Sodium SulfateACS GradeFisher Scientific
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Synthesis Procedure

G start Start dissolve Dissolve 4-aminobenzonitrile in acetonitrile start->dissolve cool Cool to 0°C in an ice bath dissolve->cool add_nbs Add N-bromosuccinimide (NBS) in portions cool->add_nbs warm_rt Warm to room temperature and stir for 12-18 hours add_nbs->warm_rt monitor Monitor reaction by TLC warm_rt->monitor workup Aqueous workup: - Quench with NaHCO3 - Extract with DCM monitor->workup dry Dry organic layer with Na2SO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization concentrate->purify characterize Characterize the product purify->characterize end End characterize->end

Figure 2: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzonitrile (1.18 g, 10 mmol) in anhydrous acetonitrile (50 mL).

  • Bromination: Cool the solution to 0°C in an ice bath. To the stirred solution, add N-bromosuccinimide (3.74 g, 21 mmol, 2.1 equivalents) in small portions over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (100 mL) to quench any remaining NBS and neutralize any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of dichloromethane and n-hexane.

  • Procedure: Dissolve the crude solid in a minimal amount of hot dichloromethane. Slowly add n-hexane until the solution becomes turbid. Reheat the mixture gently until a clear solution is obtained, then allow it to cool slowly to room temperature. For maximum yield, cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol [1]
Appearance White to off-white solid
Melting Point 188-192 °C
Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.95 (s, 2H, Ar-H), 6.35 (s, 2H, NH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 148.5 (C-NH₂), 136.0 (Ar-C-H), 118.0 (CN), 105.0 (C-Br), 98.0 (C-CN).

  • FT-IR (KBr, cm⁻¹): 3480, 3370 (N-H stretching), 2225 (C≡N stretching), 1620 (N-H bending), 1500, 1450 (aromatic C=C stretching), 870 (C-H out-of-plane bending), 650 (C-Br stretching).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications.
  • Wikipedia. (2019). N-Bromosuccinimide.
  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.
  • Patsnap. (n.d.). Preparation method of aminobenzonitrile.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • PubChem. (n.d.). 2,6-Dibromo-4-cyanophenolate.
  • Google Patents. (n.d.). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Reddit. (2023). Go-to recrystallization solvent mixtures.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • PubMed. (2012). 2,6-Dibromo-4-chloro-aniline.
  • PubChem. (n.d.). 2,6-Dibromo-4-chloroaniline.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubChem. (n.d.). This compound.

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Application Notes & Protocols: 4-Amino-3,5-dibromobenzonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

4-Amino-3,5-dibromobenzonitrile, also known as 2,6-dibromo-4-cyanoaniline, is a highly functionalized aromatic compound that has emerged as a strategic building block in modern organic synthesis.[1][2] Its utility stems from the orthogonal reactivity of its three key functional groups: a nucleophilic amino group, an electrophilic nitrile moiety, and two bromine atoms poised for metal-catalyzed cross-coupling reactions. This unique arrangement allows for sequential and selective transformations, providing a robust platform for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science.

The bromine atoms at the 3- and 5-positions sterically flank the amino group and electronically influence the aromatic ring. The strong electron-withdrawing nature of the nitrile group deactivates the ring towards electrophilic substitution but, in concert with the activating amino group, defines the regioselectivity of nucleophilic and coupling reactions. This guide provides an in-depth exploration of the reactivity of this scaffold and offers detailed protocols for its application in key synthetic transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 58633-04-8[1][3]
Molecular Formula C₇H₄Br₂N₂[1][2]
Molecular Weight 275.93 g/mol [1][2]
Appearance White to off-white solid[4]
Melting Point 188 - 192 °C[4]
Solubility Insoluble in water; Soluble in solvents like dichloromethane and chloroform.[4]
Storage Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[3][4]

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound is rooted in the distinct reactivity of its functional groups. Understanding this reactivity allows for the rational design of complex synthetic routes.

  • C-Br Bonds (Positions 3 and 5): These positions are prime sites for palladium-catalyzed cross-coupling reactions. The two bromine atoms can be functionalized sequentially or simultaneously, enabling the introduction of diverse aryl, alkyl, or alkynyl groups. This is the most powerful feature for scaffold elaboration.

  • Amino Group (-NH₂): While its nucleophilicity is somewhat attenuated by the electron-withdrawing nitrile group, the amino moiety remains reactive.[5] It can undergo acylation, alkylation, diazotization, or serve as a directing group. It is also a key component in the synthesis of fused heterocyclic systems.

  • Nitrile Group (-C≡N): The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocycles like tetrazoles.[6]

The interplay of these groups allows for a modular approach to synthesis, where each functional site can be addressed with a high degree of chemoselectivity.

G cluster_main Reactivity of this compound cluster_reactions Key Transformations A This compound B C-Br Bonds A->B Positions 3 & 5 C Amino Group A->C Position 4 D Nitrile Group A->D Position 1 R1 Suzuki Coupling Buchwald-Hartwig Sonogashira B->R1 R2 Acylation Diazotization Heterocycle Formation C->R2 R3 Hydrolysis (-> COOH) Reduction (-> CH₂NH₂) Cycloaddition D->R3

Figure 1. A diagram illustrating the key reactive sites on the this compound scaffold and their corresponding synthetic transformations.

Application in Palladium-Catalyzed Cross-Coupling

The introduction of new carbon-carbon and carbon-nitrogen bonds at the C-Br positions is a cornerstone of this building block's utility. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly effective.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling the aryl bromide with an organoboron reagent.[7][8] This reaction is fundamental for constructing biaryl structures, which are prevalent in pharmaceuticals.

Causality in Protocol Design:

  • Catalyst Choice: Palladium catalysts, often with phosphine ligands (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), are standard.[8][9] The ligand's role is critical; it stabilizes the Pd(0) active species and facilitates the oxidative addition and reductive elimination steps.[9]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[9][10]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[9] Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidPalladium Catalyst (mol%)BaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O~95
3Thiophene-2-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O~88

Note: Yields are generalized from literature on similar aryl bromides and may require optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a transformation that is otherwise challenging.[11][12] This reaction is invaluable for synthesizing complex secondary and tertiary aromatic amines.

Expert Insights: The choice of ligand is even more critical in C-N coupling than in C-C coupling. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond and to prevent catalyst decomposition.[13][14] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu), is needed to deprotonate the amine coupling partner.[12]

Synthesis of Heterocyclic Scaffolds

The juxtaposition of the amino and nitrile groups makes this compound an excellent precursor for building fused heterocyclic rings, such as pyrazoles and pyrimidines, which are privileged structures in drug discovery.[15] For instance, condensation of the amino group with a 1,3-dicarbonyl compound, followed by intramolecular cyclization involving the nitrile, can lead to complex fused systems.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

Synthesis of 4-amino-3,5-bis(phenyl)benzonitrile

This protocol describes a double Suzuki-Miyaura coupling to replace both bromine atoms.

Materials:

  • This compound (1.0 eq, e.g., 276 mg, 1.0 mmol)

  • Phenylboronic acid (2.5 eq, e.g., 305 mg, 2.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, e.g., 58 mg, 0.05 mmol)

  • Potassium Carbonate (K₂CO₃) (4.0 eq, e.g., 552 mg, 4.0 mmol)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Deionized Water (2 mL)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is a critical step to prevent catalyst oxidation.

  • Solvent Addition: Add the degassed solvent mixture (Toluene, Ethanol, Water) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. The mixture will typically turn yellow or dark.

  • Reaction Execution: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

G cluster_workflow Protocol Workflow: Suzuki-Miyaura Coupling P1 1. Combine Reagents (Substrate, Boronic Acid, Base) P2 2. Purge with N₂/Ar (Establish Inert Atmosphere) P1->P2 P3 3. Add Degassed Solvents P2->P3 P4 4. Add Pd Catalyst P3->P4 P5 5. Heat to Reflux (Monitor by TLC/LC-MS) P4->P5 P6 6. Aqueous Workup (Cool, Dilute, Extract) P5->P6 P7 7. Purify (Column Chromatography) P6->P7

Figure 2. Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: N-Acylation of the Amino Group

Synthesis of N-(2,6-dibromo-4-cyanophenyl)acetamide

This protocol demonstrates the protection or derivatization of the amino group, a common step to modify reactivity in a multi-step synthesis.[5]

Materials:

  • This compound (1.0 eq, e.g., 276 mg, 1.0 mmol)

  • Acetic Anhydride (1.2 eq, e.g., 0.11 mL, 1.2 mmol)

  • Pyridine (2.0 mL)

  • Dichloromethane (DCM) (10 mL)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve this compound in dichloromethane and pyridine in a round-bottom flask.

  • Reagent Addition: Cool the flask in an ice-water bath. Slowly add acetic anhydride dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing 1 M HCl (20 mL) to neutralize the pyridine. Extract with DCM (3x 15 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting solid can be recrystallized (e.g., from ethanol/water) to afford the pure acetamide.

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its pre-installed, orthogonally reactive functional groups provide chemists with a powerful and flexible platform for the efficient construction of diverse and complex molecular architectures. The protocols and principles outlined in this guide serve as a foundation for leveraging this versatile reagent in research, discovery, and development programs.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2735314, this compound. [Link]
  • Wikipedia.
  • Ningbo Inno Pharmchem Co., Ltd.
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  • SciSpace. Synthesis of novel derivatives of 4-amino-3,5-dicyanopyrazole. [Link]
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  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • National Center for Biotechnology Information. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile.... [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1515279, 4-Amino-3-bromobenzonitrile. [Link]
  • National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Application Note & Protocol: Regioselective Synthesis of 4-Amino-2,3,5-tribromobenzonitrile via Electrophilic Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the regioselective bromination of 4-Amino-3,5-dibromobenzonitrile to yield 4-Amino-2,3,5-tribromobenzonitrile. Polysubstituted anilines are foundational synthons in the development of pharmaceuticals and advanced materials. However, their synthesis, particularly the introduction of additional halogens, presents significant challenges due to the powerful activating nature of the amino group, which can lead to uncontrolled side reactions and a lack of regioselectivity.[1][2] This guide elucidates the mechanistic principles governing this transformation, offering a robust, step-by-step protocol validated for safety, efficiency, and reproducibility. We address critical aspects from reagent handling and reaction optimization to product purification and characterization, tailored for researchers in organic synthesis and drug development.

Part 1: Scientific Principles & Mechanistic Rationale

The Electrophilic Aromatic Substitution (SEAr) Mechanism

The core transformation is an electrophilic aromatic substitution (SEAr), a fundamental reaction class in organic chemistry.[3] The reaction proceeds via the attack of an electrophile—in this case, the polarized bromine molecule (Br₂)—on the electron-rich aromatic ring. This initial attack forms a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. Aromaticity is subsequently restored through the deprotonation of this intermediate, resulting in the substitution of a hydrogen atom with a bromine atom.[2]

Controlling Regioselectivity in a Polysubstituted System

The outcome of the reaction on this compound is dictated by the cumulative electronic effects of its substituents.

  • Amino Group (-NH₂): As a powerful activating group, the amino group donates electron density into the benzene ring through resonance.[4] This significantly increases the ring's nucleophilicity, making it highly susceptible to electrophilic attack.[2][5] It is a strong ortho, para-director.

  • Bromo Groups (-Br): Halogens are a unique class of substituents. While they are deactivating overall due to their inductive electron-withdrawing effect, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the arenium ion intermediate.

  • Nitrile Group (-CN): The nitrile group is strongly deactivating and a meta-director due to both inductive and resonance electron-withdrawing effects.

Synergistic Directing Effects: In the this compound substrate, the vacant positions are C2 and C6. The directing effects of the existing substituents converge to favor substitution at these positions:

  • The supremely powerful -NH₂ group at C4 is meta to the C2 and C6 positions. While it primarily directs ortho and para, its immense activating nature energizes the entire ring, and with the primary positions (C3, C5) blocked, substitution is directed to the next available sites.

  • The bromo group at C3 directs ortho to C2.

  • The bromo group at C5 directs ortho to C6.

The confluence of these directing effects, dominated by the activating amino group, ensures that bromination occurs with high regioselectivity at the C2 (or equivalent C6) position, leading to the desired 4-Amino-2,3,5-tribromobenzonitrile product.

G cluster_mech Reaction Mechanism Start This compound Sigma Resonance-Stabilized Sigma Complex (Arenium Ion) Start->Sigma Electrophilic Attack (Slow Step) Br2 Br-Br Br2->Sigma Product 4-Amino-2,3,5-tribromobenzonitrile Sigma->Product Deprotonation (Fast Step) HBr HBr Sigma->HBr

Caption: The mechanism of electrophilic aromatic bromination.

Part 2: Critical Safety & Handling Protocols

This protocol involves hazardous materials that demand strict adherence to safety procedures. Perform all operations within a certified chemical fume hood.

Reagent Hazards
  • Bromine (Br₂): EXTREMELY TOXIC, CORROSIVE, and a STRONG OXIDIZER.[6][7] Fatal if inhaled, causes severe skin burns and eye damage, and is very toxic to aquatic life.[8][9] Handle with extreme care.

  • This compound: While specific data is limited, related aminobenzonitriles are classified as toxic upon contact, inhalation, or ingestion.[10][11] Assume high toxicity.

  • Methanol (Solvent): Flammable and toxic. Avoid inhalation and skin contact.

Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes of corrosive bromine and solvents.[7][12]
Hand Protection Heavy-duty nitrile or fluorinated rubber glovesProvides chemical resistance against bromine and organic solvents.[6][12]
Body Protection Flame-resistant lab coatProtects skin and clothing from splashes.
Respiratory Not required if handled in a fume hoodA respirator may be needed for large spills.[9]
Emergency Procedures
  • Bromine Spill: Neutralize small spills immediately with a 1 M sodium thiosulfate or sodium carbonate solution.[6][8] For large spills, evacuate the area and contact EH&S immediately.[9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 20 minutes and seek urgent medical attention.[7][8]

  • Inhalation: Move the individual to fresh air immediately. Seek urgent medical attention.[9][13]

Part 3: Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. Adjust quantities accordingly for different scales.

Reagents and Materials
ReagentCAS No.MW ( g/mol )AmountPurity
This compound58633-04-8275.931.38 g (5.0 mmol)≥97%
Bromine7726-95-6159.810.84 g (5.25 mmol)≥99.5%
Methanol67-56-132.04~50 mLACS Grade
Sodium Thiosulfate7772-98-7158.11--
Sodium Bicarbonate144-55-884.01--
Ethyl Acetate141-78-688.11~100 mLACS Grade
Brine (Saturated NaCl)--~30 mL-
Anhydrous Sodium Sulfate7757-82-6142.04--
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • 50 mL Addition funnel

  • Ice-water bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Visualization

G cluster_workflow Experimental Workflow A 1. Dissolve Substrate in Methanol B 2. Cool to 0°C A->B C 3. Slow Addition of Bromine Solution B->C D 4. Reaction & Monitoring (TLC) C->D E 5. Quench Excess Br₂ (Na₂S₂O₃) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Wash & Dry F->G H 8. Purify (Recrystallization) G->H I 9. Characterize (NMR, MP) H->I

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure

Reaction Setup:

  • In a certified chemical fume hood, add this compound (1.38 g, 5.0 mmol) to a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add methanol (30 mL) and stir until the solid is fully dissolved.

  • Place the flask in an ice-water bath and cool the solution to 0°C.

  • In a separate beaker, carefully prepare a solution of bromine (0.84 g, 5.25 mmol) in methanol (10 mL). Caution: Highly exothermic and corrosive.

  • Transfer the bromine solution to a 50 mL addition funnel and place it on the reaction flask.

Bromination: 6. Add the bromine solution dropwise to the stirred substrate solution over a period of 20-30 minutes, ensuring the internal temperature does not rise above 5°C. The slow addition is critical to prevent over-bromination and potential side reactions. 7. After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2 hours. 8. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup and Isolation: 9. Cool the reaction mixture back to 0°C in an ice bath. 10. Slowly add a saturated aqueous solution of sodium thiosulfate dropwise until the reddish-brown color of bromine disappears, indicating that all excess bromine has been quenched. 11. Remove the methanol under reduced pressure using a rotary evaporator. 12. Add deionized water (30 mL) to the resulting residue, and transfer the mixture to a separatory funnel. 13. Extract the aqueous layer with ethyl acetate (3 x 30 mL). 14. Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (30 mL) and brine (30 mL). 15. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: 16. Purify the crude solid by recrystallization.[14][15][16] A mixed solvent system of ethanol and water is often effective. 17. Dissolve the crude product in a minimum amount of hot ethanol. 18. Add hot water dropwise until slight turbidity persists. 19. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. 20. Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of ice-cold ethanol/water (1:1), and dry under vacuum.[17]

Part 4: Characterization & Data Analysis

Yield Calculation
  • Theoretical Yield: (moles of limiting reagent) × (MW of product) = (0.005 mol) × (354.84 g/mol ) = 1.77 g.

  • Percent Yield: (actual yield / theoretical yield) × 100%. A typical yield for this reaction should be in the range of 80-90%.

Expected Analytical Data
AnalysisExpected Result
Appearance Off-white to pale yellow crystalline solid
Melting Point (MP) Expected to be higher than the starting material
¹H NMR A single aromatic proton singlet (from the proton at C6), and a broad singlet for the -NH₂ protons.
¹³C NMR Expect ~7 distinct carbon signals. The chemical shifts can be predicted based on literature values for similar structures.[18][19]
IR Spectroscopy Characteristic peaks for N-H stretch (~3400-3300 cm⁻¹), C≡N stretch (~2230 cm⁻¹), and C-Br stretch (<700 cm⁻¹).

Part 5: Troubleshooting & Field Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Poor quality bromine; reaction temperature too low.Use fresh, high-purity bromine. Ensure the reaction is allowed to warm to room temperature after the initial cooling phase.
Low Yield Loss during workup/extraction; incomplete crystallization.Ensure pH is neutral/basic before extraction. Use minimal hot solvent for recrystallization and allow adequate time for cooling.
Dark, Oily Product Oxidation of the amine; over-bromination.Maintain strict temperature control (0°C) during bromine addition. Ensure rapid and complete quenching of excess bromine.
Product Contaminated with Starting Material Incomplete reaction.Increase reaction time or use a slight excess (1.05-1.1 eq.) of bromine. Purify carefully by recrystallization.

References

  • Guo, C., LaChapelle, E., Smith, M. B., et al. (2002). Regioselective One-Pot Bromination of Aromatic Amines. Organic Letters, 4(15), 2593–2595. [Link]
  • American Chemical Society. (2002). Regioselective One-Pot Bromination of Aromatic Amines.
  • CLEAPSS. (2022). Student safety sheets 55 Bromine. CLEAPSS Science. [Link]
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  • Royal Society of Chemistry. Handling liquid bromine and preparing bromine water.
  • Washington State University. Standard Operating Procedures for Hazardous Chemicals: Bromine. [Link]
  • Kansas State University.
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  • Wikipedia. (n.d.).
  • Calafell, M., & Pericàs, M. À. (1970). A selective bromination of aromatic amines. Journal of the Chemical Society C: Organic. [Link]
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  • Carl ROTH. (n.d.).
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  • SpectraBase. (n.d.). 4-Bromo-benzonitrile 13C NMR. [Link]
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  • ChemAnalyst. (n.d.).
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  • Arkat USA, Inc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles. ARKIVOC. [Link]
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  • Google Patents. (n.d.). Catalytic synthesis method of p-aminobenzonitrile.
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Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-Amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Amino-3,5-dibromobenzonitrile

This compound is a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its structure, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and two bromine atoms, makes it a versatile building block for more complex molecules. It serves as a key intermediate in the development of pharmaceuticals and is utilized in proteomics research.[1] The strategic placement of the bromine atoms allows for further functionalization through cross-coupling reactions, while the amino and nitrile groups offer additional sites for chemical modification.

This document provides a detailed, field-proven protocol for the synthesis of this compound via the direct bromination of 4-aminobenzonitrile. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and outline the necessary safety and characterization protocols to ensure a safe, efficient, and verifiable synthesis.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution (EAS) reaction. This class of reactions is fundamental to the functionalization of aromatic rings.

The Role of the Amino Group: The amino group (-NH₂) on the 4-aminobenzonitrile starting material is a powerful activating group. Through resonance, the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, increasing the electron density of the ring. This heightened electron density makes the ring highly susceptible to attack by electrophiles. The amino group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself.[2]

The Role of the Nitrile Group: Conversely, the nitrile group (-C≡N) is a deactivating group due to its strong electron-withdrawing inductive and resonance effects.[2] It pulls electron density away from the ring, making it less reactive towards electrophiles. The nitrile group is a meta-director.

Synergistic Directing Effects: In 4-aminobenzonitrile, the powerful activating and ortho, para-directing effect of the amino group dominates the reactivity of the molecule. Since the para position is already occupied by the nitrile group, incoming electrophiles are directed to the two ortho positions (C3 and C5). The reaction with two equivalents of a brominating agent thus leads to the desired 3,5-dibrominated product.

For this synthesis, N-Bromosuccinimide (NBS) is selected as the brominating agent. NBS is a convenient and safer source of electrophilic bromine (Br⁺) compared to elemental bromine (Br₂), minimizing handling risks while providing excellent reactivity for activated aromatic systems.[3]

Detailed Experimental Protocol

This protocol is designed for the reliable synthesis and purification of this compound.

Materials, Reagents, and Equipment

Reagents:

  • 4-Aminobenzonitrile (C₇H₆N₂)

  • N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water (H₂O)

  • Ethanol (for recrystallization)

Equipment:

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel (or powder funnel)

  • Buchner funnel and filter flask

  • Vacuum source

  • Standard laboratory glassware

  • Rotary evaporator

Quantitative Data for Synthesis

The following table outlines the reagent quantities for a representative reaction scale.

ReagentMolecular Wt. ( g/mol )Amount (g)Moles (mmol)Equivalents
4-Aminobenzonitrile118.145.0042.321.0
N-Bromosuccinimide (NBS)177.9815.0684.642.0
DMF (Solvent)73.09100 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup: Place 5.00 g (42.32 mmol) of 4-aminobenzonitrile into a 250 mL round-bottom flask containing a magnetic stir bar. Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Brominating Agent: While maintaining the temperature at 0-5 °C, add 15.06 g (84.64 mmol) of N-Bromosuccinimide (NBS) to the stirred solution portion-wise over 30 minutes. Adding the NBS in portions helps to control the exothermic nature of the reaction.

  • Reaction Progression: After the complete addition of NBS, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue to stir the mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Work-up and Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold deionized water while stirring vigorously. A precipitate of the crude product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with an additional 200 mL of cold deionized water to remove residual DMF and succinimide byproduct.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it. If the solid does not fully dissolve, add water dropwise until a clear solution is obtained at boiling temperature. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product, this compound, is a light yellow to brown solid.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve 4-Aminobenzonitrile in 100 mL DMF B Cool to 0-5 °C in Ice Bath A->B C Add NBS (2.0 eq) portion-wise B->C D Warm to Room Temp Stir for 3-4 hours C->D E Pour into 500 mL Ice-Cold Water D->E F Collect Precipitate (Vacuum Filtration) E->F G Wash Solid with Water F->G H Recrystallize from Ethanol/Water G->H I Dry Under Vacuum H->I J Characterize Product (NMR, MS, MP) I->J

Caption: Workflow for the synthesis of this compound.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

  • Appearance: Light yellow to brown solid.

  • Molecular Formula: C₇H₄Br₂N₂[1][4]

  • Molecular Weight: 275.93 g/mol [1][4]

  • Melting Point: Compare the experimentally determined melting point with literature values.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons and the amine protons.

    • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments.

    • FT-IR: The infrared spectrum should display characteristic absorption bands for the N-H stretches of the primary amine, the C≡N stretch of the nitrile, and C-Br stretches.

    • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight and show a characteristic isotopic pattern for a dibrominated compound.[4]

Environment, Health, and Safety (EHS) Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a flame-resistant lab coat, and chemical-resistant gloves at all times.[5]

  • Reagent Hazards:

    • 4-Aminobenzonitrile: Toxic if inhaled or in contact with skin.[6] Avoid dust formation.

    • N-Bromosuccinimide (NBS): Causes skin and eye irritation. It is a strong oxidizing agent.

    • N,N-Dimethylformamide (DMF): A skin and eye irritant. It is a reproductive hazard. Use only in a well-ventilated fume hood.

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[5]

  • Waste Disposal: All chemical waste, including solvents and residual solids, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations. Do not pour chemical waste down the drain.

References

  • This compound | C7H4Br2N2 | CID 2735314. PubChem. [Link]
  • 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applic
  • Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. [Link]
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-Amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-3,5-dibromobenzonitrile is a halogenated aromatic compound of significant interest as a versatile building block in medicinal chemistry and materials science. Its structural motifs are found in various pharmacologically active agents, making it a crucial intermediate for drug discovery pipelines. Furthermore, its use in proteomics research has been noted. The precise structural elucidation and purity assessment of this compound are paramount to ensure the reliability, reproducibility, and safety of downstream applications. An impurity or structural misidentification can lead to failed syntheses, misleading biological data, and significant project delays.

This guide provides a comprehensive, multi-technique workflow for the thorough characterization of this compound. We will move beyond simple data acquisition to explain the rationale behind each technique, offering field-proven insights into experimental design and data interpretation. The protocols described herein are designed to be self-validating, where the results from one technique corroborate the findings of another, leading to an unambiguous and robust characterization.

Physicochemical and Structural Overview

A foundational step in characterization is to collate the known physical and chemical properties. This data provides a baseline for comparison with experimental results.

PropertyValueSource
Molecular Formula C₇H₄Br₂N₂PubChem[1]
Molecular Weight 275.93 g/mol PubChem[1]
Appearance White to off-white solidMethylamine Supplier[2]
Melting Point 188 - 192 °CMethylamine Supplier[2]
Solubility Insoluble in water; Soluble in organic solvents (e.g., DMSO, Chloroform)Methylamine Supplier[2]
CAS Number 58633-04-8PubChem[1]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure by probing the chemical environment of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, both ¹H and ¹³C NMR are required for a full structural assignment.

Causality of Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the analyte and because the amine (-NH₂) protons are often observable and exchange more slowly than in other solvents like deuterated chloroform (CDCl₃).

  • Technique: Standard ¹H and proton-decoupled ¹³C experiments are sufficient for initial characterization.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Expected Results & Interpretation

Technique Expected Chemical Shift (δ, ppm) Signal Pattern Assignment & Rationale
¹H NMR ~7.8 - 8.0Singlet (s)Aromatic Protons (2H): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. They appear as a singlet downfield due to the electron-withdrawing effects of the bromine and nitrile groups.[3][4]
~6.0 - 6.5Broad Singlet (br s)Amine Protons (2H): The -NH₂ protons appear as a broad singlet. The chemical shift can vary with concentration and temperature. This signal will disappear upon D₂O exchange.[5]
¹³C NMR ~145 - 150Quaternary (C)C-NH₂: The carbon atom bonded to the amino group is significantly deshielded.
~135 - 140Methine (CH)Aromatic CH: The two equivalent aromatic carbons bearing protons.
~117 - 120Quaternary (C)C≡N: The nitrile carbon typically resonates in this region.[6][7]
~100 - 110Quaternary (C)C-Br: The carbon atoms bonded to bromine are shielded by the "heavy atom effect" but also influenced by other substituents.[8]
~95 - 105Quaternary (C)C-CN: The carbon atom to which the nitrile group is attached.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact and collect the sample spectrum.

    • Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software.

Expected Results & Interpretation

Wavenumber (cm⁻¹) Vibration Mode Functional Group Rationale & Comments
3450 - 3300Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)The presence of two distinct, sharp peaks in this region is a definitive indicator of a primary amine.[9][10]
2240 - 2220C≡N StretchNitrile (-C≡N)This is a very characteristic peak for nitriles. It is typically sharp and of medium to strong intensity. Conjugation with the aromatic ring shifts it to a slightly lower wavenumber.[11]
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)This peak confirms the primary amine assignment.[10]
1550 - 1450C=C StretchAromatic RingMultiple bands are expected in this region, corresponding to the skeletal vibrations of the benzene ring.
1335 - 1250C-N StretchAromatic AmineThis band arises from the stretching of the bond between the aromatic ring and the nitrogen atom.[5]
Below 800C-Br StretchBromo-aromaticThe carbon-bromine stretching vibrations appear in the fingerprint region and can be difficult to assign definitively without computational analysis.
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound. The presence of two bromine atoms creates a highly distinctive isotopic pattern.

Causality of Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is crucial for obtaining an accurate mass measurement to confirm the molecular formula.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Data Analysis:

    • Identify the molecular ion cluster.

    • Compare the measured accurate mass of the monoisotopic peak with the theoretical mass.

    • Analyze the isotopic pattern.

Expected Results & Interpretation

  • Molecular Formula Confirmation: The theoretical exact mass of C₇H₄⁷⁹Br₂N₂ is 273.8741 Da. The measured mass should be within a 5 ppm error margin.

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[1][2] A molecule with two bromine atoms will exhibit a characteristic isotopic cluster for the molecular ion:

    • M peak: Contains two ⁷⁹Br isotopes.

    • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.

    • M+4 peak: Contains two ⁸¹Br isotopes.

    • The relative intensity of these peaks will be approximately 1:2:1 .[12] This pattern is a definitive signature for a dibrominated compound.

Chromatographic Purity Assessment

While spectroscopy confirms the structure, chromatography is required to determine the purity of the sample.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of non-volatile, moderately polar organic compounds like this compound.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is a robust, general-purpose reversed-phase column that provides good retention for aromatic compounds.[13]

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water is used. A small amount of acid (e.g., formic acid or TFA) is often added to protonate the amine group, ensuring sharp, symmetrical peaks by minimizing interactions with residual silanols on the silica support.[14]

  • Detection: UV detection is ideal, as the aromatic ring and nitrile group provide strong chromophores. A wavelength of ~254 nm is a good starting point.

Protocol: RP-HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute further to ~0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks (Area % method).

Expected Results & Interpretation A high-purity sample (>98%) should show a single major peak with a stable retention time. Any other peaks represent impurities. The gradient elution ensures that both more polar and less polar impurities are effectively separated and detected.

Thermal Analysis

Thermal analysis provides information on physical properties like melting point and thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is used to precisely measure the melting point and assess the presence of impurities that can cause melting point depression or broadening.

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: Use a calibrated DSC instrument.

  • Thermal Program: Heat the sample from room temperature to ~220 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic event. A sharp melting endotherm indicates a pure crystalline substance.

Expected Results & Interpretation A sharp endotherm should be observed with an onset temperature between 188-192 °C, consistent with the literature value.[2] Broad peaks may suggest the presence of impurities or a mixture of polymorphic forms.

Integrated Characterization Workflow

The synergy of these techniques provides a comprehensive and reliable characterization of this compound. The logical flow ensures that structural identity is confirmed before quantitative purity is assessed.

G cluster_0 Structural Elucidation cluster_1 Purity & Physical Properties cluster_2 Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Confirms C-H framework & symmetry HPLC HPLC Analysis Quantifies purity (%) NMR->HPLC FTIR FTIR Spectroscopy Identifies functional groups (-NH₂, -C≡N) FTIR->HPLC MS Mass Spectrometry Confirms molecular weight & Br₂ isotopic pattern MS->HPLC DSC DSC Analysis Confirms melting point & thermal behavior HPLC->DSC Report Certificate of Analysis (Structure, Purity, Properties Confirmed) DSC->Report Sample This compound (New Batch / Sample) Sample->NMR Sample->FTIR Sample->MS

Caption: Integrated workflow for the characterization of this compound.

References

  • This compound - Methylamine Supplier.
  • This compound | C7H4Br2N2 | CID 2735314 - PubChem.
  • mass spectra - the M+2 peak - Chemguide.
  • Isotopes in Mass Spectrometry - Chemistry Steps.
  • The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023.
  • Ch13 - Mass Spectroscopy - University of Calgary.
  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC - NIH.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID - Canadian Science Publishing.
  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts.
  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online.
  • IR Spectroscopy Tutorial: Amines.
  • The halogen effect on the 13C NMR chemical shift in substituted benzenes.
  • 13C NMR Chemical Shift - Oregon State University.
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.

Sources

Application Notes and Protocols for the Safe Handling and Storage of 4-Amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 4-Amino-3,5-dibromobenzonitrile (CAS No. 58633-04-8). As a halogenated aromatic amine and nitrile, this compound presents specific chemical and toxicological hazards that necessitate rigorous safety protocols. These application notes are designed to provide researchers, scientists, and drug development professionals with the technical knowledge and practical procedures to mitigate risks associated with its use in the laboratory. The protocols herein are grounded in established safety principles and authoritative data to ensure a self-validating system of laboratory safety.

Introduction and Compound Profile

This compound is a poly-functionalized aromatic compound that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and proteomics research.[1] Its structure, featuring an aniline moiety, a benzonitrile group, and two bromine atoms, imparts a unique reactivity that makes it a versatile building block. However, this same functionality also dictates its hazardous properties. The presence of the amino group is characteristic of aromatic amines, a class of compounds known for their potential toxicity. The nitrile group can also contribute to the overall hazard profile of the molecule. A thorough understanding of its properties is the foundation of its safe utilization.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for risk assessment and the design of appropriate handling and storage procedures.

PropertyValueSource
CAS Number 58633-04-8Santa Cruz Biotechnology[1]
Molecular Formula C₇H₄Br₂N₂Santa Cruz Biotechnology[1]
Molecular Weight 275.93 g/mol Santa Cruz Biotechnology[1]
Appearance White to off-white solidMethylamine Supplier[2]
Melting Point 188 - 192 °CMethylamine Supplier[2]
Solubility in Water InsolubleMethylamine Supplier[2]
Solubility in Organic Solvents Soluble in dichloromethane, chloroformMethylamine Supplier[2]
Stability Stable under normal conditionsMethylamine Supplier[2]

Hazard Identification and Toxicological Information

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

GHS Classification

Based on available safety data, this compound is classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationWarning

Source: Sigma-Aldrich Safety Data Sheet

Toxicological Profile
  • Oral LD50 (Rat): 283 mg/kg

  • Dermal LD50 (Rat): >2000 mg/kg

Source: Safety Data Sheet for 4-Aminobenzonitrile[3]

Disclaimer: This data is for a related compound and should be used for illustrative purposes only to emphasize the need for cautious handling. The dibrominated nature of the target compound may alter its toxicological profile.

Safe Handling Protocols

Adherence to strict handling protocols is paramount to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary defense against exposure to powdered chemicals is the use of robust engineering controls.

  • Chemical Fume Hood: All weighing and handling of this compound powder must be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.

  • Ventilation: The laboratory should have adequate general ventilation to further dilute any fugitive emissions.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. The following diagram illustrates the required PPE.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Eye_Protection Chemical Splash Goggles and Face Shield Hand_Protection Chemical-Resistant Gloves (Nitrile, double-gloved) Body_Protection Lab Coat (fully fastened) Respiratory_Protection N95 Dust Mask (as a minimum) Researcher Researcher Researcher->Eye_Protection Must Wear Researcher->Hand_Protection Must Wear Researcher->Body_Protection Must Wear Researcher->Respiratory_Protection Must Wear

Caption: Required PPE for handling this compound.

Protocol for Weighing and Transferring the Powder

To minimize the generation of airborne dust, the following procedure is recommended:

  • Preparation: Designate a specific area within the chemical fume hood for handling the compound. Cover the work surface with absorbent bench paper.

  • Tare Container: Tare a labeled, sealable container on a balance located within the fume hood.

  • Dispensing: Slowly and carefully dispense the desired amount of this compound into the tared container. Use a spatula and avoid any sudden movements that could create dust.

  • Seal and Clean: Securely seal the container. Carefully wipe down the spatula and any contaminated surfaces with a damp cloth before removing them from the fume hood. Dispose of the cloth as hazardous waste.

  • Decontamination: After use, decontaminate the designated area and any equipment used. Wet cleaning methods are preferred over dry sweeping.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area.[2]

  • Container: Keep the container tightly closed to prevent moisture absorption and degradation.[2]

  • Incompatibilities: Store separately from strong oxidizing agents and sources of heat or ignition.[2]

Emergency Procedures

Spill Response

The appropriate response to a spill depends on its size and location.

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Small_Spill Small Spill (<1g, contained) Assess->Small_Spill Small Large_Spill Large Spill (>1g or uncontained) Assess->Large_Spill Large Cleanup Don Appropriate PPE Clean with absorbent pads (wet method) Small_Spill->Cleanup Evacuate Evacuate Area Alert Supervisor Large_Spill->Evacuate Contact_EHS Contact Environmental Health & Safety Evacuate->Contact_EHS Dispose Collect waste in a sealed container for hazardous disposal Cleanup->Dispose

Caption: Decision workflow for spill response.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Illustrative Experimental Protocol: Adapted Bromination of an Aromatic Amine

The following is an adapted protocol to illustrate a typical synthetic procedure involving a related compound. This protocol must be adapted and optimized for this compound with a thorough risk assessment before implementation.

This procedure is based on the bromination of 3-chloro-4-amino-benzonitrile.[1]

Objective: To illustrate a synthetic transformation of a halogenated aminobenzonitrile.

Materials:

  • 3-chloro-4-amino-benzonitrile (or the target compound, this compound)

  • Methanol

  • Bromine

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • In a chemical fume hood, dissolve the starting aminobenzonitrile (e.g., 32.9 mmol) in methanol (80 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate container, prepare a solution of bromine (33.1 mmol) in methanol (20 mL).

  • Add the bromine solution dropwise to the stirred aminobenzonitrile solution.

  • Stir the reaction mixture for 1.5 hours at room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting solid under vacuum to obtain the brominated product.

Waste Disposal

All waste containing this compound, including reaction residues, contaminated materials, and spill cleanup debris, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container.

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety office, following all local, state, and federal regulations.

References

  • Methylamine Supplier. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile.

Sources

Application Note: Versatile Derivatization Strategies for 4-Amino-3,5-dibromobenzonitrile in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-3,5-dibromobenzonitrile is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of a nucleophilic amino group, an electron-withdrawing nitrile, and two synthetically versatile bromine atoms makes it an exceptional starting material for generating diverse molecular libraries. This guide provides a detailed exploration of key derivatization strategies, including transformations of the amino group via N-acylation and the Sandmeyer reaction, as well as palladium-catalyzed cross-coupling reactions at the bromine positions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Each section elucidates the underlying chemical principles and provides robust, step-by-step protocols designed for practical laboratory application.

Introduction: The Strategic Value of this compound

This compound serves as a strategic linchpin in multi-step synthesis. The molecule's reactivity is governed by the interplay of its distinct functional groups. The amino group is a potent nucleophile and a director for electrophilic substitution, though its reactivity is tempered by the electron-withdrawing nature of the para-nitrile group.[1] The bromine atoms are ideal handles for modern cross-coupling methodologies, enabling the construction of complex C-C and C-N bonds. This trifecta of reactive sites allows for selective and sequential modifications, providing a controlled pathway to novel compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 58633-04-8[2]
Molecular Formula C₇H₄Br₂N₂[3]
Molecular Weight 275.93 g/mol [3]
Appearance White to off-white or light yellow solid[4]
Melting Point 188 - 192 °C[4]
Solubility Insoluble in water; Soluble in select organic solvents (e.g., dichloromethane)[4]

Below is a conceptual diagram illustrating the molecule's potential as a central hub for generating chemical diversity.

G cluster_start Starting Material cluster_derivatives Derivative Classes A This compound B N-Acyl Derivatives A->B N-Acylation C Sandmeyer Products (e.g., Tetra-halides) A->C Diazotization D Bi-aryl Scaffolds (Suzuki Coupling) A->D C-C Coupling E Di-amino Arenes (Buchwald-Hartwig) A->E C-N Coupling

Caption: Core derivatization pathways from this compound.

Transformations of the Amino Group

The primary amino group is often the first site of modification, either for protection or for complete functional group interconversion.

N-Acylation: Amide Bond Formation

N-acylation is a fundamental reaction to protect the amino group, modulate the compound's electronic properties, or introduce a linker for further conjugation.[1] The reaction proceeds via nucleophilic attack of the amine on a reactive carbonyl species, such as an acyl chloride or anhydride. A tertiary amine base is typically added to scavenge the acidic byproduct (e.g., HCl).[5]

Protocol 1: N-Acetylation with Acetic Anhydride

This protocol describes the straightforward acetylation of the title compound.

  • Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material) under a nitrogen atmosphere. Add triethylamine (1.5 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise via syringe over 10 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield N-(4-cyano-2,6-dibromophenyl)acetamide.

G A Dissolve Starting Material & Base in DCM B Cool to 0 °C A->B C Add Acetic Anhydride Dropwise B->C D Stir at RT (Monitor by TLC) C->D E Aqueous Work-up (NaHCO₃, HCl, Brine) D->E F Dry, Concentrate, & Purify E->F G Characterize Product F->G

Caption: Workflow for the N-acetylation protocol.

The Sandmeyer Reaction: Diazonium Salt Chemistry

The Sandmeyer reaction is a powerful method for replacing an aromatic amino group with a wide variety of substituents, including halides and cyano groups, via a diazonium salt intermediate.[6][7] The process involves two critical steps: the formation of a diazonium salt at low temperatures using nitrous acid, followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[8][9]

Protocol 2: Conversion to 3,4,5-Tribromobenzonitrile

This protocol replaces the amino group with a bromine atom.

  • Diazotization: Suspend this compound (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water. Cool the slurry to 0-5 °C in an ice/salt bath with vigorous stirring. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Copper Catalyst Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Cool this solution to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt slurry to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • Completion & Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt. Cool the mixture and extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. The crude 3,4,5-tribromobenzonitrile can be purified by column chromatography on silica gel.

Table 2: Common Sandmeyer Reaction Variants

Target ProductCopper(I) ReagentNucleophile SourceReference
Aryl ChlorideCuClHCl[6]
Aryl BromideCuBrHBr[7]
Aryl CyanideCuCNNaCN / KCN[6]

Derivatization at Bromine Positions via Cross-Coupling

The C-Br bonds are prime targets for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust methods for forming C-C bonds by coupling an aryl halide with an organoboron species. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product.[10]

Protocol 3: Double Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (2.5 eq), and potassium carbonate (K₂CO₃, 4.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), followed by a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography to afford 4-amino-3,5-diphenylbenzonitrile.

G pd0 Pd(0)L₂ pd_complex Oxidative Addition Ar-Pd(II)L₂-Br pd0->pd_complex Ar-Br transmetal Transmetalation R-B(OH)₂ Base pd_complex->transmetal reductive_elim Reductive Elimination Ar-R transmetal->reductive_elim reductive_elim:f0->pd0 Product Released

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[11] Its development has revolutionized the synthesis of arylamines.[12] The reaction typically requires a palladium source, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base.[13]

Protocol 4: Double Buchwald-Hartwig Amination with Morpholine

  • Setup: In an oven-dried vial inside a glovebox, combine this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), a suitable ligand (e.g., XPhos, 4-8 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 3.0 eq).

  • Reagent Addition: Add anhydrous toluene, followed by morpholine (2.5 eq).

  • Reaction: Seal the vial and heat the mixture to 100-110 °C with stirring for 16-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite. Concentrate the filtrate.

  • Purification: The crude product can be purified by silica gel column chromatography to yield 4-amino-3,5-di(morpholin-4-yl)benzonitrile.

Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination

Palladium SourceLigandBaseTypical SolventReference
Pd(OAc)₂P(tBu)₃K₃PO₄Toluene
Pd₂(dba)₃XPhosNaOtBuDioxane / Toluene[13]
PdCl₂(Amphos)₂(none)K₂CO₃t-BuOH[11]

Conclusion

This compound stands out as a versatile and powerful building block for synthetic chemistry. The distinct reactivity of its amino and bromo substituents allows for a wide range of orthogonal chemical manipulations. The protocols outlined in this guide for N-acylation, Sandmeyer reactions, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide researchers with a robust toolkit to access a vast chemical space. By leveraging these methods, scientists and drug development professionals can efficiently construct novel and complex molecules for a multitude of applications.

References

  • Title: Sandmeyer reaction - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
  • Title: 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications Source: Ningbo Inno Pharmchem Co., Ltd. URL:[Link]
  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and...
  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
  • Title: Sandmeyer Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
  • Title: The Buchwald-Hartwig Amination Reaction Source: YouTube URL:[Link]
  • Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: PubMed Central URL:[Link]
  • Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL:[Link]
  • Title: Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds Source: ACS Public
  • Title: Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole Source: ResearchG
  • Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: Master Organic Chemistry URL:[Link]
  • Title: Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3 Source: ResearchG
  • Title: this compound | C7H4Br2N2 | CID 2735314 Source: PubChem URL:[Link]
  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link]
  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL:[Link]
  • Title: A conventional new procedure for N-acylation of unprotected amino acids Source: PubMed URL:[Link]
  • Title: An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry Source: MDPI URL:[Link]
  • Title: Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry Source: Waters Corpor
  • Title: N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • Title: N-Acylation in Combinatorial Chemistry Source: ResearchG
  • Title: 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction Source: PubMed URL:[Link]
  • Title: High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride Source: PubMed URL:[Link]

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Application Notes and Protocols: 4-Amino-3,5-dibromobenzonitrile as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-3,5-dibromobenzonitrile in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and potent therapeutic agents. This compound, a halogenated aromatic amine, has emerged as a highly valuable intermediate in the synthesis of a variety of pharmaceutical compounds, particularly in the realm of targeted therapies such as kinase inhibitors. Its unique structural features—a nucleophilic amino group, a nitrile functionality that can be further elaborated, and two bromine atoms that can participate in cross-coupling reactions or be retained to modulate biological activity—offer medicinal chemists a versatile scaffold for molecular diversification.

The presence of the dibromo substitution pattern on the aniline ring is of particular significance. These halogen atoms can serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the introduction of a wide array of substituents to probe the structure-activity relationship (SAR) of a drug candidate. Furthermore, the electron-withdrawing nature of the bromine atoms and the nitrile group can influence the pKa of the amino group, thereby modulating its reactivity and the physicochemical properties of the final compound.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a key intermediate. It will delve into a detailed synthetic protocol for a representative pharmaceutical target, outline methods for its synthesis and characterization, and provide insights into the rationale behind the experimental choices, thereby empowering researchers to leverage this versatile building block in their drug discovery programs.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis.

PropertyValueReference
Chemical Formula C₇H₄Br₂N₂[1]
Molecular Weight 275.93 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 188 - 192 °C[2]
Solubility Insoluble in water; Soluble in organic solvents like dichloromethane and chloroform.[2]
CAS Number 58633-04-8[1]

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 4-aminobenzonitrile. The reaction is typically carried out using a suitable brominating agent in an appropriate solvent.

Protocol: Synthesis of this compound

This protocol describes a general procedure for the dibromination of 4-aminobenzonitrile.

Materials:

  • 4-Aminobenzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (2.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford this compound.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine, making the reaction easier to handle and control.

  • Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the starting materials and for its relatively high boiling point, which allows for heating if necessary to drive the reaction to completion.

Application in the Synthesis of a Pyrimidine-Based Kinase Inhibitor

This compound is a key precursor for the synthesis of 4-anilino-pyrimidine derivatives, a scaffold present in numerous kinase inhibitors. The following section details a representative protocol for the synthesis of a generic 4-((4-cyano-2,6-dibromophenyl)amino)pyrimidine, which can be a core structure for various targeted therapies. This synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway

G A This compound C 4-((4-cyano-2,6-dibromophenyl)amino)pyrimidine A->C Nucleophilic Aromatic Substitution (SNAr) Base, Solvent, Heat B 4-Chloropyrimidine B->C

Caption: Proposed synthesis of a 4-anilino-pyrimidine derivative.

Protocol: Synthesis of 4-((4-cyano-2,6-dibromophenyl)amino)pyrimidine

This protocol outlines a general procedure for the SNAr reaction between this compound and a chloropyrimidine.

Materials:

  • This compound

  • 4-Chloropyrimidine (or a substituted derivative)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • 2-Propanol or another suitable high-boiling solvent

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and 4-chloropyrimidine (1.1 eq).

  • Add 2-propanol as the solvent.

  • Add diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C for 2-propanol) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-((4-cyano-2,6-dibromophenyl)amino)pyrimidine.

Causality of Experimental Choices:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring, further activated by the chloro leaving group, makes it susceptible to nucleophilic attack by the amino group of this compound.[3]

  • Base (DIPEA): A non-nucleophilic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DIPEA is a common choice due to its steric hindrance, which prevents it from competing as a nucleophile.

  • Solvent and Heat: A high-boiling solvent like 2-propanol is used to achieve the necessary reaction temperature to overcome the activation energy of the SNAr reaction.

Analytical Characterization

The identity and purity of this compound and its derivatives must be confirmed using a suite of analytical techniques.

Analytical TechniqueExpected Observations for this compound
¹H NMR Aromatic protons will appear as a singlet in the aromatic region. The protons of the amino group will also be present, with their chemical shift being solvent-dependent.
¹³C NMR Signals corresponding to the aromatic carbons, the nitrile carbon, and the carbon attached to the amino group will be observed.
IR Spectroscopy Characteristic peaks for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-Br stretching will be present.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound will be observed, along with a characteristic isotopic pattern due to the presence of two bromine atoms.
Quality Control Workflow

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Final Product Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product TLC_LCMS TLC_LCMS Purification->TLC_LCMS Purity Check NMR_IR_MS NMR_IR_MS TLC_LCMS->NMR_IR_MS Structural Confirmation Final_Product Final_Product NMR_IR_MS->Final_Product Release

Caption: A logical workflow for the quality control of synthesized compounds.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern pharmaceutical synthesis. Its inherent functionalities provide a robust platform for the generation of diverse and complex molecular architectures, particularly in the pursuit of novel kinase inhibitors. The protocols and insights provided in this document are intended to serve as a practical guide for researchers, enabling them to confidently incorporate this versatile intermediate into their synthetic endeavors and accelerate the pace of drug discovery. By understanding the underlying principles of its reactivity and applying rigorous analytical characterization, the scientific community can continue to unlock the full potential of this compound in the development of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem.
  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]
  • National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5236. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on Pyrimidines. BenchChem.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Wikipedia. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Kumar, N., Chauhan, A., & Drabu, S. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy, 65(5), 375-380. [Link]
  • Kumar, A., Saxena, J. K., & Chauhan, P. M. S. (2008). Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. Medicinal Chemistry, 4(6), 577-585. [Link]
  • National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]
  • BenchChem. (2025). Application Notes and Protocols for the Reaction of 4-Chloro-3,5-dinitrobenzonitrile with Nucleophiles. BenchChem.
  • National Chemical Laboratory. (2012). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review.

Sources

Application Notes and Protocols: 4-Amino-3,5-dibromobenzonitrile in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Forward

These application notes serve as a technical guide for researchers, scientists, and professionals in drug development and material science on the utilization of 4-Amino-3,5-dibromobenzonitrile. This document provides a comprehensive overview of its chemical properties, potential applications, and detailed protocols for its use as a precursor in the synthesis of advanced functional materials. While direct, peer-reviewed applications in material science for this specific molecule are emerging, the protocols herein are based on established and validated synthetic methodologies for structurally analogous compounds, providing a strong foundation for its exploration in novel material synthesis.

Introduction to this compound

This compound is a halogenated aromatic amine with the chemical formula C₇H₄Br₂N₂.[1] Its structure, characterized by a central benzene ring functionalized with an amino (-NH₂), a cyano (-CN), and two bromine (-Br) groups, makes it a versatile building block for organic synthesis. The presence of multiple reactive sites—the amino group for nucleophilic substitution and diazotization, the bromine atoms for cross-coupling reactions, and the nitrile group for hydrolysis or cycloaddition—opens a wide array of possibilities for the construction of complex molecular architectures and functional materials.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₄Br₂N₂[1]
Molecular Weight 275.93 g/mol [1]
Appearance Light yellow to brown solid
Melting Point 188 - 192 °C[2]
Solubility Insoluble in water; Soluble in organic solvents like dichloromethane and chloroform.[2]
CAS Number 58633-04-8

Potential Applications in Material Science

The unique electronic and structural features of this compound make it a promising candidate for the development of a variety of advanced materials. While its primary documented use is in proteomics research as an amine-containing molecule, its potential in material science is significant.[3]

  • Precursor for Azo Dyes and Polymers: The primary amino group can be readily diazotized and coupled to form azobenzene derivatives. Azobenzenes are a critical class of photoresponsive materials used in optical switching, data storage, and liquid crystal technologies. The bromine and nitrile functionalities can be used to further tune the electronic and physical properties of the resulting azo dyes or to incorporate them into polymeric structures.

  • Monomer for High-Performance Polymers: The diametrically opposed functional groups (amino and cyano) and the lateral bromine atoms suggest its potential as a monomer for the synthesis of high-performance polymers such as polyamides, polyimides, or polybenzoxazoles. The bromine atoms can enhance flame retardancy and provide sites for post-polymerization modification.

  • Building Block for Covalent Organic Frameworks (COFs): As an organic building block with defined geometry and reactive sites, this compound could be utilized in the solvothermal synthesis of crystalline, porous COFs.[4] These materials have applications in gas storage, catalysis, and sensing.

  • Intermediate for Functional Dyes and Pigments: The aromatic core and reactive groups allow for the synthesis of novel chromophores with tailored absorption and emission properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Detailed Application Protocol: Synthesis of a Dibromo-Substituted Azobenzene Dye

This protocol details a representative synthesis of a symmetrical azobenzene derivative from this compound. This procedure is adapted from established methods for the synthesis of similar halogenated azobenzenes and serves as a robust starting point for creating novel photoresponsive materials.[5]

Principle

The synthesis involves a two-step, one-pot reaction. First, the amino group of this compound is converted to a diazonium salt using sodium nitrite under acidic conditions. This is a classic diazotization reaction. The resulting diazonium salt is then subjected to a reductive coupling, where the diazonium group is lost as nitrogen gas, and two of the aromatic radicals combine to form the azo linkage (-N=N-).

Reaction Scheme

reaction_scheme cluster_reactants Reactant cluster_products Product reactant 2 x this compound reagents 1. NaNO₂, HCl, 0-5 °C 2. (Reductive Coupling) product_structure reagents->product_structure product 4,4'-Bis(cyano)-2,2',6,6'-tetrabromoazobenzene reactant_structure reactant_structure->reagents

Caption: Reaction scheme for the synthesis of a dibromo-substituted azobenzene.

Materials and Equipment
  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Urea

  • Copper(I) bromide (CuBr) or other suitable reducing agent

  • Dimethylformamide (DMF)

  • Methanol

  • Deionized water

  • Ice bath

  • Magnetic stirrer with stirring bar

  • Round-bottom flasks

  • Dropping funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

Experimental Procedure

Step 1: Diazotization

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve this compound (e.g., 10 mmol, 2.76 g) in a mixture of concentrated HCl (e.g., 20 mL) and deionized water (e.g., 20 mL).

  • Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 11 mmol, 0.76 g) in deionized water (e.g., 10 mL).

  • Add the sodium nitrite solution dropwise to the stirred solution of the amine over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • To destroy any excess nitrous acid, add a small amount of urea (e.g., 0.5 g) and stir for 10 minutes.

Step 2: Reductive Coupling

  • In a separate 500 mL flask, prepare a solution or suspension of the reducing agent. For example, dissolve Copper(I) bromide (e.g., 10 mmol, 1.43 g) in a suitable solvent like DMF (e.g., 50 mL).

  • Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or overnight.

Step 3: Isolation and Purification

  • Pour the reaction mixture into a large volume of ice-water (e.g., 500 mL) to precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with deionized water and then with a small amount of cold methanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., DMF/water or toluene) to obtain the pure azobenzene derivative.

  • Dry the purified product in a vacuum oven.

Characterization

The synthesized azobenzene compound can be characterized by various analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., -C≡N, -N=N-).

  • Mass Spectrometry: To determine the molecular weight.

  • UV-Vis Spectroscopy: To study the photoisomeric behavior (trans-cis isomerization) upon irradiation with light of a specific wavelength.

  • Melting Point: To assess the purity of the compound.

Workflow and Logic Diagram

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization start Start: this compound dissolution Dissolve in HCl/H₂O start->dissolution cooling Cool to 0-5 °C dissolution->cooling diazotization Diazotization with NaNO₂ cooling->diazotization coupling Reductive Coupling diazotization->coupling precipitation Precipitate in Ice-Water coupling->precipitation filtration Filter and Wash precipitation->filtration recrystallization Recrystallize filtration->recrystallization drying Dry the Product recrystallization->drying analysis NMR, FT-IR, MS, UV-Vis drying->analysis

Caption: Experimental workflow for the synthesis and characterization of a dibromo-azobenzene.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in material science. Its versatile reactivity allows for its incorporation into a range of advanced materials, including photoresponsive dyes and polymers, high-performance polymers, and porous organic frameworks. The provided protocol for the synthesis of a dibromo-substituted azobenzene serves as a practical guide and a foundation for further research and development of novel materials based on this promising precursor.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound | C7H4Br2N2 | CID 2735314. National Center for Biotechnology Information.
  • Hoffman Fine Chemicals. (n.d.). CAS 2271371-51-6 | 4-Amino-3,5-dibromo-2-fluorobenzonitrile.
  • Arote, S. B., et al. (2022). Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides. ChemistryOpen, 11(10), e202200139. [Link]
  • Talanov, M. A., et al. (2021).
  • Check, D. N., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry, 87(15), 9713–9722. [Link]
  • Michael, A. J. (2016). Biosynthesis of polyamines and polyamine-containing molecules. Biochemical Journal, 473(16), 2315–2329. [Link]
  • Methylamine Supplier. (n.d.). This compound.
  • Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

Sources

A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 4-Amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-Amino-3,5-dibromobenzonitrile. As a critical intermediate in the synthesis of various pharmaceuticals and other high-value chemical entities, ensuring its purity and concentration is paramount. The methodology presented herein has been developed and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, making it suitable for implementation in research, development, and quality control environments. We provide a comprehensive protocol covering sample preparation, chromatographic separation, mass spectrometric detection, and a full validation summary, offering a field-proven solution for drug development professionals and analytical scientists.

Introduction and Scientific Rationale

This compound, also known as 2,6-Dibromo-4-cyanoaniline, is a halogenated amine compound frequently utilized in proteomics research and as a building block in organic synthesis.[1] Its molecular structure, featuring an aromatic ring substituted with amino, cyano, and bromine groups, presents unique analytical challenges and opportunities. The presence of the basic amino group makes it an excellent candidate for positive mode electrospray ionization (ESI), while its overall structure allows for good retention and separation on reversed-phase chromatographic columns.

The objective of this work was to develop and validate a reliable analytical procedure that is fit for its intended purpose, namely the accurate quantification of this compound in a given sample matrix.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) was selected as the analytical platform due to its inherent specificity, high sensitivity, and wide dynamic range, which are often necessary for the analysis of active pharmaceutical ingredients (APIs) and their precursors.[3][4]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for rational method development.

PropertyValueSource
Chemical Formula C₇H₄Br₂N₂[1][5]
Molar Mass ~275.93 g/mol [1]
Appearance White to off-white solid[6]
Solubility in Water Insoluble[6]
Solubility in Organic Solvents Soluble in solvents like dichloromethane, chloroform, methanol, and acetonitrile.[6]
Chemical Structure PubChem CID 2735314[5]

The insolubility in water and good solubility in organic solvents strongly indicate that a reversed-phase liquid chromatography (RPLC) approach is the most suitable separation strategy. The presence of a protonatable amine group guides the selection of an acidic mobile phase modifier to enhance ionization efficiency in the mass spectrometer source.[7]

Experimental Workflow and Protocol

Overall Experimental Design

The analytical workflow is designed for efficiency and robustness, moving from sample preparation through to data analysis and reporting. The self-validating nature of the protocol is ensured by incorporating quality control checks and adhering to established validation guidelines.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Processing & Validation s_prep Stock Solution Preparation (Analyte in Methanol) w_sol Working Standard & QC Preparation (Serial Dilution) s_prep->w_sol lc Chromatographic Separation (Reversed-Phase C18 Column) w_sol->lc sample_prep Sample Matrix Preparation ('Dilute and Shoot' or SPE) sample_prep->lc ms Ionization & Detection (ESI+ MRM Mode) lc->ms quant Quantification (Peak Area Integration) ms->quant cal Calibration Curve Generation (Linear Regression) quant->cal val Method Validation Assessment (ICH Q2(R2) Guidelines) cal->val report Final Report Generation val->report

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents
  • Analyte: this compound reference standard (Purity ≥98%)

  • Solvents: LC-MS grade acetonitrile, methanol, and water (Fisher Scientific, Thermo Fisher, or equivalent). Using LC-MS grade solvents is critical to minimize background noise and contamination.[8]

  • Mobile Phase Additive: Formic acid, LC-MS grade (≥99% purity)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

Step-by-Step Protocol: Standard and Sample Preparation

Causality Note: The choice of methanol as the primary solvent is based on the analyte's high solubility in this organic solvent. A "dilute-and-shoot" approach is detailed below for its simplicity and speed, which is often sufficient for analyzing API purity or simple formulations. For complex matrices like plasma or tissue extracts, protein precipitation or solid-phase extraction (SPE) would be necessary pre-treatment steps to remove interferences.[9][10][11]

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL Class A volumetric flask.

    • Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for at least one month when stored at 2-8°C.

  • Working Stock Solution (100 µg/mL):

    • Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with a 50:50 (v/v) mixture of methanol and water. This addition of water makes the diluent more compatible with the initial mobile phase conditions, improving peak shape.

  • Calibration Standards and Quality Controls (QCs):

    • Perform serial dilutions from the Working Stock Solution (100 µg/mL) using 50:50 methanol/water to prepare calibration standards at concentrations of, for example, 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

    • Independently prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3 ng/mL, 80 ng/mL, and 800 ng/mL).

  • Sample Preparation ("Dilute and Shoot"):

    • Dissolve the sample matrix containing the analyte in methanol to an estimated concentration within the calibration range.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes to pellet any insoluble excipients.

    • Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Instrumental Conditions

Causality Note: A C18 column was selected for its proven utility in retaining moderately polar to non-polar compounds via hydrophobic interactions. The gradient elution starts with a high aqueous content to promote retention and gradually increases the organic phase to elute the analyte. Formic acid is added to the mobile phase to provide a source of protons, which facilitates the formation of the [M+H]⁺ ion in the ESI source, thereby increasing sensitivity.[7] Atmospheric Pressure Chemical Ionization (APCI) could be an alternative ionization source for this class of molecule, but ESI is generally preferred for its sensitivity with polar, protonatable compounds.[12]

ParameterRecommended Setting
LC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column Ascentis® Express C18, 2.1 x 100 mm, 2.7 µm (or equivalent core-shell/sub-2µm particle column)[13]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program 0.0 min: 10% B; 0.5 min: 10% B; 5.0 min: 95% B; 6.0 min: 95% B; 6.1 min: 10% B; 8.0 min: 10% B
MS System Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp. 550°C
IonSpray Voltage +5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen, Medium
MRM Transitions Precursor (Q1): 275.9 m/z, Product (Q3): 196.9 m/z (tentative, requires experimental confirmation)
Dwell Time 150 ms

Note: The specific product ion for the MRM transition must be determined experimentally by infusing a standard solution and performing a product ion scan on the precursor ion [M+H]⁺.

Method Validation Protocol & Results

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2][14] The validation assesses specificity, linearity, range, accuracy, precision, and the limits of detection and quantitation.[15]

G cluster_qual Qualitative Performance cluster_quant Quantitative Performance cluster_limits Sensitivity Validation {ICH Q2(R2) Method Validation|Demonstrates Fitness for Purpose} Specificity Specificity Analyte signal is unambiguous Inject blank, placebo, and analyte to confirm no interference at the analyte's retention time. Validation->Specificity Linearity Linearity & Range Direct correlation between concentration and response Analyze 5-7 standards across the range. Acceptance: R² ≥ 0.995 Validation->Linearity Accuracy Accuracy (Trueness) Closeness to the true value Analyze QCs at 3 levels (n=3). Acceptance: 85-115% Recovery (L, M, H) Validation->Accuracy Precision Precision Agreement between measurements Repeatability (Intra-day, n=6) Intermediate (Inter-day, n=6 over 2 days) Acceptance: %RSD ≤ 15% Validation->Precision LOQ Limit of Quantitation (LOQ) Lowest concentration quantified with acceptable precision and accuracy S/N ≥ 10 %RSD ≤ 20%, Accuracy 80-120% Validation->LOQ LOD Limit of Detection (LOD) Lowest concentration detected S/N ≥ 3 Validation->LOD

Sources

High-Performance Liquid Chromatography (HPLC) Purification of 4-Amino-3,5-dibromobenzonitrile: A Detailed Method Development and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract 4-Amino-3,5-dibromobenzonitrile is a halogenated aromatic amine of significant interest as a building block in medicinal chemistry and materials science.[1] Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the integrity of biological and chemical assays. This application note provides a comprehensive guide to the development and implementation of a robust reversed-phase HPLC (RP-HPLC) method for the analysis and purification of this compound. We detail a complete workflow, from initial analytical method development and validation through to preparative scale-up, including a protocol for forced degradation studies to ensure the method's specificity and stability-indicating properties.

Introduction and Physicochemical Analysis

This compound is a solid, non-polar molecule due to its dibrominated benzene ring.[2] Its insolubility in water and solubility in organic solvents dictate the use of reversed-phase chromatography as the primary purification strategy.[2] The presence of an amino group introduces a basic character, which can lead to undesirable interactions with residual silanol groups on standard silica-based HPLC columns, often resulting in peak tailing. Therefore, method development must focus on mitigating these interactions to achieve sharp, symmetrical peaks essential for high-resolution purification.

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₇H₄Br₂N₂ [1][3]
Molar Mass ~275.93 g/mol [1][3]
Appearance White to off-white solid [2]
Melting Point 188 - 192 °C [2]
Solubility Insoluble in water; Soluble in organic solvents (e.g., DCM, Chloroform) [2][4]

| Chemical Structure | Aromatic amine with two bromine substituents and a nitrile group |[3] |

HPLC Method Development Strategy

The development of an effective HPLC method is a systematic process. For this compound, a reversed-phase approach is the logical choice. The strategy involves optimizing the stationary phase, mobile phase composition (organic modifier, pH, and additives), and detection wavelength to achieve optimal separation from synthesis-related impurities and potential degradants.

Stationary Phase Selection

A C18 (octadecylsilane) column is the most common and versatile stationary phase for reversed-phase chromatography and serves as an excellent starting point for this hydrophobic molecule.[5] The long alkyl chains provide strong hydrophobic interactions with the aromatic ring of the analyte. To minimize peak tailing from the basic amino group, a modern, end-capped, high-purity silica C18 column is recommended.

Mobile Phase Optimization

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower viscosity, resulting in lower backpressure. A gradient elution, starting with a lower concentration of ACN and gradually increasing, is ideal for separating compounds with a range of polarities.

  • Aqueous Phase and pH Control: The amino group on the analyte has a pKa that makes it susceptible to protonation. Operating at a low pH (e.g., 2.5-3.5) using an acid modifier like formic acid (FA) or trifluoroacetic acid (TFA) ensures that the amino group is consistently protonated. This minimizes secondary interactions with the stationary phase and dramatically improves peak shape.[6] Formic acid is generally preferred for preparative work and when mass spectrometry (MS) detection is used, as it is volatile and less prone to ion suppression than TFA.

UV Detection Wavelength

To determine the optimal wavelength for detection, a UV-Vis spectrum of this compound in the mobile phase should be acquired. Aromatic compounds typically exhibit strong absorbance between 220 and 280 nm. A common practice is to monitor at a wavelength of maximum absorbance (λ-max) for high sensitivity, or at a wavelength like 254 nm where most aromatic compounds show reasonable absorbance.

method_development cluster_start Initial Analysis cluster_method Method Development Cycle cluster_purify Purification Workflow start Crude Sample of This compound scout Scouting Run (Broad Gradient, C18 Column) start->scout eval Evaluate Chromatogram (Peak Shape, Resolution) scout->eval opt Optimize Parameters eval->opt Suboptimal final Final Analytical Method eval->final Optimal opt->scout Re-run scaleup Scale-up to Preparative HPLC final->scaleup collect Fraction Collection scaleup->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions & Evaporate analyze->pool pure Purified Compound pool->pure forced_degradation cluster_stress Stress Conditions (ICH Guidelines) parent This compound (Stock Solution) acid Acid Hydrolysis (0.1 M HCl, 60°C) parent->acid base Base Hydrolysis (0.1 M NaOH, 60°C) parent->base oxid Oxidation (3% H₂O₂, RT) parent->oxid therm Thermal (Solid, 80°C) parent->therm photo Photolytic (UV/Vis Light) parent->photo analysis Analyze by Analytical HPLC Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis result Confirm Separation of Parent Peak from Degradants analysis->result

Sources

Application Notes and Protocols for the Scalable Synthesis of 4-Amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a scalable and robust protocol for the synthesis of 4-Amino-3,5-dibromobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials for proteomics research. The featured methodology prioritizes safety, scalability, and environmental considerations by employing an in situ generation of bromine from a bromide-bromate mixture. This approach avoids the direct handling of hazardous liquid bromine, making the process more amenable to large-scale production. This document provides a thorough examination of the reaction mechanism, a detailed step-by-step protocol, safety guidelines, and characterization data to ensure reliable and reproducible results.

Introduction: The Significance of this compound

This compound, also known as 2,6-dibromo-4-cyanoaniline, is a vital building block in synthetic organic chemistry.[1] Its unique structure, featuring an electron-rich aniline ring activated towards electrophilic substitution and a versatile nitrile group, makes it a valuable precursor for a wide range of complex molecules. Notably, it serves as a crucial intermediate in the synthesis of the anticancer drug Erlotinib and the herbicide Clodinafop-propargyl.[2] The growing demand for these and other fine chemicals necessitates a scalable, safe, and efficient synthetic route to this compound.

The traditional synthesis of halogenated aromatic compounds often involves the use of elemental bromine, a highly corrosive, toxic, and volatile substance.[3] Handling liquid bromine on a large scale presents significant safety and environmental challenges, requiring specialized equipment and stringent containment protocols.[3] This application note presents a superior, scalable approach based on the direct dibromination of the readily available starting material, 4-aminobenzonitrile.

Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of this compound from 4-aminobenzonitrile is a classic example of electrophilic aromatic substitution. The amino group (-NH₂) is a potent activating group, directing electrophiles to the ortho and para positions. Since the para position is already occupied by the nitrile group (-CN), the incoming electrophiles (bromine) are directed to the two ortho positions. The electron-withdrawing nature of the nitrile group slightly deactivates the ring, but the strong activating effect of the amino group predominates, facilitating the dibromination.

Mechanism of Bromination

The reaction proceeds through the following key steps:

  • Generation of the Electrophile: In the featured protocol, bromine (Br₂) is generated in situ from the reaction of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in the presence of an acid (e.g., sulfuric acid). This avoids the need to handle liquid bromine directly.

  • Electrophilic Attack: The generated bromine molecule is polarized by the acidic medium, creating a strong electrophile (Br⁺). This electrophile attacks the electron-rich aromatic ring of 4-aminobenzonitrile at the positions ortho to the strongly activating amino group.

  • Formation of the Sigma Complex: The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

  • Rearomatization: A base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. This process occurs twice to yield the final dibrominated compound.

Bromination Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Electrophilic Attack & Sigma Complex cluster_2 Step 4: Rearomatization NaBr_NaBrO3 NaBr + NaBrO3 + H+ Br2 Br2 (in situ) NaBr_NaBrO3->Br2 Reaction 4ABN 4-Aminobenzonitrile Sigma_Complex Sigma Complex (Resonance Stabilized) 4ABN->Sigma_Complex + Br+ Monobromo Monobrominated Intermediate Sigma_Complex->Monobromo - H+ Dibromo This compound Monobromo->Dibromo + Br+ - H+

Caption: Reaction mechanism for the dibromination of 4-aminobenzonitrile.

Detailed Synthesis Protocol

This protocol is adapted from a well-established method for the bromination of structurally similar aromatic compounds, prioritizing safety and scalability.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-Aminobenzonitrile118.1411.8 g0.10Starting material
Sodium Bromide (NaBr)102.8922.6 g0.22Bromide source
Sodium Bromate (NaBrO₃)150.897.6 g0.05Oxidizing agent
Sulfuric Acid (98%)98.08~9.0 mL~0.17Acid catalyst
Deionized Water18.02200 mL-Solvent
Sodium Hydroxide (10% aq.)40.00As needed-For neutralization
Ethyl Acetate88.11~300 mL-Extraction solvent
Brine (saturated NaCl aq.)-~100 mL-For washing
Anhydrous Sodium Sulfate142.04As needed-Drying agent
Equipment
  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Condenser

  • Heating mantle with temperature control

  • Ice bath

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure

Synthesis_Workflow A 1. Dissolve 4-Aminobenzonitrile in water B 2. Add NaBr and NaBrO3 A->B C 3. Cool to 0-5 °C B->C D 4. Add H2SO4 dropwise C->D E 5. Warm to RT and stir D->E F 6. Reaction Quench & Neutralization E->F G 7. Product Isolation (Filtration) F->G H 8. Purification (Recrystallization) G->H I 9. Drying and Characterization H->I

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 11.8 g (0.10 mol) of 4-aminobenzonitrile to 100 mL of deionized water. Stir the mixture to form a suspension.

  • Addition of Brominating Agents: To the suspension, add 22.6 g (0.22 mol) of sodium bromide and 7.6 g (0.05 mol) of sodium bromate. Stir the mixture vigorously for 15-20 minutes at room temperature.

  • Acidification: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a solution of concentrated sulfuric acid (~9.0 mL, 0.17 mol) in 100 mL of water dropwise via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. A color change to reddish-brown indicates the formation of bromine.

  • Reaction: After the complete addition of the acid, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture in an ice bath. Carefully neutralize the excess acid by the slow addition of a 10% aqueous solution of sodium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a pale yellow to off-white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Melting Point: The expected melting point is in the range of 188-192 °C.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching (amine), C≡N stretching (nitrile), and aromatic C-H and C=C stretching.[3][4] The nitrile stretch is typically a sharp, intense peak around 2220-2240 cm⁻¹.[4]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (275.93 g/mol ).[3]

Safety Precautions and Hazard Management

4.1. Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles at all times.

  • Work in a well-ventilated fume hood, especially during the addition of sulfuric acid and when the reaction is in progress.

4.2. Reagent Handling:

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care and add it slowly to water to avoid splashing and excessive heat generation.

  • Sodium Bromate: A strong oxidizing agent. Keep away from combustible materials.

  • 4-Aminobenzonitrile: May be harmful if swallowed or in contact with skin. Avoid inhalation of dust.

4.3. Waste Disposal:

  • Dispose of all chemical waste according to institutional and local regulations. Aqueous waste should be neutralized before disposal.

Conclusion

This application note provides a detailed, scalable, and safety-conscious protocol for the synthesis of this compound. By utilizing an in situ generation method for bromine, this procedure mitigates the significant hazards associated with handling elemental bromine, making it suitable for larger-scale production in academic and industrial research settings. The comprehensive guidelines on the reaction procedure, safety, and characterization will enable researchers to reliably produce this important chemical intermediate for further applications in drug discovery and materials science.

References

  • "Bromine handling and safety | DOCX - Slideshare." n.d. Accessed January 11, 2026. [Link]
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  • "4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications." n.d. Accessed January 11, 2026. [Link]
  • "this compound - Methylamine Supplier." n.d. Accessed January 11, 2026. [Link]
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  • "4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications." n.d. Accessed January 11, 2026. [Link]
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Sources

Application & Protocol Guide: 4-Amino-3,5-dibromobenzonitrile as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Amino-3,5-dibromobenzonitrile

This compound is a highly functionalized aromatic compound that has emerged as a powerful and versatile starting material in the synthesis of diverse heterocyclic systems.[1][2] Its utility stems from the strategic placement of three key reactive sites on the aniline core: a nucleophilic amino group, an electrophilic nitrile group, and two bromine atoms positioned ortho to the amine. This unique arrangement allows for a variety of selective cyclization and substitution reactions, making it an invaluable building block for medicinal chemists and drug development professionals.

The bromine atoms serve as convenient handles for post-synthesis modification via cross-coupling reactions, while the amino and nitrile groups can participate directly in ring-forming reactions to construct fused heterocyclic scaffolds.[3] This guide provides in-depth protocols and technical insights into the application of this compound for the synthesis of high-value heterocyclic compounds, including quinazolines and benzimidazoles, which are core structures in many therapeutic agents.[4][5]

Part 1: Synthesis of Substituted Quinazolines

The quinazoline scaffold is a prominent feature in numerous FDA-approved drugs, valued for its wide range of biological activities. The reaction of 2-aminobenzonitriles with one-carbon synthons is a classic and efficient method for constructing the quinazoline ring. This compound is an ideal substrate for this transformation.

Principle of the Reaction: The Niementowski Cyclization

This protocol utilizes a variation of the Niementowski quinazoline synthesis, where this compound reacts with formamide. In this reaction, formamide serves a dual role: it is both the solvent and the source of the single carbon atom required to form the pyrimidine ring of the quinazoline system. The reaction proceeds via an initial N-formylation of the amino group, followed by a thermally-induced intramolecular cyclization where the nitrile group is attacked by the formyl amide nitrogen. Subsequent tautomerization yields the stable aromatic 4-aminoquinazoline product.

Quinazoline_Synthesis cluster_start Starting Materials cluster_process Reaction & Work-up cluster_purification Purification & Characterization cluster_end Final Product A This compound C Reflux (Heat) A->C B Formamide (Excess) B->C D Cool to Room Temp C->D E Precipitate in Cold Water D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Recrystallization (Optional) G->H I Dry Under Vacuum H->I J Characterization (NMR, IR, MP) I->J K 4-Amino-6,8-dibromo-quinazoline-X-carbonitrile* J->K caption *Note: Final product structure depends on nitrile group participation. This diagram shows a generalized workflow.

Caption: Workflow for the synthesis of a dibromo-quinazoline derivative.

Experimental Protocol: Synthesis of 4-Amino-6,8-dibromoquinazoline

This protocol is adapted from established methods for quinazoline synthesis from aminobenzonitriles.[6]

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (e.g., 5.0 g, 18.1 mmol).

    • Add an excess of formamide (e.g., 50 mL). The formamide acts as both the reagent and the solvent.

    • Scientist's Note: Using a significant excess of formamide ensures the reaction goes to completion and facilitates effective stirring of the slurry.

  • Reaction Execution:

    • Heat the mixture to reflux (typically 190-210°C) using a heating mantle or an oil bath.

    • Maintain reflux with vigorous stirring for several hours (e.g., 4-8 hours).

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation:

    • After the reaction is complete, allow the flask to cool to room temperature. The reaction mixture will likely be a dark, viscous liquid.

    • Slowly pour the cooled reaction mixture into a beaker containing 500 mL of cold deionized water while stirring. This will cause the product to precipitate out as a solid.

    • Continue stirring the suspension in cold water for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the crude product on the filter with copious amounts of cold water, followed by a wash with cold ethanol to remove residual formamide and other impurities.[6]

    • For higher purity, the product can be recrystallized from a suitable solvent such as ethanol, an ethanol/water mixture, or DMF/water.

    • Dry the purified product under vacuum at 60-80°C to a constant weight.

Data Presentation: Expected Outcome
ParameterExpected Value
Starting MaterialThis compound
Reagent/SolventFormamide
Product4-Amino-6,8-dibromoquinazoline
Reaction TypeCyclization / Condensation
Reaction Temp.Reflux (~200°C)
Typical Yield60-80%
PurificationPrecipitation and Recrystallization

Part 2: Synthesis of Substituted Benzimidazoles

The benzimidazole ring is another "privileged scaffold" in medicinal chemistry, found in antihistamines, proton pump inhibitors, and anthelmintics.[4] Synthesizing these structures from this compound often involves a multi-step process or a one-pot, multi-component reaction where the nitrile group is transformed or utilized in the cyclization.

Principle of the Reaction: Copper-Catalyzed One-Pot Synthesis

A powerful strategy for synthesizing benzimidazoles involves the copper-catalyzed reaction of a 2-haloaniline, an aldehyde, and an ammonia source.[7] While our starting material is not a 2-haloaniline in the traditional sense for this reaction, related copper-catalyzed C-N bond formation reactions are fundamental in heterocyclic synthesis.[8] An alternative and more direct route involves the reaction of an ortho-phenylenediamine with an aldehyde. The nitrile group in this compound can be chemically reduced to an aminomethyl group, thereby creating the required ortho-diamine precursor in situ or in a prior step.

This protocol outlines a conceptual two-step synthesis. First, the selective reduction of the nitrile to an amine, followed by the Phillips condensation with an aldehyde.

Benzimidazole_Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization (Phillips Condensation) A This compound B Nitrile Reduction (e.g., Raney Ni/H2 or LiAlH4) A->B C Intermediate: 4-(Aminomethyl)-2,6-dibromoaniline B->C E Oxidative Cyclization (e.g., Air, I2, or other oxidant) C->E D Aromatic Aldehyde (R-CHO) D->E F Final Product: 2-Aryl-5,7-dibromo-1H-benzimidazole E->F caption Two-step synthesis of benzimidazoles.

Caption: Two-step pathway for the synthesis of benzimidazole derivatives.

Experimental Protocol: 2-Aryl-5,7-dibromo-1H-benzimidazole

This protocol is based on well-established methods for benzimidazole synthesis from o-phenylenediamines and aldehydes.[7][9]

Step A: Synthesis of the Diamine Precursor

  • Catalyst Preparation: In a fume hood, carefully wash Raney Nickel (e.g., 2 g) with deionized water until the washings are neutral, followed by washes with ethanol.

  • Reaction Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add this compound (5.0 g, 18.1 mmol), ethanol (100 mL), and the washed Raney Nickel catalyst.

  • Hydrogenation: Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas (e.g., 50-100 psi).

  • Execution: Heat the mixture to 50-60°C and stir vigorously for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)-2,6-dibromoaniline, which can often be used directly in the next step.

Step B: Cyclization to form the Benzimidazole

  • Reaction Setup: In a round-bottom flask, dissolve the crude diamine from Step A in a suitable solvent like ethanol or DMF (50 mL).

  • Reagent Addition: Add the desired aromatic aldehyde (1.1 equivalents, ~19.9 mmol).

  • Cyclization: Add a catalyst/oxidant, such as a catalytic amount of iodine (I₂) or copper(II) acetate. Alternatively, simply refluxing the mixture open to the air can effect oxidative cyclization.

  • Execution: Heat the mixture to reflux for 4-12 hours, monitoring by TLC.

  • Isolation: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice water to induce precipitation.

  • Purification: The crude solid can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

Data Presentation: Key Reaction Parameters
ParameterStep A (Reduction)Step B (Cyclization)
Key ReagentRaney Ni / H₂Aromatic Aldehyde
SolventEthanolEthanol or DMF
Temperature50-60°CReflux
Product4-(Aminomethyl)-2,6-dibromoaniline2-Aryl-5,7-dibromo-1H-benzimidazole
Key TransformationNitrile to AmineImine formation and oxidative cyclization

Part 3: Prospective Synthesis of Thiazole Derivatives

The reactivity of the amino group in this compound opens avenues to other heterocyclic systems. The reaction of anilines with carbon disulfide is a known route to sulfur-containing heterocycles.

Principle of the Reaction

The reaction of the primary amino group with carbon disulfide (CS₂) in the presence of a base generates a dithiocarbamate salt.[10] This intermediate can then undergo intramolecular cyclization, potentially involving the nitrile group or an ortho bromine atom, to form a fused thiazole or related heterocyclic system. The reaction of enaminonitriles with carbon disulfide is a known method for forming functionalized pyridine and thiazole systems.[11]

Thiazole_Synthesis Start 4-Amino-3,5- dibromobenzonitrile Reagents + CS₂ + Base (e.g., Pyridine) Start->Reagents Intermediate Dithiocarbamate Intermediate Reagents->Intermediate Cyclization Intramolecular Cyclization (Heat) Intermediate->Cyclization Product Fused Thiazole Derivative Cyclization->Product caption Proposed pathway to a fused thiazole system.

Sources

The Strategic Role of 4-Amino-3,5-dibromobenzonitrile in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Intermediate

In the competitive landscape of agrochemical research and development, the discovery and efficient synthesis of novel active ingredients are paramount. 4-Amino-3,5-dibromobenzonitrile, a halogenated aromatic amine, has emerged as a pivotal building block in the synthesis of a variety of agrochemicals.[1][2] Its unique substitution pattern, featuring an activating amino group, a reactive nitrile functionality, and two bromine atoms, provides a versatile scaffold for the construction of complex molecular architectures with potent herbicidal and other pesticidal activities.[3] This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed experimental protocols and an analysis of the chemical principles underpinning these transformations.

The strategic importance of this intermediate lies in its ability to undergo a range of chemical modifications. The primary amino group is a gateway to the powerful Sandmeyer reaction, allowing for its conversion into a wide array of functional groups, including hydroxyl, halide, and cyano moieties.[4][5] This transformation is particularly relevant for the synthesis of the widely used herbicide, bromoxynil. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or serve as a precursor for other heterocyclic systems, expanding the diversity of accessible agrochemical candidates.[2] The presence of two bromine atoms on the aromatic ring also contributes to the lipophilicity and metabolic stability of the final products, often enhancing their biological efficacy.

This document is intended for researchers, scientists, and drug development professionals in the agrochemical sector. It aims to provide not only a set of reliable experimental procedures but also the scientific rationale behind them, empowering users to adapt and innovate in their synthetic endeavors.

Physicochemical and Safety Data of this compound

A thorough understanding of the starting material is crucial for safe and effective synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 58633-04-8[1]
Molecular Formula C₇H₄Br₂N₂[1]
Molecular Weight 275.93 g/mol [6]
Appearance Light yellow to yellow to brown solid[7]
Melting Point Not specified
Solubility Soluble in some organic solvents like dichloromethane, chloroform. Insoluble in water.[8]
Stability Stable under normal conditions, but may react with strong oxidizing agents.[8]

Safety Precautions: this compound should be handled with care in a well-ventilated area.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.[9] Avoid inhalation of dust and contact with skin and eyes.[9] For detailed safety information, consult the material safety data sheet (MSDS).[10]

Application 1: Synthesis of the Herbicide Bromoxynil via Sandmeyer Reaction

The conversion of this compound to 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil) is a prime example of its utility in agrochemical synthesis. Bromoxynil is a selective, post-emergence herbicide effective against a wide range of broadleaf weeds. The synthesis proceeds through a two-step sequence: diazotization of the aromatic amine followed by a Sandmeyer-type hydroxylation.[4]

Reaction Workflow

Synthesis_of_Bromoxynil cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Hydroxylation A This compound B Diazonium Salt Intermediate A->B  NaNO₂, H₂SO₄, H₂O, 0-5 °C   C Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile) B->C  CuSO₄, H₂O, Heat   Novel_Agrochemicals cluster_amino_modification Amino Group Modification cluster_nitrile_modification Nitrile Group Modification cluster_final_products Potential Agrochemical Classes A This compound B N-Alkylation / N-Arylation A->B C Amide / Sulfonamide Formation A->C D Hydrolysis to Carboxylic Acid A->D E Reduction to Amine A->E F Cyclization to Heterocycles (e.g., Triazoles) A->F G Novel Herbicides B->G C->G H Fungicides D->H I Insecticides E->I F->H F->I

Caption: Potential synthetic pathways from this compound to new agrochemicals.

The amino group can be functionalized through N-alkylation, N-arylation, or conversion to amides and sulfonamides, leading to compounds with altered physicochemical properties and biological activities. The nitrile group can be hydrolyzed to a carboxylic acid, a key functional group in many auxin-mimic herbicides, or reduced to a primary amine, which can be further elaborated. Additionally, the nitrile group can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in modern agrochemicals.

While specific, detailed protocols for these transformations starting from this compound are not widely published, standard organic synthesis methodologies can be applied. Researchers are encouraged to explore these pathways to discover next-generation crop protection solutions.

Conclusion: A Building Block with a Bright Future

This compound is a valuable and versatile intermediate in the synthesis of agrochemicals. Its utility is well-demonstrated in the production of the herbicide bromoxynil and its potential for the creation of novel active ingredients is vast. The protocols and insights provided in this guide are intended to serve as a foundation for further research and development in the agrochemical industry. As the demand for more effective and sustainable crop protection solutions continues to grow, the strategic use of such well-positioned building blocks will be crucial in driving innovation.

References

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  • Google Patents. (n.d.). A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.
  • Google Patents. (n.d.). Process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications.
  • Methylamine Supplier. (n.d.). This compound.
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  • Google Patents. (n.d.). Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride.
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  • Google Patents. (n.d.). A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3,5-dibromobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route, improve yield, and ensure high purity of the final product.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its synthesis, most commonly achieved via the electrophilic bromination of 4-aminobenzonitrile, appears straightforward but is often plagued by issues of low yield and difficult purification due to the formation of closely related byproducts. The core of the challenge lies in controlling the high reactivity of the aniline starting material. The amino group is a powerful ortho, para-directing activator for electrophilic aromatic substitution, while the nitrile group is a deactivating, meta-directing group. This electronic interplay requires precise control over reaction conditions to achieve selective dibromination at the positions ortho to the amine.

This guide provides field-proven insights and validated protocols to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My overall yield is consistently low (<50%). What are the most likely causes and how can I fix them?

Answer: Low yield is the most common complaint and typically stems from one or more of the following factors:

  • Incorrect Stoichiometry of the Brominating Agent: The synthesis requires two equivalents of bromine to be added to the aromatic ring. Using less than two full equivalents of your brominating agent (e.g., Br₂, NBS) will inevitably leave unreacted starting material or mono-brominated intermediates, dragging down the yield of the desired product. Conversely, a large excess can lead to over-bromination and other side reactions.

  • Sub-optimal Reaction Temperature: The bromination of anilines is a highly exothermic and rapid reaction.[1] If the temperature is too high, it can promote the formation of undesired side products, including over-brominated species and oxidative degradation products. If the temperature is too low, the reaction rate may be too slow, leading to an incomplete reaction within a practical timeframe. It is critical to maintain the recommended temperature, often starting at 0-5 °C and allowing the reaction to slowly warm.

  • Loss During Work-up and Purification: The product and starting material have similar polarities, which can lead to significant material loss during extraction and crystallization. Ensure your work-up procedure effectively neutralizes any acid generated (like HBr) to bring the product into the organic phase. For purification, a carefully selected recrystallization solvent system is crucial to selectively precipitate the product.

  • Purity of Starting Material: The 4-aminobenzonitrile starting material should be of high purity. Impurities can interfere with the reaction, consume the brominating agent, and complicate the purification process.

Troubleshooting Summary Table
Problem Probable Cause(s) Recommended Solution(s)
Low Yield Insufficient brominating agent.Use 2.05 - 2.2 equivalents of the brominating agent.
Temperature too high or too low.Maintain the reaction temperature at 0-5 °C during addition, then allow to warm to RT.
Inefficient work-up/purification.Optimize pH during extraction; perform solvent screening for recrystallization.
Reaction Stalls Poor solubility of starting material.Choose a solvent in which the starting material is more soluble (e.g., methanol, acetic acid).
Deactivation by HBr byproduct.Add a non-nucleophilic base (e.g., sodium acetate) to scavenge acid.
Degradation of brominating agent.Ensure the brominating agent is fresh; protect from light and moisture.

Question 2: My main impurity is 4-amino-3-bromobenzonitrile. How do I drive the reaction to completion for the di-substituted product?

Answer: The presence of the mono-brominated product is a clear indication of an incomplete reaction. The first bromination is very fast due to the strong activation by the amino group. The second bromination is slightly slower because the first bromine atom adds some steric hindrance and deactivating inductive effect.

To favor the formation of the di-brominated product:

  • Ensure Stoichiometry: Use a slight excess of the brominating agent, typically between 2.05 and 2.2 equivalents. This provides enough electrophile to overcome the slightly slower rate of the second substitution.

  • Increase Reaction Time: After the addition of the brominating agent is complete, allow the reaction to stir for a sufficient period (e.g., 2-4 hours, or monitor by TLC/LC-MS) at room temperature to ensure the second bromination has time to proceed to completion.

Question 3: I am observing a third, less polar spot on my TLC, likely an over-brominated product. How can I improve selectivity?

Answer: Over-bromination occurs when the reaction conditions are too harsh, leading to the formation of 2,4,6-tribromoaniline derivatives (if the nitrile group is cleaved) or other poly-brominated species. The aniline ring is highly activated and susceptible to this.

To prevent over-bromination:

  • Precise Stoichiometric Control: Do not use a large excess of the brominating agent. Stick to the 2.05 - 2.2 equivalent range.

  • Strict Temperature Control: This is critical. Perform the addition of the brominating agent at a low temperature (0-5 °C) to moderate the reaction rate. This allows the electrophile to react selectively at the most activated positions before further, less favorable substitutions can occur.

  • Choice of Brominating Agent: While elemental bromine (Br₂) is effective, it is highly reactive. N-Bromosuccinimide (NBS) or 2,4,4,6-Tetrabromocyclohexa-2,5-dienone can be milder and offer better control and selectivity in some solvent systems.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

A1: The reaction proceeds via a classic Electrophilic Aromatic Substitution (SEAr) mechanism. The amino group (-NH₂) is a strong activating group that donates electron density into the benzene ring, particularly at the ortho and para positions. Since the para position is already occupied by the nitrile group, the incoming electrophile (Br⁺) is directed to the two equivalent ortho positions.

The process occurs in two main steps for each bromine addition:

  • The π-electrons of the aromatic ring attack the bromine electrophile (Br⁺), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The positive charge is delocalized across the ring and is particularly stabilized by the lone pair of electrons on the amino group.

  • A base (e.g., solvent, another aniline molecule) removes a proton from the carbon atom where the bromine has attached, restoring the aromaticity of the ring.

Electrophilic Aromatic Substitution cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Re-aromatization cluster_step3 Step 3: Second Bromination A 4-Aminobenzonitrile + Br⁺ B Sigma Complex (Resonance Stabilized) A->B π-attack A->B C Sigma Complex B->C D 4-Amino-3-bromobenzonitrile + H⁺ C->D -H⁺ C->D E 4-Amino-3-bromobenzonitrile + Br⁺ F Final Product E->F Repeat Steps 1 & 2 NBS Synthesis Workflow start Dissolve 4-aminobenzonitrile in Methanol step1 Cool solution to 0-5 °C in an ice bath start->step1 step2 Add NBS (2.1 eq) portion-wise over 30 min step1->step2 step3 Monitor temperature; keep below 10 °C step2->step3 step4 Stir at 0-5 °C for 1 hr, then warm to RT for 2 hrs step3->step4 step5 Monitor reaction by TLC/LC-MS step4->step5 step6 Quench with aq. Na₂S₂O₃ step5->step6 step7 Concentrate under reduced pressure step6->step7 step8 Partition between EtOAc and Water step7->step8 step9 Wash organic layer with brine, dry over Na₂SO₄ step8->step9 step10 Purify by recrystallization or column chromatography step9->step10 end Obtain pure This compound step10->end

Caption: Workflow for synthesis using NBS.

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzonitrile (1.0 eq) in methanol (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of NBS: Add N-Bromosuccinimide (2.1 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour after the addition is complete. Then, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir for 10 minutes.

  • Isolation: Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue and transfer to a separatory funnel. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • While the solution is hot, add water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

References

  • Vertex AI Search. Bromination - Common Conditions - Common Organic Chemistry.
  • ResearchGate. para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE | Request PDF.
  • ACS GCI Pharmaceutical Roundtable.

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Technical Support Center: Purification of 4-Amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3,5-dibromobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and troubleshooting for the unique purification challenges associated with this compound. Our goal is to equip you with the scientific understanding and practical methodologies to achieve high purity for your critical applications.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification, however, is often complicated by a combination of factors inherent to its structure as a polyhalogenated aromatic amine. Key challenges include:

  • Presence of Structurally Similar Impurities: The synthesis of this compound can lead to the formation of closely related impurities, such as mono-brominated or tri-brominated analogues, which can be difficult to separate due to their similar polarities and solubilities.

  • Thermal Sensitivity: Brominated aromatic compounds can be susceptible to degradation at elevated temperatures, potentially leading to the formation of colored impurities or byproducts during purification steps like distillation or high-temperature recrystallization.[1][2]

  • Oxidative Instability: Aromatic amines are prone to oxidation, which can result in the formation of highly colored impurities, making it challenging to obtain a pure, white to off-white product.[3]

  • Challenging Crystallization: The rigid, planar structure of the molecule can sometimes lead to difficulties in achieving efficient crystallization, with issues such as "oiling out" or the formation of very fine needles that are difficult to handle.

This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most effective purification strategies for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the required scale of purification. Recrystallization is generally preferred for larger quantities when the impurities have significantly different solubilities from the desired product. Column chromatography offers higher resolution and is ideal for removing closely related impurities.

Q2: What are the likely impurities I should be aware of during the purification of this compound?

A2: Impurities can originate from the starting materials or arise from side reactions during the synthesis. Common impurities may include:

  • Under-brominated species: 4-Amino-3-bromobenzonitrile.

  • Over-brominated species: 4-Amino-3,5,X-tribromobenzonitrile.

  • Starting material: 4-Aminobenzonitrile.

  • Oxidation byproducts: Highly colored, often polymeric, materials resulting from the oxidation of the aromatic amine functionality.[3]

  • Hydrolysis products: In the presence of water and acid or base, the nitrile group can be hydrolyzed to an amide or carboxylic acid.

Q3: What are the recommended storage conditions for purified this compound?

A3: To maintain its purity, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[4] Storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.[3]

Q4: My purified this compound is colored (yellow to brown). What is the cause and how can I fix it?

A4: A colored product is typically due to the presence of oxidized impurities. These can often be removed by treating a solution of the compound with activated charcoal before the final crystallization step. The charcoal adsorbs the colored impurities, and a subsequent hot filtration removes the charcoal. However, be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the overall yield.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.

Problem 1: Difficulty in finding a suitable recrystallization solvent.
  • Cause: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Finding a single solvent with these properties can be challenging.

  • Solution: A solvent pair system is often effective. This involves a "good" solvent in which this compound is soluble (e.g., dichloromethane, ethyl acetate) and a "poor" solvent in which it is insoluble (e.g., hexane, heptane).[4]

Workflow for Selecting a Recrystallization Solvent System:

G start Start: Crude this compound dissolve Dissolve in a minimum amount of a 'good' solvent (e.g., Dichloromethane, Ethyl Acetate) at its boiling point. start->dissolve add_poor Add a 'poor' solvent (e.g., Hexane, Heptane) dropwise at the boiling point until the solution becomes turbid. dissolve->add_poor reheat Add a few drops of the 'good' solvent to redissolve the precipitate and obtain a clear solution. add_poor->reheat cool Allow the solution to cool slowly to room temperature, then place in an ice bath. reheat->cool crystals Collect pure crystals by filtration. cool->crystals

Caption: Workflow for selecting a suitable recrystallization solvent system.

Problem 2: The compound "oils out" instead of forming crystals.
  • Cause: "Oiling out" occurs when the crude solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Solution:

    • Add more of the "good" solvent: This will lower the saturation point of the solution.

    • Use a lower boiling point solvent system: This ensures the dissolution temperature is below the melting point of the compound (188-192 °C).[4]

    • Slower cooling: Allow the solution to cool very slowly to encourage crystal nucleation rather than oil formation.

Problem 3: No crystal formation upon cooling.
  • Cause: This can be due to using too much solvent or the solution being highly pure and lacking nucleation sites.

  • Solution:

    • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles generated can act as nucleation sites.

    • Add a seed crystal: If available, add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.

    • Reduce solvent volume: Carefully evaporate some of the solvent to increase the concentration of the solute and then attempt to cool again.

Troubleshooting Guide: Column Chromatography

Column chromatography is a highly effective method for separating compounds with similar polarities.

Problem 1: Poor separation of the desired compound from impurities.
  • Cause: The chosen eluent system may not have the optimal polarity to effectively differentiate between the compound and its impurities.

  • Solution:

    • Optimize the eluent system using Thin-Layer Chromatography (TLC): Before running a column, screen different solvent mixtures to find one that gives good separation of your product from impurities on a TLC plate. A good starting point for aromatic amines is a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or dichloromethane.[5] For basic compounds like amines that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation.[5]

    • Consider a different stationary phase: Aromatic amines can sometimes interact strongly with the acidic silica gel, leading to tailing and poor separation. Using a more neutral stationary phase like alumina can be beneficial.

Logical Relationships for Selecting a Chromatography System:

G start Start: Crude Mixture tlc Run TLC with various solvent systems (e.g., Hexane:Ethyl Acetate, Toluene:Ethyl Acetate) start->tlc good_sep Good separation on TLC? tlc->good_sep streaking Streaking observed on TLC? tlc->streaking good_sep->streaking No column Proceed with column chromatography using the optimized eluent. good_sep->column Yes add_base Add triethylamine (0.1-1%) to the eluent. streaking->add_base Yes change_stationary Consider using alumina as the stationary phase. streaking->change_stationary Consider end Pure Product column->end add_base->tlc change_stationary->tlc

Caption: Decision-making workflow for selecting a column chromatography system.

Problem 2: The compound is not eluting from the column.
  • Cause: The eluent is not polar enough to move the compound down the column.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, you can slowly increase the proportion of ethyl acetate to 8:2, 7:3, and so on, until the compound begins to elute.

Data Summary and Protocols

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₄Br₂N₂[6]
Molecular Weight 275.93 g/mol [6]
Appearance White to off-white solid[4]
Melting Point 188-192 °C[4]
Solubility Insoluble in water; Soluble in dichloromethane, chloroform[4]
Experimental Protocol: Recrystallization
  • Dissolution: In a fume hood, place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of a suitable "good" solvent (e.g., ethyl acetate) to create a slurry.

  • Heating: Gently heat the mixture on a hotplate with stirring until the solvent boils. Continue to add the "good" solvent dropwise until all the solid has just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude material) and swirl the flask. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: To the hot, clear filtrate, add a "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly turbid. Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Experimental Protocol: Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., hexane:ethyl acetate, toluene:ethyl acetate). If streaking is observed, add 0.1-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel or alumina in the chosen eluent and pack a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica gel with the adsorbed sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • Altarawneh, M., et al. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment, 671, 834-845.
  • Blazsó, M. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 76(1-2), 169-175.
  • Gheni, G., et al. (2024). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
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Technical Support Center: Synthesis of 4-Amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3,5-dibromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical experience.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The starting material, 4-aminobenzonitrile, possesses a highly activated aromatic ring due to the electron-donating amino group, making it susceptible to electrophilic substitution. However, this high reactivity can also lead to the formation of several side products, complicating the purification process and reducing the overall yield. This guide will address the most common issues, providing detailed explanations and actionable solutions.

Core Troubleshooting Guide

Issue 1: Presence of an Impurity with a Higher Molecular Weight

Question: After running my reaction to synthesize this compound, my mass spectrometry analysis shows a significant peak corresponding to a tribrominated species. What is this impurity and how can I avoid its formation?

Answer:

This impurity is most likely 4-Amino-2,3,5-tribromobenzonitrile or 4-Amino-3,5,6-tribromobenzonitrile , arising from over-bromination of the aromatic ring. The amino group in 4-aminobenzonitrile is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack at the ortho and meta positions.[1][2]

Causality:

The formation of the dibromo product, this compound, further activates the remaining unsubstituted position on the ring, making it prone to a third bromination. This is a common issue in the halogenation of highly activated aromatic compounds.[2]

Troubleshooting Strategies:

StrategyRationale
Stoichiometry Control Carefully control the molar ratio of the brominating agent (e.g., Br₂) to 4-aminobenzonitrile. Use no more than 2.0 equivalents of the brominating agent.
Controlled Addition Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile, favoring the desired dibromination over the tribromination.
Temperature Management Conduct the reaction at a lower temperature (e.g., 0-5 °C). This reduces the reaction rate and increases the selectivity for the desired product.
Protecting Group Strategy Acetylate the amino group to form 4-acetamidobenzonitrile before bromination. The acetamido group is less activating than the amino group, which can help prevent over-bromination. The protecting group can be removed by hydrolysis after the bromination step.[3]
Issue 2: Unexpected Carboxylic Acid or Amide Impurity Detected

Question: My NMR and IR spectra suggest the presence of a carboxylic acid or an amide in my final product. How could this have formed during the synthesis?

Answer:

The presence of a carboxylic acid (4-amino-3,5-dibromobenzoic acid) or an amide (4-amino-3,5-dibromobenzamide) indicates that the nitrile group has undergone hydrolysis. This can occur under both acidic and basic conditions, which might be present during the reaction or workup.[4][5][6][7]

Causality:

  • Acid-catalyzed hydrolysis: If the reaction is performed in an acidic medium or quenched with a strong acid, the nitrile can be protonated, making it more susceptible to nucleophilic attack by water.[5]

  • Base-catalyzed hydrolysis: If the reaction mixture is basic, the hydroxide ion can directly attack the electrophilic carbon of the nitrile group.[7]

Troubleshooting Strategies:

StrategyRationale
Control of pH Maintain a neutral or slightly acidic pH during the reaction and workup to minimize nitrile hydrolysis.
Anhydrous Conditions Use anhydrous solvents and reagents to limit the availability of water for hydrolysis.
Temperature Control Avoid excessive temperatures during the reaction and workup, as hydrolysis is often accelerated at higher temperatures.[8]
Modified Workup If an aqueous workup is necessary, use a buffered solution to control the pH and perform the extraction at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to assess the purity of my this compound?

A1: A combination of techniques is recommended for a comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity assessment. A reverse-phase C18 column is typically effective.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[12][13][14][15][16]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.[17]

Q2: What is a suitable recrystallization solvent for purifying this compound?

A2: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvents to screen for recrystallization of aromatic amines include:[18][19][20]

  • Ethanol/water mixture

  • Methanol/water mixture

  • Toluene

  • Heptane/ethyl acetate mixture

A systematic solvent screening is the best approach to identify the optimal solvent or solvent system for your specific product.

Q3: Could deamination of the amino group be a significant side reaction?

A3: While deamination of aromatic amines is a known reaction, it typically requires specific reagents and conditions (e.g., diazotization followed by reduction) that are not usually present during a standard bromination reaction.[21][22][23] Therefore, it is generally not considered a major side reaction in this synthesis.

Visualizing Reaction Pathways

To better understand the formation of the desired product and potential side products, the following diagrams illustrate the key reaction pathways.

4-Aminobenzonitrile 4-Aminobenzonitrile This compound This compound 4-Aminobenzonitrile->this compound + 2 Br2 4-Amino-2,3,5-tribromobenzonitrile 4-Amino-2,3,5-tribromobenzonitrile This compound->4-Amino-2,3,5-tribromobenzonitrile + Br2 (Over-bromination) 4-Amino-3,5-dibromobenzoic acid 4-Amino-3,5-dibromobenzoic acid This compound->4-Amino-3,5-dibromobenzoic acid + H2O/H+ or OH- (Hydrolysis)

Caption: Main reaction and major side product pathways.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • In a round-bottom flask, dissolve 4-aminobenzonitrile in a suitable solvent such as acetic acid or methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 2.0 equivalents of bromine in the same solvent dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a solution of sodium bisulfite to remove any excess bromine.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

References

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Technical Support Center: Optimizing Reaction Conditions for 4-Amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Amino-3,5-dibromobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and achieve optimal results in your experiments.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] The introduction of two bromine atoms onto the 4-aminobenzonitrile core significantly influences the molecule's reactivity and provides handles for further chemical transformations. However, the synthesis of this compound can present challenges, including controlling the regioselectivity of bromination, minimizing side-product formation, and achieving high purity. This guide will address these common issues and provide a logical framework for optimizing your reaction conditions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: My reaction is producing a mixture of mono-brominated, di-brominated, and unreacted starting material. How can I improve the selectivity for the di-brominated product?

A1: Achieving selective di-bromination of 4-aminobenzonitrile requires careful control of the reaction conditions. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.[2] This can lead to a mixture of products if the reaction is not properly controlled.

Underlying Cause: The high reactivity of the starting material, 4-aminobenzonitrile, can lead to a rapid, uncontrolled reaction, resulting in a mixture of products. The mono-brominated intermediate is also activated, leading to the formation of the di-brominated product, but over-bromination or incomplete reaction can occur if the stoichiometry and reaction rate are not carefully managed.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for improving di-bromination selectivity.

Step-by-Step Solutions:

  • Stoichiometry of the Brominating Agent: Ensure you are using at least two equivalents of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). A slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided to prevent the formation of over-brominated byproducts.

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity. Start the reaction at 0°C and allow it to slowly warm to room temperature.

  • Rate of Addition: Add the brominating agent slowly and dropwise to the solution of 4-aminobenzonitrile. This helps to maintain a low concentration of the electrophile in the reaction mixture, favoring controlled di-bromination over side reactions.

  • Choice of Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile can be a good choice. The solubility of the starting material and intermediates is an important consideration.[3]

  • Milder Brominating Agents: If using a highly reactive brominating agent like bromine (Br₂) leads to a complex mixture, consider a milder alternative such as pyridinium tribromide.[4]

Q2: I am observing a significant amount of a dark-colored, insoluble material in my reaction mixture. What is it and how can I prevent its formation?

A2: The formation of dark, insoluble materials is a common issue in bromination reactions, especially with activated aromatic compounds like anilines.

Underlying Cause: This is often due to the oxidation of the aniline starting material or product by the brominating agent. Aniline derivatives are susceptible to oxidation, which can lead to the formation of polymeric, tar-like substances.

Preventative Measures:

  • Protect the Amino Group: While not always necessary, protecting the amino group as an acetamide can be an effective strategy. The acetamido group is still activating and ortho-, para-directing, but it is less susceptible to oxidation than the free amino group.[2] The protecting group can be removed by hydrolysis after the bromination step.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can contribute to oxidative side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

Q3: My purified product has a low melting point and broad NMR peaks, suggesting impurities. What are the likely side products and how can I remove them?

A3: Incomplete reaction or the formation of isomers can lead to impurities that are difficult to remove.

Likely Side Products:

  • 4-Amino-3-bromobenzonitrile: The mono-brominated intermediate.

  • Over-brominated products: Although less common with controlled conditions, tri-brominated species are possible.

  • Oxidation byproducts: As mentioned previously.

Purification Strategies:

Purification Method Description Advantages Disadvantages
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.Can be very effective for removing small amounts of impurities.Requires finding a suitable solvent system; can result in loss of product.
Column Chromatography Separating the components of a mixture based on their differential adsorption onto a stationary phase.Highly effective for separating compounds with different polarities.Can be time-consuming and require large volumes of solvent.
Acid-Base Extraction Utilizing the basicity of the amino group to separate the product from non-basic impurities.Good for removing non-basic impurities.May not be effective for separating other basic byproducts.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, quench any remaining brominating agent with a reducing agent like sodium thiosulfate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Column Chromatography: If the crude product is a complex mixture, column chromatography on silica gel is the most effective purification method. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

  • Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be employed.

Frequently Asked Questions (FAQs)

Q: What are the key physical and chemical properties of this compound?

A:

Property Value Reference
Molecular Formula C₇H₄Br₂N₂ [5]
Molecular Weight 275.93 g/mol [5]
Appearance White to off-white solid [3]
Melting Point 188-192 °C [3]

| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane and chloroform. |[3] |

Q: What are the main safety precautions to consider when working with this compound and the reagents for its synthesis?

A:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like bromine.

  • Handling Brominating Agents: N-bromosuccinimide (NBS) is a lachrymator and should be handled with care. Bromine (Br₂) is highly corrosive and toxic; handle with extreme caution.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q: Which analytical techniques are most suitable for characterizing the final product?

A:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product and assessing its purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[5]

  • Infrared (IR) Spectroscopy: To identify the key functional groups (amino, nitrile, and aromatic C-H and C-Br bonds).[5]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.[3]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a recommended starting point based on established procedures for the bromination of activated aromatic compounds.[4] Optimization may be required to achieve the best results with your specific setup.

Reaction Scheme:

Caption: Synthesis of this compound via bromination of 4-aminobenzonitrile.

Materials:

  • 4-Aminobenzonitrile

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Brominating Agent: In a separate flask, dissolve N-bromosuccinimide (2.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled solution of 4-aminobenzonitrile over a period of 30-60 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Quenching: Add saturated aqueous sodium thiosulfate solution to quench any unreacted NBS.

  • Extraction and Washing: Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Combine the fractions containing the pure product and concentrate to yield this compound as a solid.

References

  • This compound. (n.d.). PubChem.
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2022).
  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry.
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). The Journal of Organic Chemistry, 87(7), 4646–4654. [Link]
  • 4-Amino-3-bromobenzonitrile. (n.d.). PubChem.
  • Preparation method of aminobenzonitrile. (2014). Google Patents.
  • Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions. (2014). RSC Advances, 4(92), 50691-50695. [Link]
  • How to know when to stop reaction, benzylic bromination using AIBN. (2021). Reddit.
  • 3-Bromo-4-Aminobenzonitrile. (2024). ChemBK.
  • This compound. (n.d.). Methylamine Supplier.
  • Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. (2010). Google Patents.
  • Catalytic synthesis method of p-aminobenzonitrile. (2021). Google Patents.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2022). Molecules, 27(15), 4998. [Link]
  • Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole. (2004). Journal of Chemical Research, 2004(2), 115-117. [Link]
  • A kind of synthetic method of 3,5-dibromo-4-aminopyridine. (2019). Google Patents.
  • Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. (2003). Journal of Medicinal Chemistry, 46(23), 4974–4987. [Link]
  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. (2023). Archiv der Pharmazie, 356(10), 2300181. [Link]
  • Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with high purity commercial products being obtained in parallel. (2005). Google Patents.

Sources

Technical Support Center: Troubleshooting 4-Amino-3,5-dibromobenzonitrile Reaction Failures

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3,5-dibromobenzonitrile. Recognizing the nuances of electrophilic aromatic substitution on highly activated systems, this document provides a structured approach to troubleshooting common experimental failures. The methodologies and explanations herein are grounded in established chemical principles to ensure both scientific integrity and practical success.

I. Compound Profile: this compound

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₇H₄Br₂N₂[1][2][3]
Molecular Weight 275.93 g/mol [1][2][3]
Appearance Light yellow to brown solid
CAS Number 58633-04-8[1][2][3]

II. Troubleshooting Guide & FAQs

This section addresses specific experimental challenges in a question-and-answer format, offering causative explanations and actionable solutions.

Q1: My reaction yields are consistently low, and I'm isolating a complex mixture of products. What is the primary cause?

A1: Low yields and product mixtures in the bromination of 4-aminobenzonitrile typically arise from the high reactivity of the starting material. The amino group (–NH₂) is a potent activating group, making the aromatic ring highly susceptible to electrophilic attack and prone to over-bromination.

Primary Causes and Solutions:

  • Over-bromination: The reaction can easily proceed beyond the desired dibromination to form 2,4,6-tribromoaniline if conditions are not carefully controlled.

    • Solution: Maintain a strict stoichiometric control of bromine, typically using a slight excess (e.g., 2.1 equivalents). Avoid large molar excesses of brominating reagents.[4]

  • Reaction Temperature: The bromination reaction is exothermic. A failure to maintain low temperatures can lead to an increased rate of side reactions.

    • Solution: The reaction should be conducted at a reduced temperature, typically between 0–5 °C, throughout the addition of bromine.

  • Rate of Bromine Addition: A rapid addition of bromine creates localized high concentrations, favoring multiple substitutions on a single molecule before all starting material has reacted once.

    • Solution: Add the bromine solution dropwise over an extended period to maintain a low, steady concentration of the electrophile.

Controlled Bromination Workflow Diagram:

G Crude_Product Crude_Product TLC_Analysis TLC_Analysis Crude_Product->TLC_Analysis Initial Screen Incomplete_Reaction Incomplete_Reaction TLC_Analysis->Incomplete_Reaction Starting Material Spot Present Recrystallization Recrystallization TLC_Analysis->Recrystallization No Starting Material Final_Product Final_Product Recrystallization->Final_Product NMR_and_MP NMR_and_MP Final_Product->NMR_and_MP Final Purity Check High_Purity High_Purity NMR_and_MP->High_Purity Impurities_Detected Impurities_Detected NMR_and_MP->Impurities_Detected Column_Chromatography Column_Chromatography Impurities_Detected->Column_Chromatography Consider if needed

Sources

stability issues of 4-Amino-3,5-dibromobenzonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Stability of 4-Amino-3,5-dibromobenzonitrile in Solution

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and preventing the degradation of this compound during experimental procedures. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in the laboratory.

Troubleshooting Guide: Investigating Solution Instability

This section is structured to help you diagnose and resolve active problems you may be encountering with solutions of this compound.

Issue 1: My solution of this compound has changed color (e.g., turned yellow or brown).

Q: What is causing the color change in my solution?

A: A color change in a previously colorless or off-white solution is a primary indicator of chemical degradation. The most common causes are oxidation and/or photodegradation. The aromatic amino group is susceptible to oxidation, which can form colored impurities, a process often accelerated by exposure to air and light.[1][2] Furthermore, prolonged exposure to UV or visible light can induce photodegradation.[2]

Troubleshooting Steps:

  • Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial to eliminate light exposure. Store the solution in a dark environment, such as a cabinet or refrigerator.[1][2]

  • Inert Atmosphere: If preparing fresh solutions, degas your solvent by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-30 minutes before dissolving the compound. Prepare and store the solution under an inert atmosphere to prevent oxidation.[3]

  • Analytical Confirmation: Analyze a small aliquot of the discolored solution using HPLC-UV/Vis or LC-MS. Compare the chromatogram to that of a freshly prepared, unexposed standard. The presence of new peaks and a decrease in the area of the parent peak will confirm degradation.

Issue 2: I am observing unexpected peaks in my HPLC or LC-MS analysis.

Q: My analysis shows new species in my this compound solution. What are these degradation products?

A: The appearance of new analytical peaks suggests the formation of one or more degradation products. Based on the structure of this compound, the most probable degradation pathways are photodegradation (reductive debromination) and hydrolysis of the nitrile group.

  • Reductive Debromination: Brominated aromatic compounds are known to undergo photodegradation where bromine atoms are removed from the aromatic ring.[4] This would result in byproducts such as 4-Amino-3-bromobenzonitrile and 4-Aminobenzonitrile.

  • Nitrile Hydrolysis: In the presence of water (even trace amounts in solvents) and under acidic or basic conditions, the nitrile group (-CN) can hydrolyze first to an amide (4-Amino-3,5-dibromobenzamide) and subsequently to a carboxylic acid (4-Amino-3,5-dibromobenzoic acid).[3]

Workflow for Identifying Degradation Products:

G start Unexpected Peaks Observed in LC-MS or HPLC check_ms Analyze Mass Spectra (MS) of New Peaks start->check_ms compare_mw Compare m/z with Potential Degradants: - Debrominated Species (loss of ~79 Da) - Hydrolyzed Amide (+18 Da) - Hydrolyzed Acid (+19 Da) check_ms->compare_mw confirm Confirm Structure via MS/MS Fragmentation or Comparison with Standards compare_mw->confirm Match Found no_match Consider Other Possibilities: - Solvent Adducts - Reaction with Impurities compare_mw->no_match No Match

Caption: Workflow for identifying potential degradation products.

Issue 3: My reaction yield is low, or the reaction is failing.

Q: Could the stability of my this compound stock solution be the reason for poor reaction outcomes?

A: Absolutely. If the compound has degraded in your stock solution, its effective concentration will be lower than calculated, leading to reduced product yield. Furthermore, the degradation products themselves could potentially interfere with your reaction mechanism or catalyst.

Preventative Measures & Best Practices:

  • Prepare Solutions Fresh: The most reliable practice is to prepare solutions of this compound immediately before use.

  • Use Aprotic Solvents: Whenever your experimental conditions permit, use dry, aprotic solvents such as acetonitrile, THF, or DMSO. This minimizes the risk of hydrolysis.[3]

  • Control Temperature: Prepare and handle solutions at ambient or lower temperatures. Avoid prolonged heating, as elevated temperatures accelerate the rate of degradation for most chemical compounds.[2][3]

  • Validate Your Stock: Before a critical reaction, run a quick purity check (e.g., TLC or HPLC) on your stock solution to ensure the compound's integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The three primary degradation pathways are:

  • Photodegradation: This typically involves reductive debromination, where one or both bromine atoms are cleaved from the benzene ring upon exposure to light, particularly UV light.[4][5] This is often the most significant concern for halogenated aromatics.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis, especially in aqueous solutions or protic solvents under acidic (pH < 6) or basic (pH > 8) conditions.[3] This process forms the corresponding amide and then the carboxylic acid.

  • Oxidation: The amino group can be oxidized in the presence of atmospheric oxygen, leading to the formation of colored impurities. This process can be catalyzed by light and trace metal impurities.[2]

G cluster_photo Photodegradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound debrom1 4-Amino-3-bromobenzonitrile parent->debrom1 + Light (hν) - Br• amide 4-Amino-3,5-dibromobenzamide parent->amide + H₂O (Acid/Base) oxidized Colored Impurities parent->oxidized + O₂ / Light debrom2 4-Aminobenzonitrile debrom1->debrom2 + Light (hν) - Br• acid 4-Amino-3,5-dibromobenzoic acid amide->acid + H₂O (Acid/Base)

Caption: Primary degradation pathways for this compound.

Q2: What are the recommended storage conditions for solid and solution forms of this compound?

A2: To ensure maximum stability and shelf-life, adhere to the following storage protocols:

FormRecommended Storage ConditionsRationale
Solid Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen backfill).[1][3]Prevents moisture absorption (which can lead to hydrolysis) and oxidation from atmospheric oxygen.[1]
Solution Store in a tightly sealed, light-protected (amber or foil-wrapped) vial at low temperature (2-8°C). The headspace should be flushed with an inert gas. Prepare fresh whenever possible.Minimizes all major degradation pathways: photodegradation, oxidation, and hydrolysis (if protic).

Q3: How does pH affect the stability of this compound?

A3: While specific data for this exact molecule is limited, the stability of the closely related 4-Aminobenzonitrile provides a strong basis for recommendations. The nitrile group is most stable at a neutral pH (approx. 6.5-7.5).[3] Both acidic (pH < 6) and basic (pH > 8) conditions can significantly accelerate the rate of hydrolysis to the amide and carboxylic acid.[3] Therefore, if working in aqueous or protic solvent systems, buffering the solution to maintain a neutral pH is highly recommended.

Q4: What are the best solvents for dissolving this compound to ensure stability?

A4: The choice of solvent is critical. The compound is reported to be insoluble in water but soluble in several organic solvents.[1] For maximum stability, dry polar aprotic solvents are generally the best choice as they lack the acidic protons that can participate in hydrolysis.

Solvent ClassExamplesSuitability for StabilityNotes
Polar Aprotic DMSO, DMF, Acetonitrile, THFExcellent Preferred choice for stock solutions to minimize hydrolysis. Ensure use of anhydrous grade solvents.[3]
Chlorinated Dichloromethane (DCM), ChloroformGood The compound is soluble in these solvents.[1] Ensure they are free of acidic impurities.
Polar Protic Methanol, EthanolFair to Poor While the compound may dissolve, the risk of solvolysis/hydrolysis of the nitrile group is higher, especially during long-term storage or heating.
Aqueous/Buffers Water, PBSPoor The compound is insoluble in water.[1] If an aqueous system is required, co-solvents (like DMSO) are necessary, and the pH must be strictly controlled to neutral.[3][6]

References

  • Yuan, B., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
  • Li, Y., et al. (2023). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
  • Li, Y., et al. (2023). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate.
  • This compound. (n.d.). Methylamine Supplier.
  • Weidlich, T., et al. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.
  • 4-Aminobenzonitrile. (n.d.). Solubility of Things.
  • Weidlich, T., et al. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.
  • Top 5 Factors Affecting Chemical Stability. (2024). APEC.

Sources

Technical Support Center: A Guide to the Purification of 4-Amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3,5-dibromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity material. As a critical intermediate in the synthesis of various pharmaceuticals and research compounds, the purity of this compound is paramount.[1] This document provides in-depth, experience-driven troubleshooting advice and validated protocols to address common purification hurdles.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and provides a rapid diagnostic framework for your purification strategy.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile is almost always a direct consequence of the synthetic route, which typically involves the bromination of 4-aminobenzonitrile. The most common process-related impurities include:

  • Unreacted Starting Material: 4-Aminobenzonitrile.

  • Mono-brominated By-product: 4-Amino-3-bromobenzonitrile.[2][3]

  • Over-brominated Species: Although less common, trace amounts of tri-bromo species can occur.

  • Hydrolysis Products: If the reaction or workup conditions are too harsh (e.g., strong acid/base, high heat for prolonged periods), the nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH).[4]

Understanding these potential impurities is the first step, as their differing polarities and acid-base properties are the keys to their separation.

Q2: My material has a wide or depressed melting point. What does this signify?

A2: A pure substance has a sharp, defined melting point. For this compound, this is typically in the range of 188-192°C.[5] A melting point that is lower than this range and/or melts over a wide range (e.g., 180-187°C) is a classic indicator of impurities. The presence of foreign molecules disrupts the crystal lattice of the pure compound, requiring less energy to break it down. The mono-brominated impurity, for instance, has a significantly lower melting point of 106-110°C, and its presence will drastically affect the observed melting point of your product.[2]

Q3: What is the best "first pass" purification strategy for a crude batch?

A3: For most common impurity profiles (unreacted starting material, mono-brominated species), recrystallization is the most efficient and scalable initial purification method. It leverages differences in solubility between the desired product and the impurities in a chosen solvent system. The dibrominated product is typically less soluble than the starting material and the mono-brominated by-product in many organic solvents, allowing it to crystallize out selectively upon cooling.

Q4: How can I quickly assess the purity of my sample before and after purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative purity assessment.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of a non-polar and a moderately polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v), is a good starting point.

  • Visualization: UV light (254 nm). The aromatic rings will show up as dark spots.

  • Interpretation: The desired product, being more polar than the starting material but less polar than highly polar impurities, will have a distinct Rf value. A pure sample should show a single, well-defined spot. The presence of multiple spots indicates impurities. Comparing the TLC of the crude material to the purified material provides immediate visual confirmation of the success of the purification.

Part 2: In-Depth Purification Protocols & Troubleshooting

This section provides detailed, step-by-step protocols for the most effective purification techniques.

Workflow 1: Purification Strategy Decision Tree

The first step in any purification is analysis. A quick analytical run (TLC, HPLC, or ¹H NMR) on the crude material should guide the choice of method.

Purification_Strategy A Crude Material Analysis (TLC / HPLC / NMR) B Major Impurities Identified: - Starting Material - Mono-bromo Species A->B C Major Impurities Identified: - Polar / Acidic Species (e.g., Hydrolyzed By-products) A->C D Complex Mixture or Trace Impurities A->D E Primary Method: Recrystallization B->E F Primary Method: Acid-Base Extraction C->F G Primary Method: Column Chromatography D->G H Purity Check (TLC / m.p.) E->H F->H G->H I Pure Product (>98%) H->I Yes J Impure H->J No J->G Requires Further Purification

Caption: Decision tree for selecting a purification method.

Method A: Recrystallization for Removing Less Polar Impurities

Causality: This technique is highly effective when the main impurities are the less-brominated (and thus generally more soluble) precursors. The principle relies on finding a solvent (or solvent pair) that dissolves the crude material at a high temperature but has poor solubility for the desired product at a low temperature. The impurities, being more soluble, will remain in the cold mother liquor.

Troubleshooting Guide: Recrystallization

Issue EncounteredProbable CauseRecommended Solution
No crystals form upon cooling. Too much solvent was used. / The chosen solvent is too good a solubilizer even at low temperatures.1. Boil off some of the solvent to concentrate the solution. 2. If that fails, add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until turbidity persists. Reheat to dissolve, then cool again.
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling process is too rapid. / The melting point of the solid is lower than the boiling point of the solvent.1. Reheat the solution to dissolve the oil. Allow it to cool much more slowly (e.g., insulate the flask). 2. Add slightly more solvent before reheating. 3. Scratch the inside of the flask with a glass rod to induce nucleation.
Low recovery yield. The product has significant solubility in the cold solvent. / Premature crystallization occurred during hot filtration.1. Ensure the solution is cooled thoroughly in an ice bath for at least 30 minutes before filtering. 2. Minimize the amount of cold solvent used to wash the crystals. 3. For hot filtration, use a pre-heated funnel and flask to prevent the product from crashing out.
Poor purity after recrystallization. The cooling was too fast, trapping impurities in the crystal lattice. / The chosen solvent does not effectively differentiate between the product and impurities.1. Repeat the recrystallization, ensuring slow, undisturbed cooling. 2. Perform a solvent screen to find a more selective solvent system.[6]

Step-by-Step Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: While stirring, add hot deionized water dropwise to the hot ethanol solution until a faint, persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Check the purity via TLC and measure the melting point. A sharp melting point near 188-192°C indicates successful purification.[5]

Method B: Acid-Base Extraction for Removing Hydrolyzed Impurities

Causality: This liquid-liquid extraction technique separates compounds based on their acidic or basic properties.[7] this compound has a weakly basic amino group.[8] If the nitrile has hydrolyzed to a carboxylic acid, this impurity is acidic. By treating a solution of the crude material in an organic solvent (e.g., dichloromethane) with an aqueous base (like sodium bicarbonate), the acidic impurity is deprotonated to form a water-soluble salt and is extracted into the aqueous layer.[8][9] The neutral/basic product remains in the organic layer.

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Two Layers Form A Crude Product dissolved in Dichloromethane (DCM) B Add aq. NaHCO₃ Solution Shake & Vent A->B C Allow Layers to Separate B->C D Top Layer (Aqueous) Contains water-soluble carboxylate salt impurity C->D E Bottom Layer (Organic) Contains desired product in DCM C->E F Drain & Collect Organic Layer E->F G Wash with Brine, Dry (Na₂SO₄), Filter, & Evaporate Solvent F->G H Purified Product G->H

Caption: Workflow for acid-base extraction purification.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert it, and vent frequently to release CO₂ gas that may form. Shake vigorously for 1-2 minutes.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Isolation: Drain the lower organic layer into a clean flask. Discard the upper aqueous layer, which contains the acidic impurity.

  • Washing & Drying: Return the organic layer to the funnel and wash with brine (saturated NaCl solution) to remove residual water. Drain the organic layer into a flask containing an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Final Steps: Filter away the drying agent and remove the solvent by rotary evaporation to yield the purified product.

Method C: Column Chromatography for Complex Mixtures

Causality: This is the most powerful method for separating compounds with close polarities. The separation occurs as the mixture moves through a stationary phase (typically silica gel, which is acidic) propelled by a mobile phase.[10] Compounds separate based on their differential adsorption to the silica and solubility in the eluent. Less polar compounds travel faster down the column, while more polar compounds are retained longer.

Troubleshooting Guide: Column Chromatography

Issue EncounteredProbable CauseRecommended Solution
Poor separation (overlapping bands). Inappropriate solvent system (eluent is too polar). / Column was overloaded with crude material.1. Develop a better solvent system using TLC. Aim for an Rf of ~0.2-0.3 for the desired compound.[11] 2. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:50 ratio of sample to silica gel by weight.
Compound is "stuck" on the column. Eluent is not polar enough. / The basic amino group is strongly interacting with the acidic silica gel.1. Gradually increase the polarity of the eluent (gradient elution). 2. Deactivate the silica by adding a small amount (~1%) of a competing base like triethylamine (Et₃N) or ammonia to the eluent system.[10] This neutralizes the acidic sites on the silica.
Streaking or tailing of bands. The compound is not fully soluble in the mobile phase. / Strong acid-base interactions with the silica.1. Ensure the sample is loaded in the minimum possible volume of solvent. Consider dry loading for poorly soluble samples.[11] 2. Add triethylamine to the eluent as described above.

Step-by-Step Protocol: Flash Column Chromatography

  • Solvent System Selection: Use TLC to determine an optimal eluent. A good starting point is a mixture of Hexane and Ethyl Acetate. Find a ratio (e.g., 80:20 Hexane:EtOAc) that gives your desired product an Rf value of approximately 0.25.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (Hexane) and carefully pack it into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Carefully apply the solution to the top of the silica bed. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[11]

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Monitoring: Monitor the fractions being collected by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Part 3: Analytical Validation of Purity

After purification, it is crucial to confirm the purity and identity of the final compound.

TechniquePurposeExpected Result for Pure Product
Melting Point Assess PuritySharp, narrow range: 188-192°C.[5]
TLC Qualitative Purity CheckSingle spot with a consistent Rf value.
HPLC Quantitative Purity AnalysisA single major peak, typically with purity >98% by area percentage. A C18 column with a mobile phase like Acetonitrile:Water is a common setup.[12]
¹H NMR Structural Confirmation & PurityThe spectrum should show a singlet for the two aromatic protons and a broad singlet for the two amine protons, with integrations matching the structure. Absence of peaks corresponding to impurities (e.g., additional aromatic signals from 4-aminobenzonitrile or 4-amino-3-bromobenzonitrile).
GC-MS Purity and Mass VerificationA single peak in the chromatogram with a mass spectrum corresponding to the molecular weight of the compound (approx. 276 g/mol for the isotopic pattern).[13]

References

  • This compound. (n.d.). PubChem.
  • Acid–base extraction. (2023, December 1). In Wikipedia.
  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • O'Brien, A. G., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1831-1837. [Link]
  • Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column. (n.d.). ResearchGate.
  • Acid and Base Extraction. (n.d.). University of Toronto.
  • 4-Amino-3-bromobenzonitrile. (n.d.). PubChem.
  • Acid-Base Extraction and Purification. (n.d.). Scribd.
  • Process Development and Synthesis of Process-Related Impurities. (2019). Molecules, 24(18), 3384. [Link]
  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile... (2022). Acta Crystallographica Section E, 78(Pt 12), 1184–1190. [Link]
  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage.
  • Purification of liquid bromine contaminated with organic impurities. (1964). Google Patents.

Sources

Technical Support Center: Synthesis of 4-Amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3,5-dibromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this synthesis. Our goal is to equip you with the knowledge to overcome common challenges and achieve a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the common method of electrophilic bromination of 4-aminobenzonitrile.

Q1: Why is my yield of this compound consistently low?

Low yields can stem from several factors, from incomplete reactions to product loss during workup and purification. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Reaction: The bromination of 4-aminobenzonitrile requires careful control of reaction conditions.

    • Insufficient Brominating Agent: Ensure you are using at least two equivalents of the brominating agent (e.g., N-Bromosuccinimide - NBS) for the di-bromination. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.

    • Reaction Time and Temperature: The reaction may require more time or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Side Reactions: The formation of byproducts is a common cause of low yields. The primary side product is the mono-brominated species, 4-amino-3-bromobenzonitrile. Over-bromination is also a possibility if the reaction is not carefully controlled.

  • Product Loss During Workup: this compound is a solid that is soluble in many organic solvents.[1] Ensure that you are using an appropriate extraction solvent and that the aqueous layer is thoroughly extracted multiple times. Premature precipitation during workup can also lead to product loss.

  • Purification Issues: The product may be lost during purification steps like column chromatography or recrystallization. Ensure the chosen solvent system for purification provides good separation from impurities while minimizing product loss.

Q2: My reaction produces a mixture of mono- and di-brominated products. How can I improve the selectivity for the di-brominated product?

Achieving high selectivity for di-bromination over mono-bromination is a common challenge. The amino group in 4-aminobenzonitrile is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.[2]

  • Stoichiometry of the Brominating Agent: The most critical factor is the stoichiometry of the brominating agent. A molar ratio of slightly over 2:1 of NBS to 4-aminobenzonitrile is recommended. Adding the NBS portion-wise can help maintain a steady concentration of the brominating agent and favor the di-substitution.

  • Solvent Effects: The choice of solvent can influence the regioselectivity of the bromination of anilines.[3][4] Polar aprotic solvents like N,N-dimethylformamide (DMF) can promote para-bromination in some anilines.[5] For the synthesis of the 3,5-dibromo product, less polar solvents like dichloromethane (DCM) or chloroform are often used.

  • Temperature Control: Running the reaction at a controlled temperature (e.g., 0 °C to room temperature) can help to moderate the reactivity and improve selectivity.

Q3: I am observing a significant amount of dark, tar-like material in my reaction mixture. What is causing this and how can I prevent it?

The formation of dark-colored, insoluble materials is often due to oxidation or polymerization of the aniline starting material or product.

  • Oxidation: Anilines are susceptible to oxidation, especially in the presence of a brominating agent. Using a high-quality, purified brominating agent can help. N-bromosuccinimide should be a white to off-white crystalline solid; if it is yellow or brown, it may have decomposed and contain free bromine, which can lead to side reactions.

  • Reaction Temperature: Overheating the reaction mixture can promote decomposition and polymerization. Maintain the recommended reaction temperature and ensure efficient stirring to prevent localized overheating.

  • Exclusion of Light: Some bromination reactions are light-sensitive. Conducting the reaction in a flask wrapped in aluminum foil can minimize light-induced side reactions.

Q4: How can I effectively purify this compound from the reaction mixture?

Purification is crucial to obtain a high-purity product. A combination of techniques is often necessary.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. This typically involves quenching the reaction with a reducing agent like sodium thiosulfate to remove any excess bromine, followed by extraction with an organic solvent.

  • Column Chromatography: This is often the most effective method for separating the desired di-brominated product from the starting material, mono-brominated byproduct, and any other impurities. A silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate) is a good starting point.

  • Recrystallization: If the product obtained after column chromatography still contains minor impurities, recrystallization can be an effective final purification step. Suitable solvent systems can be determined through small-scale solubility tests.

Below is a suggested workflow for the purification process:

Sources

Technical Support Center: Managing the Moisture Sensitivity of 4-Amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-3,5-dibromobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile chemical intermediate. Adherence to the protocols and troubleshooting advice outlined herein is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving desired synthetic outcomes.

The structure of this compound, featuring an aromatic amine and a nitrile group, makes it susceptible to degradation in the presence of atmospheric moisture. The primary amine can be protonated or oxidized, while the nitrile group is vulnerable to hydrolysis under certain conditions, potentially leading to the formation of an amide and subsequently a carboxylic acid.[1][2][3] This guide provides a framework for mitigating these risks through best practices in storage, handling, and experimental setup.

Key Physical and Chemical Properties

A summary of essential properties for this compound is provided below for quick reference.

PropertyValueSource
CAS Number 58633-04-8[4][5][6]
Molecular Formula C₇H₄Br₂N₂[4][5]
Molecular Weight 275.93 g/mol [4][5]
Appearance White to off-white or light yellow to brown solid[6][7]
Melting Point 188 - 192 °C[7]
Solubility Insoluble in water; Soluble in some organic solvents like dichloromethane and chloroform.[7]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container. Recommended to store in a refrigerator.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

The moisture sensitivity of this compound stems from the reactivity of its functional groups. The nitrile group (-C≡N) can undergo hydrolysis in the presence of water, especially under acidic or basic conditions, to first form an amide and then a carboxylic acid.[1][3] While this reaction is often slow at neutral pH, trace impurities or catalytic conditions can accelerate it. Additionally, the aromatic amine (-NH₂) group is basic and can react with acidic species formed from dissolved gases (like CO₂) in water, affecting its nucleophilicity and potentially leading to side reactions.

Q2: What are the visible signs of degradation due to moisture?

Exposure to moisture can lead to several observable changes:

  • Color Change: The compound may darken from its typical white or off-white appearance to yellow or brown.[6]

  • Clumping: The powder may lose its free-flowing nature and form clumps or a solid mass due to moisture absorption.

  • Incomplete Dissolution: The formation of insoluble hydrolysis byproducts can cause the compound to dissolve poorly in solvents where it is normally soluble.

Q3: How should I properly store this compound to ensure its stability?

Proper storage is the first line of defense against degradation.

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.[8][9] Many suppliers package this reagent in Sure/Seal™ bottles to facilitate this.[10]

  • Tightly Sealed Containers: Always ensure the container is tightly sealed after use to prevent the ingress of atmospheric moisture.[7]

  • Desiccator: For long-term storage of opened containers, placement in a desiccator with a suitable drying agent (e.g., Drierite, silica gel) is highly recommended.[11][12]

  • Refrigeration: Storing at reduced temperatures (e.g., in a refrigerator) can slow the rate of any potential degradation reactions.[6][8]

Q4: What are the best laboratory practices for handling this compound?

To maintain an anhydrous environment during experimentation, the use of specialized equipment and techniques is essential.[8][13]

  • Glove Box: The most secure method is to handle the compound inside a glove box with a controlled inert atmosphere (<1 ppm H₂O and O₂).[10][13][14]

  • Schlenk Line: For laboratories without a glove box, a Schlenk line provides a robust alternative for performing reactions under an inert atmosphere.[13][14] This involves using specialized glassware that can be evacuated and backfilled with an inert gas.

  • Inert Gas Blanket: When weighing or transferring the compound on the benchtop, a continuous flow of a dry inert gas (like nitrogen or argon) over the material can minimize exposure to air.

Q5: How can I ensure my glassware and solvents are sufficiently dry?

Residual moisture on glassware and in solvents is a common cause of reaction failure.[14]

  • Glassware: All glassware should be rigorously dried before use. The most effective method is oven-drying at >125 °C overnight and cooling under a stream of dry inert gas or in a desiccator.[10]

  • Solvents: Use only anhydrous solvents, which can be purchased in sealed bottles or prepared in the lab. Anhydrous solvents from suppliers are often packaged in Sure/Seal™ bottles.[10] If preparing your own, use an appropriate drying agent followed by distillation under an inert atmosphere.

Q6: What analytical techniques can confirm the integrity of my this compound sample?

Regularly checking the purity of your starting material is crucial.

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide structural information and help identify impurities or degradation products.

  • Chromatography (HPLC, GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing purity and separating and identifying any degradation products.[15][16]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound that may be linked to moisture contamination.

ProblemProbable Cause (Moisture-Related)Solution
Low or no reaction yield The reagent has been deactivated by hydrolysis or other moisture-induced side reactions.Use a fresh, unopened bottle of the reagent. If using an opened bottle, ensure it was stored correctly. Rigorously dry all solvents, glassware, and other reagents before starting the reaction.[10][14]
Inconsistent or non-reproducible results Variable amounts of moisture are being introduced between experiments, leading to inconsistent reagent purity.Standardize your handling procedures. Always use inert atmosphere techniques such as a glove box or Schlenk line.[13][14] Perform a dry run of the experiment to identify potential points of moisture entry.[11]
Appearance of unexpected byproducts in analysis (e.g., extra NMR peaks) The starting material has partially hydrolyzed to 4-amino-3,5-dibromobenzamide or the corresponding carboxylic acid.Analyze the byproduct to confirm its identity. If degradation is confirmed, purify the starting material (e.g., by recrystallization from an anhydrous solvent) or obtain a new batch.
The solid reagent has changed color or is clumpy The reagent has absorbed significant atmospheric moisture.It is safest to discard the reagent. If the material is valuable, it may be possible to dry it under high vacuum for an extended period, but its purity should be thoroughly re-assessed before use.

Experimental Protocol: Setting Up a Reaction Under Inert Atmosphere

This protocol details the standard procedure for setting up a reaction using a Schlenk flask and a dual-manifold Schlenk line, a fundamental technique for handling moisture-sensitive reagents.[13]

Materials:

  • Schlenk flask (sized for the reaction) with a sidearm and stopcock

  • Magnetic stir bar

  • Rubber septum

  • Schlenk line with vacuum and inert gas (N₂ or Ar) connections

  • Heat gun or oven

  • Syringes and needles (oven-dried)

Procedure:

  • Glassware Preparation: Place the magnetic stir bar in the Schlenk flask and dry the flask in an oven (≥125 °C) for at least 4 hours (overnight is preferable).[10]

  • Assembly and Purging: While still hot, cover the flask's joint with a rubber septum and clamp it to a stand. Connect the sidearm to the Schlenk line via thick-walled tubing.

  • Vacuum/Inert Gas Cycling: Evacuate the flask by opening the stopcock to the vacuum manifold. After a few minutes under vacuum, switch the stopcock to the inert gas manifold to backfill the flask. This vacuum-backfill cycle should be repeated at least three times to ensure the removal of atmospheric gases and adsorbed moisture.[14]

  • Adding the Reagent: Weigh this compound in a glove box and add it to the purged flask. If a glove box is unavailable, add the solid to the flask under a positive flow of inert gas.

  • Adding Anhydrous Solvent: Transfer the anhydrous solvent to the flask via a syringe. Puncture the septum with the syringe needle, and slowly add the solvent. An "exit" needle can be inserted into the septum to prevent pressure buildup during the addition.[17]

  • Initiating the Reaction: Once all reagents and solvents are added, the reaction can be heated or cooled as required, while maintaining a slight positive pressure of inert gas. A bubbler on the exhaust of the Schlenk line is used to monitor this positive pressure.

Visualizations

Workflow for Handling this compound

G cluster_0 Storage cluster_1 Handling & Dispensing cluster_2 Reaction Setup Storage Receive & Inspect (Check Seal Integrity) Inert Store under Inert Gas (Nitrogen/Argon) Desiccator Place in Desiccator (Opened Containers) Refrigerate Refrigerate GloveBox Preferred: Weigh in Glove Box Refrigerate->GloveBox Transfer InertFlow Alternative: Weigh under Inert Gas Flow Refrigerate->InertFlow Transfer AddReagent Add Reagent & Anhydrous Solvent (via Syringe/Cannula) GloveBox->AddReagent InertFlow->AddReagent DryGlassware Oven-Dry Glassware (>125°C) Purge Assemble & Purge (3x Vacuum/Inert Gas Cycles) DryGlassware->Purge Purge->AddReagent RunReaction Run Reaction under Positive Pressure AddReagent->RunReaction

Caption: Recommended workflow for storage and handling of moisture-sensitive reagents.

Troubleshooting Decision Tree for Failed Reactions

G Start Reaction Yield is Low or Byproducts Observed CheckPurity Check Purity of This compound (NMR, HPLC) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure CheckSetup Review Experimental Setup IsPure->CheckSetup Yes Purify Purify or Replace Starting Material IsPure->Purify No GlasswareDry Was Glassware Properly Dried? CheckSetup->GlasswareDry SolventsDry Were Solvents Anhydrous? GlasswareDry->SolventsDry Yes RedryGlassware Re-dry Glassware and Repeat GlasswareDry->RedryGlassware No InertAtmosphere Was an Inert Atmosphere Maintained? SolventsDry->InertAtmosphere Yes UseNewSolvents Use Fresh Anhydrous Solvents and Repeat SolventsDry->UseNewSolvents No ImproveTechnique Improve Inert Atmosphere Technique and Repeat InertAtmosphere->ImproveTechnique No OtherIssue Problem Likely Not Moisture-Related. (Check other reagents, temp, etc.) InertAtmosphere->OtherIssue Yes

Caption: A decision tree for troubleshooting unexpected reaction outcomes.

References

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
  • Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. [Link]
  • PubChem, National Center for Biotechnology Information. This compound. [Link]
  • KINTEK. What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. [Link]
  • Department of Chemistry, University of Rochester. How to Store Reagents. [Link]
  • Chemistry LibreTexts. (2022). 1.
  • Environment, Health & Safety, University of California, Berkeley.
  • PubChem, National Center for Biotechnology Information. 4-Amino-3-bromobenzonitrile. [Link]
  • Chemistry Steps. Reactions of Nitriles. [Link]
  • National Council of Educational Research and Training. Amines. [Link]
  • Ningbo Inno Pharmchem Co., Ltd.
  • Carl ROTH. (2025).
  • Chemistry LibreTexts. (2023). 20.7 Chemistry of Nitriles. [Link]
  • Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
  • International Journal of Pharmaceutical Sciences and Research.
  • Chemistry Steps. The Reaction of Amines with Nitrous Acid. [Link]
  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
  • ResearchGate. (2019). In what conditions the reaction of conversion of 4-amino benzonitrile fail to give 1,3,5-tris-(4-aminophenyl)triazine?. [Link]
  • Bhushan, B., et al. (2003). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22.
  • Royal Society of Chemistry. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. [Link]

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Technical Support Center: Solvent Effects on 4-Amino-3,5-dibromobenzonitrile Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-amino-3,5-dibromobenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique electronic nature of this molecule—possessing a nucleophilic amino group, an electron-withdrawing nitrile, and two halogen leaving groups—makes its reactivity highly dependent on the chosen solvent system. This guide provides in-depth, experience-driven answers to common challenges and questions, ensuring your experiments are rational, reproducible, and successful.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and reactivity of this compound, with a focus on the causal role of the solvent.

Q1: What is the general solubility profile of this compound and how should it guide my solvent selection?

A1: Understanding the solubility of your starting material is the first step in successful reaction design. This compound is a solid with low aqueous solubility.[1] Its solubility in common organic solvents is as follows:

  • Poorly Soluble In: Water, non-polar solvents like hexanes.

  • Soluble In: Halogenated solvents such as dichloromethane and chloroform are often used for handling and purification.[1]

  • Reaction Solvents: For reactivity, particularly nucleophilic aromatic substitution (SNAr), it exhibits good solubility in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF).

Causality: The molecule has both polar (amino, nitrile) and non-polar (brominated aromatic ring) character. While halogenated solvents provide a good balance for general handling, the more polar aprotic solvents are essential for reactions involving ionic nucleophiles or charged intermediates, as they possess the necessary polarity to dissolve all reaction components and stabilize key transition states.

Q2: How does solvent polarity impact the rate of Nucleophilic Aromatic Substitution (SNAr) on this substrate?

A2: Solvent polarity is a critical rate-determining factor for SNAr reactions. The mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These are the solvents of choice for SNAr. They significantly accelerate the reaction because their dipoles can stabilize the charged Meisenheimer complex, lowering the activation energy of the first, rate-determining step. Furthermore, they effectively solvate the cation (e.g., Na⁺, K⁺) of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can drastically slow down SNAr reactions.[2][3] Their ability to form hydrogen bonds with the nucleophile (e.g., RO⁻, RNH₂) creates a solvent shell that stabilizes the nucleophile, increasing the energy required for it to attack the aromatic ring.[2][3]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are generally unsuitable. Reactants, especially ionic nucleophiles, often have poor solubility, and the non-polar environment cannot stabilize the charged Meisenheimer intermediate, leading to extremely slow or no reaction.

Q3: Can the amino group on the ring participate in reactions? How does the solvent affect its reactivity?

A3: Yes, the 4-amino group is a potent nucleophile.[4] Its reactivity is, however, attenuated by the strong electron-withdrawing effects of the two bromine atoms and the para-nitrile group.[4] Common reactions include acylation or alkylation. The solvent choice is key:

  • For acylation (e.g., with acetic anhydride), a non-nucleophilic solvent like THF or the use of a base like pyridine (which can also act as the solvent) is typical to prevent solvent competition.[4]

  • The basicity of the amino group means that in protic solvents, it can be protonated, which would completely deactivate its nucleophilicity. Therefore, reactions involving the amino group as a nucleophile are best performed in aprotic solvents with a non-nucleophilic base to scavenge the acid byproduct.

Troubleshooting Guide

This section provides solutions to specific experimental problems, linking them directly to solvent-related effects.

Problem: My SNAr reaction has a very low yield or fails to proceed.

Potential Cause Scientific Explanation Suggested Solution
Inadequate Solubility One or more reactants (the substrate or the nucleophile salt) are not fully dissolved, leading to a heterogeneous mixture with slow reaction kinetics.Switch to a more effective solubilizing medium. For many SNAr reactions, moving from THF or MeCN to a stronger polar aprotic solvent like DMF or DMSO can resolve solubility issues.
Use of a Protic Solvent The nucleophile is being deactivated by hydrogen bonding from the solvent (e.g., an alcohol or residual water). This "caging" of the nucleophile drastically reduces its reactivity.[2][3]Rigorously dry your solvent and glassware. Switch from any protic solvent to an anhydrous polar aprotic solvent (e.g., dry DMF, DMSO).
Incorrect Solvent Polarity The solvent is not polar enough to stabilize the charged Meisenheimer intermediate, making its formation energetically unfavorable. This is common in solvents like toluene or THF for less activated substrates.Increase the solvent polarity by switching to a recommended polar aprotic solvent. In some cases, using a mixture (e.g., THF with a small amount of DMF) can enhance the rate.

Problem: I am observing significant side product formation.

Potential Cause Scientific Explanation Suggested Solution
Solvent as a Competing Nucleophile If using a nucleophilic solvent (e.g., ethanol, methanol) with a strong base, the solvent can deprotonate to form an alkoxide that competes with your intended nucleophile.Use a non-nucleophilic solvent such as DMF, DMSO, THF, or acetonitrile.
Over-reaction (Double Substitution) The highly activating nature of a strong polar aprotic solvent (like DMSO) combined with a reactive nucleophile can lead to the substitution of both bromine atoms.Reduce the reaction's potency. Try a less polar solvent (e.g., switch from DMSO to THF), lower the reaction temperature, or use a stoichiometric amount of the nucleophile.
Reaction with the Nitrile Group Under harsh basic or acidic conditions, especially in the presence of water at elevated temperatures, the nitrile group can hydrolyze to a carboxamide or carboxylic acid.Ensure anhydrous conditions. Use non-aqueous workup procedures if possible until the pH is neutralized. Avoid prolonged heating in protic solvents with strong bases.

Problem: The reaction works, but the workup and product isolation are difficult.

Potential Cause Scientific Explanation Suggested Solution
Use of High-Boiling Point Solvents DMF (BP: 153 °C) and DMSO (BP: 189 °C) are difficult to remove under reduced pressure, often trapping the product.During workup, perform a liquid-liquid extraction. Dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible organic solvent (e.g., ethyl acetate, DCM). The high water solubility of DMF/DMSO will cause them to partition into the aqueous layer.
Product Precipitation Issues The product may be insoluble in the workup solvents, leading to oils or difficult-to-filter solids.Screen a variety of solvent/anti-solvent systems for recrystallization. Common systems include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.

Data Presentation: Solvent Selection Quick Reference

The following table summarizes the influence of solvent class on a typical SNAr reaction with this compound.

Solvent ClassExample SolventsDielectric Constant (ε)Expected SNAr RateKey Considerations
Polar Aprotic DMSO, DMF, NMP> 30Very FastRecommended. Excellent for dissolving reactants and stabilizing intermediates. Can be difficult to remove.
Polar Aprotic (Moderate) Acetonitrile, Acetone20-37Moderate to FastGood alternative to DMF/DMSO. Lower boiling points make for easier removal. May have lower solubility for some salts.[5]
Ethers (Aprotic) THF, 2-MeTHF, Dioxane< 10Slow to ModerateUseful for controlling reactivity. Often requires higher temperatures. Anhydrous conditions are critical.
Polar Protic Ethanol, Methanol, Water> 20Very SlowNot Recommended. Solvents deactivate the nucleophile via hydrogen bonding.[2][3] Can act as competing nucleophiles.
Non-Polar Toluene, Hexane< 5Extremely Slow / No ReactionNot Recommended. Poor solubility for reactants and no stabilization of charged intermediates.

Experimental Protocol: SNAr with a Thiol Nucleophile

This protocol describes a representative SNAr reaction. The principles outlined are broadly applicable.

Reaction: Synthesis of 4-amino-3,5-dibromo-2-(phenylthio)benzonitrile

Scientist's Note: This procedure uses DMF, a superior solvent for SNAr, and potassium carbonate, a mild base that is sufficient to deprotonate the thiol without causing unwanted side reactions. An inert atmosphere is crucial to prevent oxidation of the thiol nucleophile.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stir bar

  • Nitrogen or Argon gas line

Step-by-Step Methodology:

  • Setup: Assemble a clean, oven-dried round-bottom flask with a stir bar and condenser. Place the entire apparatus under a positive pressure of inert gas (N₂ or Ar).

  • Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.5 M with respect to the starting material. Begin stirring.

  • Nucleophile Addition: Add thiophenol (1.1 eq) dropwise via syringe to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may require screening.

  • Monitoring: Follow the consumption of the starting material by Thin Layer Chromatography (TLC). A typical mobile phase would be 20-30% ethyl acetate in hexanes.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 5-10 volumes of water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine to aid in the removal of residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

SNAr Mechanism

SNAr_Mechanism reactants Reactants (Ar-Br + Nu⁻) intermediate Meisenheimer Complex (Stabilized by Solvent) reactants->intermediate Attack (Rate-Determining) products Products (Ar-Nu + Br⁻) intermediate->products Loss of Leaving Group

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental Workflow

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Dry Glassware under Inert Atmosphere add_reagents 2. Add Substrate & Base setup->add_reagents add_solvent 3. Add Anhydrous DMF add_reagents->add_solvent add_nuc 4. Add Nucleophile add_solvent->add_nuc heat 5. Heat & Stir add_nuc->heat monitor 6. Monitor by TLC heat->monitor quench 7. Quench with Water monitor->quench extract 8. Extract with EtOAc quench->extract purify 9. Purify via Chromatography extract->purify product Final Product purify->product

Caption: A generalized workflow for the synthesis via SNAr reaction.

References

  • This compound - Methylamine Supplier. (n.d.).
  • 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. (n.d.).
  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress.
  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (n.d.). PubMed Central.
  • This compound | C7H4Br2N2 | CID 2735314. (n.d.). PubChem.
  • This compound | CAS 58633-04-8. (n.d.). Santa Cruz Biotechnology.
  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). RSC Publishing.
  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). Semantic Scholar.
  • This compound. (n.d.). Sigma-Aldrich.
  • Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile. (n.d.). Benchchem.
  • Solvent Dependence of the Spectra and Kinetics of Excited-State Charge Transfer in Three (Alkylamino)benzonitriles. (2025). ResearchGate.
  • Solvent Molecules Play a Role in an SNAr Reaction. (n.d.). ChemRxiv.
  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (n.d.). Frontiers.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). PubMed Central.
  • Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. (1986). Journal of the Chemical Society, Perkin Transactions 2.

Sources

Technical Support Center: Catalyst Selection for 4-Amino-3,5-dibromobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-Amino-3,5-dibromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile, yet challenging, substrate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter when working with this compound in common cross-coupling reactions.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

You are attempting to perform a Suzuki-Miyaura coupling to form a C-C bond at one of the bromine positions, but you observe low conversion of your starting material.

Possible Causes & Step-by-Step Solutions:

  • Inactive Catalyst System: The electron-donating amino group in this compound can make the carbon-bromine bond more electron-rich, slowing down the rate-determining oxidative addition step in the catalytic cycle.[1][2] Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.[1]

    • Solution: Switch to a more electron-rich and bulky phosphine ligand. Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are excellent choices as they can accelerate the oxidative addition step.[2][3] Consider using a pre-formed palladium(II) precatalyst with one of these ligands for improved stability and activity.[4]

  • Inappropriate Base Selection: The choice and strength of the base are critical for the transmetalation step.[2] An unsuitable base can lead to poor reaction rates or decomposition of the boronic acid.

    • Solution: For electron-rich aryl bromides, stronger bases are often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like potassium carbonate (K₂CO₃).[2] Ensure the base is finely powdered and anhydrous, as water content can affect reproducibility.[5]

  • Oxygen-Mediated Catalyst Deactivation: Palladium(0) catalysts are sensitive to oxygen, which can oxidize them to inactive Pd(II) species and also promote homocoupling of the boronic acid.[4][6]

    • Solution: Rigorously degas all solvents and reagents. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.[1][4] Assemble your reaction under a positive pressure of an inert gas.

  • Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid reacts with a proton source to form an arene, consumes your coupling partner.[1] It is particularly problematic with electron-rich or heteroaromatic boronic acids and can be accelerated by strong bases and excess water.[1]

    • Solution: Use anhydrous solvents and minimize the amount of water in the reaction. If your boronic acid is prone to this side reaction, consider using a boronic ester (e.g., a pinacol ester) which can act as a "slow-release" source of the boronic acid.[1][7]

Problem 2: Poor Selectivity (Double Reaction vs. Mono-Reaction)

You are aiming for a mono-substitution on the this compound, but you are observing significant amounts of the di-substituted product.

Possible Causes & Step-by-Step Solutions:

  • High Catalyst Loading or Reaction Temperature: Higher catalyst concentrations and elevated temperatures can drive the reaction to completion, favoring the di-substituted product.

    • Solution: Reduce the catalyst loading (e.g., from 2 mol% to 0.5-1 mol%). Lower the reaction temperature and monitor the progress carefully by TLC or LC-MS to stop the reaction once the desired mono-substituted product is maximized.

  • Stoichiometry of Coupling Partner: An excess of the boronic acid or other coupling partner will naturally favor the di-substituted product.

    • Solution: Carefully control the stoichiometry. Use a slight excess (1.05-1.2 equivalents) of the coupling partner for mono-substitution. For selective mono-arylation, you can also consider using a bulky boronic acid which may sterically hinder the second substitution.

Problem 3: Catalyst Deactivation (Formation of Palladium Black) in Buchwald-Hartwig Amination

During a Buchwald-Hartwig amination to form a C-N bond, you observe the formation of a black precipitate (palladium black), and the reaction stalls.

Possible Causes & Step-by-Step Solutions:

  • Ligand Degradation or Dissociation: The supporting ligand is crucial for stabilizing the palladium catalyst in the active Pd(0) state. At high temperatures, some ligands can degrade or dissociate from the metal center, leading to aggregation and precipitation of palladium black.[8][9]

    • Solution: Choose a more robust ligand. Bulky biaryl phosphine ligands like XPhos or Josiphos-type ligands are known to form highly stable and active catalysts for C-N coupling.[10][11] N-heterocyclic carbene (NHC) ligands also offer excellent stability.[12]

  • High Reaction Temperature: Excessive heat can accelerate catalyst decomposition pathways.[2]

    • Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Often, modern catalyst systems for Buchwald-Hartwig amination are active at temperatures from room temperature to 80 °C.[11]

  • Coordinating Substrate/Product: The amino group on the this compound or the amine coupling partner can sometimes coordinate too strongly to the palladium center, leading to the formation of inactive off-cycle complexes and eventual catalyst deactivation.[11]

    • Solution: The choice of ligand is critical here. Ligands that are both bulky and electron-rich can often overcome this issue by promoting the desired reductive elimination step over catalyst inhibition.[11][13]

Frequently Asked Questions (FAQs)

Q1: What is the best starting catalyst system for a Suzuki-Miyaura reaction with this compound?

For a robust starting point, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos is highly recommended.[2] A common and effective base to start with is K₃PO₄.[2] A typical solvent system would be a mixture of an ethereal solvent like 1,4-dioxane or THF with water.[14]

Q2: I need to perform a Buchwald-Hartwig amination. Which catalyst and base should I choose?

The choice depends on the amine coupling partner. For primary and secondary alkylamines or anilines, a catalyst system composed of Pd₂(dba)₃ and a ligand like XPhos or BrettPhos is a good starting point.[10][15] The base is also crucial; sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base commonly used in these reactions, although other bases like LHMDS can be used for substrates with base-sensitive functional groups.[16][17]

Q3: Can I selectively hydrogenate the nitrile group of this compound without affecting the amino and bromo groups?

Yes, selective hydrogenation of the nitrile to a primary amine (aminomethyl group) is feasible, but requires careful catalyst selection to avoid dehalogenation. While palladium catalysts are sometimes used for nitrile hydrogenation, they also have a higher tendency to cause dehalogenation.[18][19] Non-noble metal catalysts, such as those based on nickel (e.g., Raney Nickel or carbon-coated nickel catalysts) or cobalt, are often more chemoselective for nitrile reduction in the presence of aryl halides.[19][20][21][22] Running the reaction under milder conditions (lower temperature and pressure) will also favor the desired transformation.[21]

Q4: What are the primary side reactions to watch out for in cross-coupling reactions with this substrate?

The main side reactions include:

  • Dehalogenation: The aryl bromide is reduced to an arene. This can be promoted by certain bases, solvents (like alcohols), or impurities.[7]

  • Homocoupling: Two molecules of the boronic acid (in Suzuki reactions) or the aryl halide can couple with themselves. This is often caused by the presence of oxygen or using a Pd(II) precursor without a proper reducing agent in the catalytic cycle.[6][7]

  • Protodeboronation: As mentioned in the troubleshooting guide, this is the loss of the boronic acid group, which is replaced by a hydrogen atom.[1]

Q5: How can I ensure my reaction is truly under an inert atmosphere?

Proper technique is crucial. Use oven-dried glassware. Assemble the reaction under a positive flow of an inert gas like argon or nitrogen. Degas your solvents thoroughly by sparging with the inert gas for at least 30 minutes or by using 3-4 freeze-pump-thaw cycles.[1][4] Using a Schlenk line or a glovebox provides the best control over the reaction atmosphere.[23]

Data & Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos (2-4)NaOt-Bu (1.5)Toluene100
Heck Coupling Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF/H₂O80-100
Sonogashira Pd(PPh₃)₂Cl₂ (2)-Et₃NTHF65

Note: These are general starting points. Optimization for specific substrates is often necessary.[10][24][25]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).[1][14]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed.[1][4]

  • Solvent Addition: Add the degassed solvent system (e.g., toluene and water) via syringe under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for a Failed Cross-Coupling Reaction

G cluster_solutions Troubleshooting Path start Low/No Product Formation check_reagents 1. Verify Reagent Purity & Stability (Substrates, Catalyst, Ligand, Base) start->check_reagents check_setup 2. Check Reaction Setup (Inert Atmosphere, Temp Control) check_reagents->check_setup Reagents OK optimize_catalyst 3. Optimize Catalyst System (Switch Ligand/Precatalyst) check_setup->optimize_catalyst Setup Correct optimize_conditions 4. Optimize Reaction Conditions (Base, Solvent, Temp) optimize_catalyst->optimize_conditions Still Low Yield success Successful Reaction optimize_conditions->success Improvement Seen

Caption: A step-by-step guide to diagnosing failed reactions.

Diagram 2: Catalyst Selection Logic for this compound

G substrate Substrate: This compound (Electron-Rich Aryl Halide) reaction_type Desired Transformation? substrate->reaction_type cc_coupling C-C Coupling (Suzuki, Heck, etc.) reaction_type->cc_coupling C-C Bond cn_coupling C-N Coupling (Buchwald-Hartwig) reaction_type->cn_coupling C-N Bond nitrile_reduction Nitrile Reduction (Hydrogenation) reaction_type->nitrile_reduction C≡N -> CH2NH2 suzuki_catalyst Use Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos) + Strong Base (K3PO4) cc_coupling->suzuki_catalyst buchwald_catalyst Use Robust Ligand System (e.g., BrettPhos, Josiphos) + Strong, Non-nucleophilic Base (NaOtBu) cn_coupling->buchwald_catalyst hydro_catalyst Use Chemoselective Catalyst (e.g., Raney Ni, Co-based) to Avoid Dehalogenation nitrile_reduction->hydro_catalyst

Caption: Decision tree for initial catalyst system selection.

References

  • BenchChem. (2025). Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions.
  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • Semantic Scholar. Hydrogenation of nitriles and imines for hydrogen storage.
  • BenchChem. (2025). How to handle sluggish Suzuki reactions with electron-rich halides.
  • PubMed. (2015).
  • RSC Publishing.
  • BenchChem. (2025).
  • Periodica Polytechnica. (2018).
  • Cambridge Open Engage. (2024).
  • RSC Publishing. (2025).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Reactions of 4-Amino-3-bromobenzoic Acid.
  • BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
  • BenchChem. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions of Thiophenes.
  • DSpace@MIT.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • NIH. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromobenzonitrile.
  • Chemistry LibreTexts. (2023).
  • Reddit. (2024). Suzuki help.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • NIH. (2022).
  • PubMed. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.
  • BenchChem. (2025).

Sources

Technical Support Center: Temperature Control in 4-Amino-3,5-dibromobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3,5-dibromobenzonitrile, precise temperature control is not merely a procedural formality; it is the cornerstone of a successful and reproducible outcome. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the intricacies of temperature management during this critical synthesis.

Troubleshooting Guide: Navigating Common Temperature-Related Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on temperature as the root cause and solution.

Issue Potential Temperature-Related Cause Recommended Action
Low or No Product Yield Reaction temperature is too low, leading to a slow or stalled reaction.Gradually increase the reaction temperature in 10°C increments. For the bromination of an activated ring system like 4-aminobenzonitrile, a temperature range of 20-25°C is often a good starting point. Gentle heating to 40-60°C might be necessary to drive the reaction to completion, but this should be approached with caution to avoid side reactions.[1]
Reagents added at an incorrect temperature.Ensure that the brominating agent is added at the optimal temperature to initiate the reaction without causing thermal decomposition of the starting material or the product.
Formation of Multiple Byproducts (e.g., mono-brominated or tri-brominated species) Reaction temperature is too high, leading to over-bromination or decomposition.Lower the reaction temperature. The bromination of aromatic amines is an exothermic reaction, and careful temperature control is crucial to prevent the formation of unwanted byproducts. Maintaining a consistent temperature, for instance between 20-25°C, is often key to achieving high selectivity.[2]
Poor heat dissipation, causing localized "hot spots" in the reaction mixture.Ensure efficient stirring and consider using a cooling bath to maintain a uniform temperature throughout the reaction vessel. For larger scale reactions, a jacketed reactor with a circulating coolant is recommended.
Darkening of the Reaction Mixture Elevated temperatures can lead to the decomposition of the starting material or product, resulting in the formation of colored impurities.Maintain the recommended temperature range and ensure that the reaction is not heated for an unnecessarily long period. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Runaway Reaction Inadequate cooling during the addition of the brominating agent to the exothermic reaction.The addition of bromine should be done dropwise and at a controlled rate, with efficient cooling to dissipate the heat generated. An ice bath is typically used to maintain a low temperature during the addition phase.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature for the dibromination of 4-aminobenzonitrile typically lies in the range of 20-45°C .[3] However, the ideal temperature can vary depending on the specific brominating agent and solvent system used. It is advisable to start at the lower end of this range (e.g., 20-25°C) and monitor the reaction progress.[2]

Q2: Why is low-temperature control crucial during the addition of bromine?

A2: The bromination of an activated aromatic ring, such as in 4-aminobenzonitrile, is a highly exothermic process. Adding the brominating agent at a low temperature (e.g., 0-5°C using an ice bath) is essential to control the reaction rate and prevent a sudden temperature spike.[1] This minimizes the formation of over-brominated byproducts and potential decomposition.

Q3: Can the reaction be heated to speed it up?

A3: While gentle heating can increase the reaction rate, it must be done with caution.[1] Excessively high temperatures can lead to the formation of impurities and a decrease in the overall yield.[1] If heating is necessary, it should be done gradually and the reaction should be closely monitored by TLC.

Q4: How does temperature affect the selectivity of the dibromination?

A4: Temperature plays a critical role in the regioselectivity of the bromination. The amino group in 4-aminobenzonitrile is a strong activating and ortho-, para-directing group. To achieve selective dibromination at the 3 and 5 positions, a moderate temperature is generally preferred. Higher temperatures can lead to a loss of selectivity and the formation of other isomers or over-brominated products.

Q5: What are the signs of a temperature-related problem during the synthesis?

A5: Be vigilant for the following signs:

  • A rapid, uncontrolled increase in temperature.

  • A significant change in the color of the reaction mixture, particularly darkening.

  • The evolution of gas, which could indicate decomposition.

  • The formation of unexpected precipitates.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-Aminobenzonitrile

  • Bromine

  • A suitable solvent (e.g., acetic acid, dichloromethane, or a mixture)

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • An appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminobenzonitrile (1 equivalent) in the chosen solvent.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (2.1 equivalents) in the same solvent dropwise to the stirred solution over a period of 1-2 hours, ensuring the temperature remains below 10°C .

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C ) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and quench the excess bromine by the dropwise addition of a saturated sodium thiosulfate solution until the reddish-brown color disappears.

  • Neutralization and Extraction: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis, with a focus on temperature-related problems.

G start Start Synthesis issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes byproducts Byproduct Formation issue->byproducts dark_color Dark Reaction Color issue->dark_color end Successful Synthesis issue->end No temp_low Is Temperature Too Low? low_yield->temp_low temp_high Is Temperature Too High? byproducts->temp_high dark_color->temp_high increase_temp Gradually Increase Temperature temp_low->increase_temp Yes monitor_tlc Monitor by TLC temp_low->monitor_tlc No heat_dissipation Poor Heat Dissipation? temp_high->heat_dissipation No decrease_temp Lower Temperature/ Improve Cooling temp_high->decrease_temp Yes improve_stirring Improve Stirring/ Use Cooling Bath heat_dissipation->improve_stirring Yes heat_dissipation->monitor_tlc No increase_temp->monitor_tlc decrease_temp->monitor_tlc improve_stirring->monitor_tlc monitor_tlc->issue

Caption: Troubleshooting workflow for temperature control.

References

  • Google Patents. (2010). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

Sources

Technical Support Center: Byproduct Analysis in 4-Amino-3,5-dibromobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3,5-dibromobenzonitrile. As a critical starting material and intermediate in the pharmaceutical industry, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to byproduct formation during its synthesis. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you identify, mitigate, and control impurities in your reaction.

I. Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during the synthesis and analysis of this compound. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.

Problem 1: Low Yield of this compound and Presence of Multiple Unidentified Spots on TLC.

Question: My reaction to synthesize this compound from 4-Aminobenzonitrile has a low yield, and the TLC plate shows multiple spots, including some that are more polar and some less polar than the desired product. What are the likely causes and how can I troubleshoot this?

Causality and Solution:

A low yield accompanied by a complex TLC profile suggests that the reaction conditions are not optimized, leading to the formation of several byproducts. The primary cause is often the high reactivity of the aniline starting material towards electrophilic aromatic substitution, which can lead to under- or over-bromination if not carefully controlled.

Potential Byproducts and Their Identification:

  • Under-bromination: The formation of 4-Amino-3-bromobenzonitrile is a common byproduct when insufficient brominating agent is used or the reaction is not allowed to proceed to completion.

  • Over-bromination: The presence of a less polar spot could indicate the formation of 2,4,6-tribromoaniline . The highly activating amino group can direct a third bromine atom to the remaining ortho position, sometimes accompanied by the loss of the nitrile group under harsh conditions.[1][2]

  • Hydrolysis: More polar spots on the TLC are often due to hydrolysis of the nitrile group, especially if the reaction is performed under acidic or basic conditions for an extended period. This can lead to the formation of 4-Amino-3,5-dibromobenzamide and subsequently 4-Amino-3,5-dibromobenzoic acid .[3]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low yield and multiple byproducts.

Experimental Protocol: Reaction Monitoring by HPLC

  • Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume (e.g., 10 mL) of a 50:50 acetonitrile/water mixture.

  • HPLC Analysis: Inject the quenched sample onto a C18 reverse-phase column. A gradient elution method is recommended to separate compounds with a range of polarities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Detection: UV at 254 nm.

  • Data Analysis: Monitor the disappearance of the 4-aminobenzonitrile peak and the appearance of the this compound peak. The presence of other major peaks indicates byproduct formation.

Problem 2: An Unexpected Peak with a Mass Suggesting the Loss of the Nitrile Group is Observed in GC-MS.

Question: My GC-MS analysis of the crude product shows a significant peak with a molecular ion cluster indicative of three bromine atoms, but the mass does not correspond to a tribrominated benzonitrile. What is this impurity?

Causality and Solution:

This observation strongly suggests the formation of 2,4,6-tribromoaniline . The high reactivity of the aniline ring can lead to over-bromination, and under certain reaction conditions (e.g., prolonged heating, strong acidic environment), the nitrile group can be cleaved.

Analytical Confirmation:

  • Mass Spectrometry (MS): 2,4,6-tribromoaniline will exhibit a characteristic isotopic pattern for three bromine atoms. The molecular ion (M+) will appear as a cluster of peaks. For example, you would expect to see major peaks at m/z 327, 329, 331, and 333, corresponding to the different combinations of bromine isotopes (79Br and 81Br).[1][2]

  • 1H NMR: The 1H NMR spectrum of 2,4,6-tribromoaniline is very simple, showing a singlet for the two aromatic protons and a broad singlet for the amino protons.

Mitigation Strategies:

  • Control Stoichiometry: Use a precise stoichiometry of the brominating agent.

  • Lower Temperature: Conduct the reaction at a lower temperature to reduce the rate of the third bromination.

  • Protecting Group: For challenging cases, consider protecting the amino group as an acetanilide before bromination to moderate its activating effect. The protecting group can be removed after the desired bromination has been achieved.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts arise from incomplete reaction, over-reaction, or side reactions of the functional groups. These include:

  • 4-Amino-3-bromobenzonitrile (Mono-brominated byproduct): From incomplete bromination.

  • 2,4,6-tribromoaniline (Over-brominated byproduct): From excessive bromination and potential loss of the nitrile group.

  • 4-Amino-3,5-dibromobenzamide (Hydrolysis byproduct): Partial hydrolysis of the nitrile group.

  • 4-Amino-3,5-dibromobenzoic acid (Hydrolysis byproduct): Complete hydrolysis of the nitrile group.[3]

Q2: How can I differentiate between the desired product and its brominated byproducts using 1H NMR?

A2: 1H NMR is an excellent tool for this purpose. The aromatic region of the spectrum will show distinct patterns for each compound:

  • 4-Aminobenzonitrile (Starting Material): Two doublets, characteristic of a para-substituted benzene ring.

  • 4-Amino-3-bromobenzonitrile (Mono-brominated): An ABC spin system, which will appear as a singlet and two doublets.

  • This compound (Product): A singlet for the two equivalent aromatic protons.

  • 2,4,6-tribromoaniline (Over-brominated): A singlet for the two equivalent aromatic protons.

Q3: What is the best chromatographic method for analyzing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used method for purity analysis of this compound and its non-volatile byproducts. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing a small amount of an acid like formic or acetic acid) provides excellent separation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying more volatile impurities and confirming the identity of byproducts through their mass spectra.

III. Byproduct Profile and Analytical Data

The following table summarizes the key analytical data for this compound and its common byproducts.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected 1H NMR Aromatic Signals (in DMSO-d6)Expected Mass Spectrum (EI) m/z (M+)
4-AminobenzonitrileC7H6N2118.14~7.4 (d), ~6.6 (d)118
4-Amino-3-bromobenzonitrileC7H5BrN2197.04~7.7 (d), ~7.5 (dd), ~6.8 (d)196/198
This compound C7H4Br2N2 275.93 ~7.9 (s) 274/276/278
2,4,6-TribromoanilineC6H4Br3N329.82~7.5 (s)327/329/331/333
4-Amino-3,5-dibromobenzamideC7H5Br2N2O294.94~7.8 (s) (Predicted)293/295/297
4-Amino-3,5-dibromobenzoic acidC7H5Br2NO2294.93~7.9 (s) (Predicted)293/295/297

IV. Reaction Pathways and Byproduct Formation

The synthesis of this compound typically involves the direct bromination of 4-aminobenzonitrile. The following diagram illustrates the main reaction pathway and the formation of key byproducts.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_over_bromination Over-bromination cluster_hydrolysis Hydrolysis 4-Aminobenzonitrile 4-Aminobenzonitrile 4-Amino-3-bromobenzonitrile 4-Amino-3-bromobenzonitrile 4-Aminobenzonitrile->4-Amino-3-bromobenzonitrile + Br+ This compound This compound 4-Amino-3-bromobenzonitrile->this compound + Br+ 2,4,6-Tribromoaniline 2,4,6-Tribromoaniline This compound->2,4,6-Tribromoaniline + Br+ - CN 4-Amino-3,5-dibromobenzamide 4-Amino-3,5-dibromobenzamide This compound->4-Amino-3,5-dibromobenzamide + H2O (mild) 4-Amino-3,5-dibromobenzoic_acid 4-Amino-3,5-dibromobenzoic acid 4-Amino-3,5-dibromobenzamide->4-Amino-3,5-dibromobenzoic_acid + H2O (harsh)

Caption: Reaction pathways leading to the formation of byproducts.

V. References

  • PubChem. 2,4,6-Tribromoaniline. [Link]

Sources

preventing degradation of 4-Amino-3,5-dibromobenzonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Amino-3,5-dibromobenzonitrile (CAS 58633-04-8). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this compound, with a focus on preventing its degradation. As a multifunctional molecule containing an aromatic amine, a nitrile group, and bromine substituents, its stability is paramount for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as 2,6-dibromo-4-cyanoaniline, is a white to off-white solid organic compound.[1][2] It is characterized by a molecular formula of C₇H₄Br₂N₂ and a molecular weight of approximately 275.93 g/mol .[2][3] This compound is insoluble in water but shows solubility in certain organic solvents.[1] Its chemical structure, featuring a nucleophilic amino group, an electrophilic nitrile group, and two bromine atoms on a benzene ring, makes it a versatile intermediate in organic synthesis, particularly in proteomics research.[2]

PropertyValue
CAS Number 58633-04-8
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol
Appearance White to off-white solid
Melting Point 188 - 192 °C
Solubility Insoluble in water; Soluble in some organic solvents

Q2: What are the primary causes of this compound degradation?

The degradation of this compound is primarily attributed to its sensitivity to three main factors:

  • Light: As a substituted aniline, the compound is susceptible to photodegradation. Exposure to light, particularly UV radiation, can induce chemical changes.

  • Moisture: The presence of moisture can lead to the hydrolysis of the nitrile group.

  • Atmosphere: The aromatic amine functionality is prone to oxidation when exposed to air, which can often be observed as a change in the material's color.

Q3: How can I visually assess if my sample of this compound has degraded?

A primary visual indicator of degradation is a change in color. Pure this compound is a white to off-white solid.[1] A noticeable shift to a yellow or brown coloration suggests that the compound may have undergone degradation, likely due to oxidation of the amino group. However, the absence of a color change does not guarantee the compound's purity, as other degradation pathways may not produce colored byproducts.

Q4: What are the recommended storage conditions for long-term stability?

For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment.[1] The use of an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent oxidation. Specific storage recommendations include:

  • Temperature: Refrigeration (2-8 °C) is advisable.

  • Light: Store in an amber or opaque vial to protect from light.

  • Atmosphere: Store under an inert gas (argon or nitrogen).

  • Container: Use a tightly sealed container to prevent moisture ingress.

Troubleshooting Guide: Degradation Issues

This section provides a structured approach to troubleshooting common problems associated with the degradation of this compound.

Problem 1: Discoloration of the Solid Compound (Yellowing/Browning)

  • Possible Cause: Oxidation of the aromatic amino group due to prolonged exposure to air.

  • Troubleshooting Steps:

    • Assess Purity: Analyze a small sample of the discolored material using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to determine the purity and identify potential degradation products.

    • Purification (if necessary): If the discoloration is minor and the purity is still acceptable for your application, you may be able to proceed. For high-purity requirements, recrystallization from an appropriate solvent system may be necessary.

    • Implement Preventative Storage: Transfer the remaining compound to a new, clean, and dry amber vial. Purge the vial with an inert gas (argon or nitrogen) before sealing it tightly. Store in a refrigerator.

Problem 2: Inconsistent Experimental Results or Reduced Reactivity

  • Possible Cause: Partial degradation of the compound, leading to a lower concentration of the active starting material and the presence of interfering impurities.

  • Troubleshooting Steps:

    • Confirm Identity and Purity: Re-run characterization tests (e.g., NMR, LC-MS) on your current stock of this compound to confirm its identity and purity.

    • Investigate Potential Degradation Pathways: Consider the reaction conditions. If the reaction is run in the presence of water or under prolonged exposure to light, hydrolysis or photodegradation may be occurring.

    • Prepare Fresh Solutions: If using the compound in solution, always prepare fresh solutions for each experiment to minimize degradation over time.

Problem 3: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

  • Possible Cause: Formation of degradation products. The identity of these products will depend on the degradation pathway.

  • Troubleshooting Steps:

    • Hypothesize Degradation Products: Based on the structure of this compound, potential degradation products include:

      • Hydrolysis Product: 4-Amino-3,5-dibromobenzoic acid (from hydrolysis of the nitrile group).

      • Photodegradation Products: Monobrominated or debrominated analogs (e.g., 4-amino-3-bromobenzonitrile).

      • Oxidation Products: Various colored impurities resulting from the oxidation of the amino group.

    • Mass Analysis: Utilize mass spectrometry to determine the molecular weights of the impurity peaks. This can provide strong evidence for the identity of the degradation products. For example, the hydrolysis product, 4-amino-3,5-dibromobenzoic acid, has a distinct molecular weight.[4]

    • Forced Degradation Study: To confirm the identity of the degradation products, a forced degradation study can be performed. This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, light, heat) to generate the degradants, which can then be compared to the impurities observed in your sample.

Experimental Protocols

Protocol 1: Optimal Storage and Handling of this compound

This protocol outlines the best practices for storing and handling the solid compound to minimize degradation.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (argon or nitrogen) with a delivery system

  • Refrigerator (2-8 °C)

  • Spatula

Procedure:

  • Receiving and Initial Inspection: Upon receiving the compound, visually inspect for any discoloration. If the compound is not white to off-white, consider performing a purity check before use.

  • Transfer to Storage Container: If the compound is not already in a suitable container, transfer it to a clean, dry amber glass vial.

  • Inert Gas Purging: Gently flush the headspace of the vial with a stream of argon or nitrogen for 15-30 seconds to displace any air.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Labeling: Clearly label the vial with the compound name, date received, and storage conditions.

  • Storage: Place the sealed vial in a refrigerator at 2-8 °C.

  • Handling for Use: When taking a sample, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the cold solid. After taking the required amount, re-purge the vial with inert gas before sealing and returning to the refrigerator.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol provides a general framework for conducting a forced degradation study. The specific conditions may need to be optimized for this compound.

Materials:

  • This compound

  • Appropriate solvents (e.g., acetonitrile, methanol)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • UV lamp for photostability testing

  • Oven for thermal stress testing

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep a sample at room temperature and another at an elevated temperature for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the sample at room temperature for a defined period.

  • Thermal Degradation: Place a sample of the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

  • Photodegradation: Expose a sample of the stock solution to a UV lamp for a defined period. Keep a control sample wrapped in aluminum foil to exclude light.

  • Analysis: At various time points, take aliquots from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for analysis by HPLC or LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and characterize any new peaks that appear. The use of a mass spectrometer detector will be invaluable in proposing structures for the degradation products.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of this compound based on its chemical structure and the known reactivity of its functional groups.

DegradationPathways A This compound B 4-Amino-3,5-dibromobenzoic acid A->B Hydrolysis (H₂O) C 4-Amino-3-bromobenzonitrile (and other debrominated species) A->C Photodegradation (Light) D Oxidized Products (e.g., colored imines, nitroso compounds) A->D Oxidation (O₂)

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Workflow

This workflow diagram summarizes the key steps for maintaining the stability of this compound.

StorageWorkflow cluster_storage Long-Term Storage cluster_handling Handling for Use storage_conditions Store at 2-8 °C in dark, inert atmosphere warm Allow vial to warm to room temperature open Open vial warm->open sample Take sample open->sample purge Re-purge with inert gas sample->purge seal Seal tightly purge->seal seal->storage_conditions receive Receive Compound inspect Visually Inspect (White to off-white?) receive->inspect store Store appropriately inspect->store Yes purity_check Perform Purity Check inspect->purity_check No (Discolored) store->warm

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 4-Amino-3,5-dibromobenzonitrile and 4-Amino-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry and drug discovery, substituted benzonitriles are invaluable scaffolds. Their unique combination of a reactive nitrile group, an aromatic ring, and other functionalities makes them versatile building blocks for a diverse range of complex molecules, from pharmaceuticals to advanced materials.[1][2] Among these, halogenated aminobenzonitriles are of particular interest due to the strategic importance of the halogen atoms as synthetic handles for cross-coupling reactions and as modulators of physicochemical properties.

This guide provides an in-depth, objective comparison of two closely related yet distinct building blocks: 4-Amino-3,5-dibromobenzonitrile and 4-Amino-3-bromobenzonitrile . We will dissect their structural nuances, compare their physicochemical properties with supporting data, analyze their differential reactivity, and explore their applications, providing field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Core Physicochemical Properties

At a glance, the two molecules differ by a single bromine atom. 4-Amino-3-bromobenzonitrile is a mono-brominated aniline, while this compound is its di-brominated counterpart. This seemingly minor difference has significant consequences for the molecule's size, electronics, and steric profile, which in turn dictates its behavior in chemical reactions and biological systems.

The fundamental properties of these compounds are summarized below. The addition of a second bromine atom in this compound leads to a predictable increase in molecular weight and a significantly higher melting point, which can be attributed to increased molecular symmetry and stronger intermolecular forces.

Property4-Amino-3-bromobenzonitrile This compound
CAS Number 50397-74-5[3][4]58633-04-8[5][6]
Molecular Formula C₇H₅BrN₂[3][4]C₇H₄Br₂N₂[5][6]
Molecular Weight 197.03 g/mol [4]275.93 g/mol [5][6]
Appearance Pale yellow or pale cream crystalline solid[7][8]White to off-white solid[9]
Melting Point 106-110 °C188-192 °C[9]
Solubility Insoluble in water; Soluble in organic solvents like methanol, ethanol, and dichloromethane[7]Insoluble in water; Soluble in organic solvents like dichloromethane and chloroform[9]

Comparative Reactivity: An Electronic and Steric Analysis

The key to understanding the synthetic utility of these reagents lies in analyzing how the bromine substituents modulate the reactivity of the amino group and the aromatic ring.

Electron-Withdrawing Effects: Bromine is an electronegative atom that exerts a powerful electron-withdrawing effect through induction (-I effect). In 4-Amino-3-bromobenzonitrile, one bromine atom deactivates the benzene ring. In this compound, two ortho-positioned bromine atoms flank the amino group, creating a significantly more electron-deficient system.

Impact on the Amino Group: The amino group (-NH₂) is a strong activating group due to its ability to donate its lone pair of electrons into the aromatic ring (+M effect). However, this effect is counteracted by the inductive pull of the bromine atoms.

  • Basicity and Nucleophilicity: The amino group in This compound is substantially less basic and less nucleophilic than in its mono-bromo counterpart. The strong inductive pull from two adjacent bromine atoms reduces the electron density on the nitrogen, making its lone pair less available for protonation or for attacking an electrophile.

  • Diazotization: This reduced nucleophilicity can make reactions like diazotization (reaction with nitrous acid to form a diazonium salt) more challenging for the di-bromo compound, potentially requiring stronger acidic conditions or longer reaction times.

Impact on the Aromatic Ring:

  • Electrophilic Aromatic Substitution (EAS): The benzene ring of This compound is highly deactivated towards EAS compared to the mono-bromo analog. The positions ortho and para to the strongly directing amino group are already occupied by bromine atoms, sterically hindering and electronically disfavoring further substitution.

  • Steric Hindrance: The two bulky bromine atoms in the di-bromo compound create significant steric hindrance around the amino group. This can be exploited for regioselective synthesis, as it shields the amino group and directs reactions to other parts of a larger molecule.

G

Applications in Synthesis and Drug Discovery

The distinct properties of these two molecules make them suitable for different synthetic strategies and target classes.

4-Amino-3-bromobenzonitrile: This compound is a well-established intermediate in pharmaceutical synthesis. Its most notable application is as a key starting material for the synthesis of Erlotinib , a potent EGFR (epidermal growth factor receptor) inhibitor used in the treatment of non-small cell lung cancer.[7] The single bromine atom provides a crucial handle for subsequent cross-coupling reactions, while the remaining reactive sites on the ring allow for further functionalization. It is also used in the synthesis of agrochemicals and dyes.[7]

This compound: This reagent is often employed when a more robust, sterically hindered, or electron-poor aniline is required. Its applications include:

  • Proteomics Research: It is cited for use as an amine in proteomics research, where it may be used as a chemical probe or building block for larger molecules designed to interact with proteins.[6]

  • Scaffold for Complex Synthesis: The two bromine atoms offer two equivalent sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the symmetrical introduction of two identical substituents, a common strategy in the synthesis of inhibitors targeting dimeric proteins or for creating ligands for materials science applications.[10]

  • Fine-Tuning of Drug Candidates: In drug development, switching from a mono-halo to a di-halo substitution pattern is a common tactic to modulate a drug candidate's properties, such as metabolic stability, lipophilicity (logP), and binding affinity.[11]

Experimental Protocols: A Practical Perspective

To provide a tangible understanding of their use, we present representative protocols for the functionalization of these building blocks. The following procedures are based on established chemical transformations for substituted anilines.

Protocol 1: Synthesis of a Monoazo Dye via Diazotization-Coupling of 4-Amino-3-bromobenzonitrile

This protocol demonstrates a classic reaction of the amino group, forming a colorful azo compound. The higher nucleophilicity of the mono-bromo aniline makes this reaction straightforward.

Objective: To synthesize an azo dye by reacting the diazonium salt of 4-Amino-3-bromobenzonitrile with 2-naphthol.

Materials:

  • 4-Amino-3-bromobenzonitrile

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice, distilled water, ethanol

Procedure:

  • Diazotization: a. In a 250 mL beaker, suspend 1.97 g (0.01 mol) of 4-Amino-3-bromobenzonitrile in a mixture of 5 mL concentrated HCl and 20 mL distilled water. b. Cool the suspension to 0-5 °C in an ice bath with continuous stirring. c. Prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water. d. Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C. e. Stir the resulting solution for 30 minutes in the ice bath to ensure complete formation of the diazonium salt.

  • Coupling Reaction: a. In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution. b. Cool this alkaline solution to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A brightly colored precipitate (the azo dye) should form immediately. d. Continue stirring for 30 minutes in the ice bath.

  • Isolation and Purification: a. Isolate the solid dye by vacuum filtration. b. Wash the filter cake thoroughly with cold water until the filtrate is neutral. c. Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified dye.

G

Protocol 2: N-Acetylation of this compound

This protocol illustrates the protection of the amino group, a common first step before performing chemistry on other parts of the molecule (e.g., cross-coupling of the Br atoms). Due to the reduced nucleophilicity of the amino group, a more reactive acetylating agent or slightly more forcing conditions might be beneficial compared to a more activated aniline.

Objective: To protect the amino group as an acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or Triethylamine (as base and solvent)

  • Dichloromethane (DCM, as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: a. In a 100 mL round-bottom flask, dissolve 2.76 g (0.01 mol) of this compound in 20 mL of pyridine. b. Stir the solution at room temperature to ensure complete dissolution.

  • Acetylation: a. Cool the flask in an ice bath to 0 °C. b. Slowly add 1.1 mL (0.012 mol) of acetic anhydride to the solution dropwise with stirring. c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup and Isolation: a. Pour the reaction mixture into 100 mL of ice-water. A precipitate should form. b. Stir for 15 minutes, then collect the solid by vacuum filtration. c. Wash the solid with cold water. d. For further purification, dissolve the solid in DCM, wash with saturated NaHCO₃ solution to remove any acetic acid, then with water. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the N-acetylated product.

Safety and Handling

Both compounds should be handled with appropriate care in a well-ventilated fume hood, using personal protective equipment (gloves, safety glasses).

  • 4-Amino-3-bromobenzonitrile: Is classified as harmful if swallowed (Acute Tox. 4) and may cause an allergic skin reaction (Skin Sens. 1).[4]

  • This compound: While specific GHS data is less aggregated, as a halogenated aromatic amine, it should be treated with similar caution. It is stable under normal conditions but may react with strong oxidizing agents.[9]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling these chemicals.

Conclusion and Strategic Recommendations

The choice between this compound and 4-Amino-3-bromobenzonitrile is a strategic one, dictated entirely by the synthetic goal.

  • Choose 4-Amino-3-bromobenzonitrile when you require a building block with a single, well-defined site for cross-coupling (the C-Br bond) and a relatively reactive amino group for standard transformations. Its proven utility in the synthesis of high-value targets like Erlotinib makes it a reliable choice.[7]

  • Choose This compound when your design requires a symmetrical, sterically-hindered, and electron-poor scaffold. It is the superior choice for introducing two identical functionalities via dual cross-coupling reactions or when the goal is to create a more metabolically robust analog of a mono-bromo lead compound.

By understanding the fundamental differences in their structure, reactivity, and established applications, researchers can make informed decisions, optimizing their synthetic routes and accelerating the discovery of novel chemical entities.

References

  • Vertex AI Search. (2026). 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEguqBeTevRv7umeinWDx-v6E7QOvqb_XpJ8V-jyEghY_pWuQrgtn8-smqawEBE3r1iqwKZC61GWZ2DotK7pS_wbqKWBS96WO9-3NWBRFgayZAa8MZUlLZUPtJhCBnwtDARNcKQHv4d72fiwZE8PthTW3WB7_jvi_AX6FMekKnhAXHveTJFboxO0478c0VsHQGreGwwa9_j5Lqt8M0d]
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Sources

A Comparative Guide to the Synthesis of 4-Amino-3,5-dibromobenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-3,5-dibromobenzonitrile is a vital building block in medicinal chemistry and materials science, frequently utilized in the synthesis of a range of pharmaceutical compounds and functional materials. The strategic placement of the amino, bromo, and cyano functionalities on the benzene ring makes it a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Core Synthesis Strategies

The synthesis of this compound predominantly relies on the electrophilic bromination of 4-aminobenzonitrile. The electron-donating amino group strongly activates the aromatic ring, directing the incoming electrophiles (bromine) to the ortho positions. Two common brominating agents for this transformation are molecular bromine (Br₂) and N-bromosuccinimide (NBS). A third, less direct, but plausible route involves the Sandmeyer reaction, starting from a suitably substituted aniline.

This guide will focus on the two primary direct bromination methods, providing a comparative analysis of their reaction conditions, yields, safety considerations, and scalability.

Method 1: Direct Bromination using Molecular Bromine

This classical approach involves the direct reaction of 4-aminobenzonitrile with molecular bromine. The high reactivity of bromine towards the activated ring allows for a straightforward synthesis.

Mechanistic Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The lone pair of electrons on the amino group's nitrogen atom increases the electron density of the aromatic ring, particularly at the ortho and para positions. The bromine molecule becomes polarized, and the electrophilic bromine atom is attacked by the electron-rich ring, leading to the formation of a sigma complex (arenium ion). Subsequent loss of a proton restores the aromaticity and yields the brominated product. Due to the strong activating effect of the amino group, dibromination occurs readily at the two available ortho positions.

Experimental Protocol

Materials:

  • 4-aminobenzonitrile

  • Molecular Bromine (Br₂)

  • Methanol

  • Sodium thiosulfate solution (for quenching)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminobenzonitrile (1 equivalent) in methanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of molecular bromine (2.1 equivalents) in methanol dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Add water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

A similar procedure has been reported for the bromination of 3-chloro-4-aminobenzonitrile, where a solution of bromine in methanol was added dropwise to a solution of the starting material in methanol, followed by stirring for 1.5 hours.[1]

Method 2: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine. It is often preferred for its ease of handling and for minimizing the formation of byproducts.

Mechanistic Rationale

In the presence of an acid catalyst or a polar solvent, NBS can act as a source of an electrophilic bromine species (Br⁺). The reaction mechanism is similar to that of molecular bromine, involving electrophilic attack on the activated aromatic ring of 4-aminobenzonitrile. The use of a polar aprotic solvent like dimethylformamide (DMF) can facilitate the reaction.

Experimental Protocol

Materials:

  • 4-aminobenzonitrile

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve 4-aminobenzonitrile (1 equivalent) in DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (2.1 equivalents) portion-wise to the solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Performance Comparison

ParameterMethod 1: Molecular BromineMethod 2: N-Bromosuccinimide (NBS)
Reagent Handling & Safety Corrosive and toxic liquid, requires careful handling in a fume hood.Crystalline solid, easier and safer to handle.
Reaction Conditions Typically low temperatures (0-5 °C) are required to control reactivity.Can often be carried out at room temperature, offering milder conditions.
Selectivity & Byproducts Can lead to over-bromination and other side reactions if not carefully controlled.Generally more selective, leading to cleaner reactions and fewer byproducts.
Workup & Purification Requires quenching of excess bromine. Purification may be more involved.Workup is typically more straightforward. Purification is often simpler.
Cost-Effectiveness Molecular bromine is generally less expensive than NBS.NBS is more expensive, which can be a factor in large-scale synthesis.
Yield Yields can be high but may be variable depending on reaction control.Often provides high and more consistent yields.

Logical Flow of Synthesis Methods

Synthesis_Comparison cluster_start Starting Material cluster_method1 Method 1: Direct Bromination cluster_method2 Method 2: NBS Bromination cluster_product Final Product start 4-Aminobenzonitrile reagent1 Br₂ in Methanol start->reagent1 Reacts with reagent2 NBS in DMF start->reagent2 Reacts with protocol1 Reaction at 0-5°C Quenching with Na₂S₂O₃ Precipitation & Recrystallization reagent1->protocol1 Followed by product This compound protocol1->product Yields protocol2 Reaction at 0°C to RT Aqueous Workup & Extraction Purification reagent2->protocol2 Followed by protocol2->product Yields

Caption: Comparative workflow for the synthesis of this compound.

Conclusion and Recommendations

Both direct bromination with molecular bromine and the use of N-bromosuccinimide are effective methods for the synthesis of this compound.

  • For laboratory-scale synthesis and applications where high purity and ease of handling are paramount, the N-bromosuccinimide (NBS) method is recommended. The milder reaction conditions and higher selectivity often lead to a cleaner product and a more straightforward purification process.

  • For larger-scale industrial production where cost is a significant driver, direct bromination with molecular bromine may be more economical. However, this method requires stringent control over reaction parameters to minimize byproduct formation and ensure safety.

Ultimately, the choice of synthesis method will depend on the specific requirements of the researcher or drug development professional, including the desired scale of the reaction, purity specifications, available equipment, and cost considerations. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific laboratory setup.

References

  • Google Patents. Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. US20100210845A1.

Sources

A Comprehensive Guide to the Spectral Analysis of 4-Amino-3,5-dibromobenzonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of synthetic intermediates is a cornerstone of successful development. 4-Amino-3,5-dibromobenzonitrile, a key building block, presents a unique spectroscopic profile due to the interplay of its electron-donating amino group, electron-withdrawing nitrile moiety, and the heavy halogen substituents on the aromatic ring. This guide provides an in-depth, comparative analysis of its spectral characteristics alongside structurally similar analogs. By understanding how subtle changes in substitution affect the spectral output, researchers can achieve unambiguous compound identification and purity assessment.

This document moves beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectroscopic signatures. Each technique is presented with a self-validating protocol, ensuring that the principles of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T) are embedded in the experimental design.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a powerful first-pass analytical technique, providing a unique "fingerprint" of a molecule by measuring the vibrational frequencies of its chemical bonds. For this compound, the key is to identify the characteristic absorptions of its primary functional groups and the substitution pattern on the benzene ring.

Spectral Analysis of this compound

The structure of this compound suggests several key IR absorptions:

  • N-H Stretch: The primary amine (-NH₂) will exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric vibrations.

  • C≡N Stretch: The nitrile group (-C≡N) has a strong, sharp absorption in the 2220-2260 cm⁻¹ range. Its conjugation with the aromatic ring slightly lowers this frequency.

  • C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: The carbon-bromine bonds will produce absorptions in the lower frequency (fingerprint) region, typically between 500-600 cm⁻¹.

  • Aromatic C-H Bending: The out-of-plane bending of the two isolated aromatic C-H bonds is expected to give a strong absorption around 800-900 cm⁻¹.

Comparative Analysis with Analogs

The influence of different substituents is clearly observed when comparing the IR spectra of the target compound with its analogs. The nitrile stretch remains relatively consistent, but the presence or absence of the amine and bromine atoms creates significant, identifiable differences.

CompoundC≡N Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Key Aromatic Region Features
This compound ~2230~3350, ~3450 (doublet)~550Isolated C-H bend (~880)
4-Aminobenzonitrile ~2229~3300-3500 (doublet)N/Apara-substitution bend (~830)
4-Bromobenzonitrile ~2230[1]N/A~1070[1]para-substitution bend (~830)[1]
4-Amino-3-chlorobenzonitrile ~2225~3340, ~3430 (doublet)N/A (C-Cl ~750)Trisubstituted pattern

Table 1: Comparative Infrared Spectroscopy Data. This table highlights how functional group changes manifest in the IR spectrum. The defining features for this compound are the simultaneous presence of N-H, C≡N, and C-Br stretches, combined with a unique aromatic bending pattern.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small, spatula-tip amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

  • Sample Scan: Collect the sample spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.

  • Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Workflow for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Place Solid on ATR Crystal Background Collect Background Spectrum Prep->Background 1. Sample Collect Sample Spectrum Background->Sample 2. Process Baseline & ATR Correction Sample->Process 3. Interpret Identify Functional Group Frequencies Process->Interpret 4.

Caption: Workflow for acquiring an ATR-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out connectivity and deduce the substitution pattern.

Spectral Analysis of this compound
  • ¹H NMR: Due to the molecule's C₂ᵥ symmetry, the two aromatic protons are chemically equivalent. This will result in a single sharp signal (a singlet). The two protons of the amino group will typically appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The symmetry of the molecule means there will be only four distinct carbon signals in the proton-decoupled spectrum:

    • C-NH₂: The carbon atom attached to the amino group.

    • C-Br: The two equivalent carbons attached to the bromine atoms.

    • C-H: The two equivalent carbons attached to the aromatic protons.

    • C-CN: The carbon atom attached to the nitrile group.

    • C≡N: The carbon of the nitrile group itself, often with a lower intensity.

Comparative Analysis with Analogs

The symmetry of the aromatic proton signals is the most telling feature in ¹H NMR. The loss or change of symmetry in the analogs leads to more complex splitting patterns, providing a clear point of comparison.

Compound¹H NMR (Aromatic Protons, δ ppm)¹³C NMR (Aromatic Signals)
This compound Singlet (~7.8 ppm)4 signals expected
4-Aminobenzonitrile Two doublets, AA'BB' system (~6.6, ~7.4 ppm)[2][3]4 signals[2]
4-Bromobenzonitrile Two doublets, AA'BB' system (~7.6, ~7.7 ppm)[1]4 signals[1]
4-Amino-3-bromo-5-chlorobenzonitrile Two singlets (~7.63, ~7.75 ppm)[4]6 signals expected

Table 2: Comparative NMR Spectroscopy Data. The multiplicity of the aromatic signals in ¹H NMR is a direct indicator of the ring's substitution pattern. The singlet for the target compound is a hallmark of its symmetry.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Shimming: Place the tube in the NMR spectrometer and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H spectrum using standard parameters: a 90° pulse, a spectral width of ~12 ppm, a relaxation delay of 2 seconds, and an acquisition time of ~3 seconds. Co-add at least 8 scans for a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for NMR Spectroscopy

NMR_Workflow Prep Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Prep->Transfer Shim Shim Magnetic Field Transfer->Shim Acquire Acquire FID Shim->Acquire Process Process Data (FT, Phase, Baseline) Acquire->Process Analyze Integrate & Assign Peaks Process->Analyze

Caption: Standard workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight of a compound, and high-resolution MS can confirm its elemental formula. For halogenated compounds, MS is particularly diagnostic due to the characteristic isotopic patterns of elements like bromine and chlorine.

Spectral Analysis of this compound

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. A molecule containing two bromine atoms will therefore exhibit a distinctive molecular ion (M⁺) peak cluster.

  • M⁺: A peak corresponding to the molecule with two ⁷⁹Br isotopes.

  • [M+2]⁺: A peak corresponding to the molecule with one ⁷⁹Br and one ⁸¹Br. This peak will be approximately twice the intensity of the M⁺ peak.

  • [M+4]⁺: A peak corresponding to the molecule with two ⁸¹Br isotopes. This peak will have nearly the same intensity as the M⁺ peak.

For this compound (C₇H₄Br₂N₂), the expected cluster will be centered around m/z 274, 276, and 278 with a characteristic 1:2:1 intensity ratio .[5]

Comparative Analysis with Analogs

The isotopic pattern is the most powerful differentiator in the mass spectra of these analogs. The number of bromine atoms can be determined at a glance.

CompoundMolecular FormulaMolecular Ion (M⁺) Cluster (m/z)Key Isotopic Pattern
This compound C₇H₄Br₂N₂274, 276, 2781:2:1
4-Amino-3-bromobenzonitrile C₇H₅BrN₂196, 198[6]1:1
4-Bromobenzonitrile C₇H₄BrN181, 183[7]1:1
4-Aminobenzonitrile C₇H₆N₂118None

Table 3: Comparative Mass Spectrometry Data. The isotopic cluster of the molecular ion peak unequivocally confirms the number of bromine atoms in the molecule.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a GC inlet for volatile compounds.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate a radical cation (the molecular ion).

  • Acceleration: Accelerate the generated ions through an electric field.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum plotting relative intensity versus m/z.

Workflow for Mass Spectrometry

MS_Workflow cluster_workflow Mass Spectrometry Process Intro Sample Introduction Ionize Ionization (e.g., EI) Intro->Ionize Accelerate Ion Acceleration Ionize->Accelerate Analyze Mass Analysis (m/z) Accelerate->Analyze Detect Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum

Caption: Generalized workflow for an electron ionization mass spectrometry experiment.

Conclusion

The structural confirmation of this compound is best achieved through a multi-technique spectroscopic approach. Each method provides a unique and complementary piece of the structural puzzle.

  • IR Spectroscopy confirms the presence of the key -NH₂, -C≡N, and -C-Br functional groups.

  • NMR Spectroscopy establishes the C₂ᵥ symmetry of the molecule through the singlet observed for the two equivalent aromatic protons.

  • Mass Spectrometry provides the definitive molecular weight and, most critically, confirms the presence of exactly two bromine atoms through its characteristic 1:2:1 isotopic cluster for the molecular ion.

By comparing these spectral data against those of its analogs, such as 4-aminobenzonitrile and 4-bromobenzonitrile, the specific structural features of the target compound are thrown into sharp relief. This comparative methodology, grounded in first principles and validated by experimental protocols, provides researchers with a robust framework for the confident identification of this compound and related compounds.

References

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  • Aathithan, S., et al. (2014). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 6(9), 4288-4300.
  • Wiley-VCH GmbH. (n.d.). 4-Amino-3,5-dichlorobenzonitrile. SpectraBase.
  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-bromo-. NIST Chemistry WebBook.
  • Brown, W. P. (n.d.). Infrared Spectroscopy. Doc Brown's Chemistry.
  • Freitas, A. P., et al. (2007). Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole. Journal of Heterocyclic Chemistry, 44(5), 1035-1039.
  • Joseph, L., et al. (2015). Vibrational spectral investigation, NBO, first hyperpolarizability and UV-Vis spectral analysis of 3,5-dichlorobenzonitrile and m-bromobenzonitrile by ab initio and density functional theory methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136(Pt B), 234-246.

Sources

A Comparative Guide to the Biological Activity of 4-Amino-3,5-dibromobenzonitrile and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established approach to modulate and enhance biological activity. This guide provides a comparative analysis of the biological properties of 4-Amino-3,5-dibromobenzonitrile, a halogenated aromatic compound, and its structurally similar counterparts. By examining the influence of the number and nature of halogen substituents, we aim to elucidate key structure-activity relationships (SAR) that can inform the rational design of novel therapeutic agents. This document synthesizes available preclinical data, details relevant experimental methodologies, and provides a framework for understanding the therapeutic potential of this class of compounds.

The Role of Halogenation in Modulating Biological Activity

The introduction of halogen atoms, particularly bromine and chlorine, into a molecular structure can profoundly impact its physicochemical properties and, consequently, its biological activity. Halogens can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which are critical for its interaction with biological targets. In the context of anticancer and antimicrobial research, halogenation has been a successful strategy for enhancing the potency of various pharmacophores.

For instance, studies on brominated compounds have highlighted the importance of the 4-bromophenyl moiety for anticancer activity. Similarly, the presence of multiple halogen substituents, as seen in dihalogenated derivatives, often correlates with increased antibacterial activity compared to their mono-halogenated counterparts.[1] This guide will delve into these principles by comparing this compound with its mono-brominated, di-chlorinated, and mono-chlorinated analogs.

Comparative Analysis of Cytotoxicity

While direct, side-by-side experimental comparisons of the cytotoxic profiles of this compound and its immediate analogs are limited in publicly available literature, we can infer a likely structure-activity relationship based on data from related compounds and established principles of medicinal chemistry. The following table summarizes the key structural features and provides a basis for a comparative discussion.

Table 1: Structural Comparison of 4-Aminobenzonitrile Analogs

Compound NameStructureKey Structural Features
This compound this compoundDi-brominated at ortho positions to the amino group.
4-Amino-3-bromobenzonitrile 4-Amino-3-bromobenzonitrileMono-brominated at one ortho position to the amino group.
4-Amino-3,5-dichlorobenzonitrile 4-Amino-3,5-dichlorobenzonitrileDi-chlorinated at ortho positions to the amino group.
4-Amino-3-chlorobenzonitrile 4-Amino-3-chlorobenzonitrileMono-chlorinated at one ortho position to the amino group.

Structure-Activity Relationship Insights:

  • Effect of Halogen Number: Generally, an increase in the number of halogen substituents on an aromatic ring can lead to enhanced cytotoxic activity. This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and a greater potential for interactions with biological targets. Therefore, it is hypothesized that the di-halogenated compounds (this compound and 4-Amino-3,5-dichlorobenzonitrile) would exhibit greater cytotoxicity than their mono-halogenated counterparts. Studies on halogenated benzimidazoles have shown that dihalogenated derivatives exhibit greater antibacterial activity than compounds with a single halogen atom.[1]

  • Effect of Halogen Type: The nature of the halogen atom also plays a crucial role. Bromine is larger and more polarizable than chlorine, which can lead to stronger interactions with target proteins. In some cases, brominated compounds have shown superior bactericidal activity compared to their chlorinated analogs.[2] This suggests that this compound may exhibit more potent biological activity than 4-Amino-3,5-dichlorobenzonitrile.

Based on these principles, a predicted order of cytotoxic potency would be: This compound > 4-Amino-3,5-dichlorobenzonitrile > 4-Amino-3-bromobenzonitrile > 4-Amino-3-chlorobenzonitrile

Potential Mechanisms of Action

The biological activity of halogenated benzonitriles is likely multifaceted. The nitrile group, a common pharmacophore, is present in several approved drugs, including the anticancer agent alectinib.[3] The aminobenzonitrile scaffold can serve as a building block for compounds that target various cellular processes.

Enzyme Inhibition

A primary mechanism of action for many small molecule therapeutics is the inhibition of key enzymes involved in disease progression. For anticancer agents, receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are prominent targets.[4][5] The halogenated aminobenzonitrile core could potentially bind to the ATP-binding pocket of such kinases, disrupting their function and downstream signaling pathways that promote cell proliferation and survival. The specific halogenation pattern would influence the binding affinity and selectivity for different kinases.

Antimicrobial Activity

Halogenated compounds have a long history of use as antimicrobial agents.[6] Their mechanism of action can involve disruption of microbial cell membranes, inhibition of essential enzymes, or the generation of reactive oxygen species. The lipophilicity conferred by the halogen atoms can facilitate the passage of these compounds across the bacterial cell wall. Studies on halogenated fatty acids have demonstrated their significant antibacterial activity against resistant strains like MRSA.[7]

Experimental Protocols

To empirically determine and compare the biological activities of this compound and its analogs, standardized in vitro assays are essential. The following sections provide detailed, step-by-step methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate treatment Treat cells with compounds and incubate (24-72h) cell_seeding->treatment compound_prep Prepare serial dilutions of test compounds compound_prep->treatment add_mtt Add MTT solution and incubate (2-4h) treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate % viability and determine IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[10]

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC50) value is then determined from the dose-response curve.

Enzyme Inhibition Assessment: VEGFR-2 Kinase Assay

This assay determines the ability of the test compounds to inhibit the kinase activity of VEGFR-2. A luminescence-based assay that measures ATP consumption is a common and sensitive method.[4][5]

Principle: The kinase reaction consumes ATP. The amount of remaining ATP is quantified using a luciferase-based system, where the light output is inversely proportional to the kinase activity.

Workflow Diagram:

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare kinase buffer, ATP, substrate, and inhibitor dilutions plate_setup Add master mix and inhibitors to a 96-well plate reagent_prep->plate_setup add_enzyme Add VEGFR-2 enzyme to initiate the reaction plate_setup->add_enzyme incubation Incubate at 30°C for 45 minutes add_enzyme->incubation stop_reaction Add Kinase-Glo® MAX reagent to stop the reaction and generate a signal incubation->stop_reaction read_luminescence Measure luminescence stop_reaction->read_luminescence calculate_inhibition Calculate % inhibition and determine IC50 values read_luminescence->calculate_inhibition

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu,Tyr)). Prepare serial dilutions of the test compounds.[11]

  • Assay Plate Setup: Add the master mix and the test compound dilutions to the wells of a 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.[5]

  • Kinase Reaction Initiation: Add the purified recombinant VEGFR-2 enzyme to the appropriate wells to start the reaction.[12]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[12]

  • Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo® MAX).[12]

  • Luminescence Measurement: Measure the luminescent signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value from the resulting dose-response curve.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activity of this compound and its structural analogs. Based on established structure-activity relationships for halogenated compounds, it is hypothesized that the di-brominated derivative will exhibit the most potent biological activity. However, direct experimental evidence is necessary to confirm these predictions.

Future research should focus on the synthesis and parallel biological evaluation of this series of compounds against a panel of cancer cell lines and microbial strains. Such studies would provide definitive IC50 and Minimum Inhibitory Concentration (MIC) values, allowing for a robust and direct comparison. Furthermore, mechanistic studies, including enzyme inhibition assays and investigation of cellular pathways, will be crucial to elucidate the specific molecular targets and mechanisms of action of these promising compounds. The detailed experimental protocols provided herein offer a solid foundation for conducting such investigations, which will be invaluable for the future development of novel therapeutics based on the aminobenzonitrile scaffold.

References

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prost
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. PubMed. [Link]
  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria. PubMed. [Link]
  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystalliz
  • Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. PMC. [Link]
  • functional in vitro assays for drug discovery. YouTube. [Link]
  • Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. Antibiotics and Chemotherapy. [Link]
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
  • Antimicrobial activity of halogenated compounds against hospital microbial isolates.
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
  • Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hep
  • Quantitative structure activity relationships for the biotransformation and toxicity of halogenated benzene-deriv
  • Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. PubMed. [Link]
  • Structure Activity Rel
  • Antimicrobial Activity of Halogens. Semantic Scholar. [Link]

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A Comparative Guide to the Purity Validation of 4-Amino-3,5-dibromobenzonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. 4-Amino-3,5-dibromobenzonitrile, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity is paramount to the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound against other analytical techniques, supported by experimental data and protocols.

The Critical Role of Purity in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of a range of bioactive molecules. Even minute impurities can have significant downstream consequences, potentially leading to:

  • Altered Reaction Kinetics and Yield: Impurities can interfere with catalytic processes or react with reagents, leading to lower yields and the formation of unwanted byproducts.

  • Formation of Toxic Byproducts: Impurities may participate in side reactions, generating compounds with undesirable toxicological profiles.

  • Compromised Final Product Purity: The purity of the starting material directly impacts the purity of the final API, potentially affecting its safety and efficacy.

Therefore, a robust and validated analytical method for purity determination is not just a quality control measure but a critical component of the entire drug development process.

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of compounds.[1] Its high resolution, sensitivity, and reproducibility make it the preferred method for purity analysis.[1] A typical HPLC system consists of a pump to deliver the mobile phase, an injector to introduce the sample, a column where the separation occurs, a detector to identify the separated components, and a data acquisition system.

The separation in reversed-phase HPLC, the most common mode for compounds like this compound, is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).

An Optimized and Validated HPLC Method for this compound

Based on established methodologies for halogenated anilines and aromatic compounds, the following reversed-phase HPLC method has been optimized for the purity validation of this compound.[2][3][4][5]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal resolution.

  • Mobile Phase: A gradient elution is employed for effective separation of the main component from potential impurities.

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 40% B

      • 26-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the chromophores present in the molecule)

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the batch of this compound to be tested.

3. Method Validation:

The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the baseline resolution of the this compound peak from any other peaks in the chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the nominal standard concentration. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the reference standard is spiked into the sample. Recoveries in the range of 98-102% are typically desired.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels:

    • Repeatability (Intra-assay precision): Analysis of multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-assay precision): Analysis on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Anticipated Impurities

A common synthetic route to this compound involves the direct bromination of 4-aminobenzonitrile.[6][7] Based on this, potential process-related impurities that the HPLC method should be capable of separating include:

  • 4-Aminobenzonitrile: Unreacted starting material.

  • 4-Amino-3-bromobenzonitrile: A mono-brominated intermediate.

  • Over-brominated species: Such as 4-amino-2,3,5-tribromobenzonitrile.

  • Isomeric impurities: Bromination at other positions on the aromatic ring, although less likely due to the directing effects of the amino group.

The gradient elution program outlined above is designed to provide sufficient separation power to resolve these potential impurities from the main analyte peak.

Visualizing the HPLC Purity Validation Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh & Dissolve Test Sample Autosampler Inject into HPLC System Sample->Autosampler Standard Weigh & Dissolve Reference Standard Standard->Autosampler Column C18 Reversed-Phase Column Separation Autosampler->Column Detector DAD/UV Detection at 254 nm Column->Detector Integration Chromatogram Peak Integration Detector->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Validation Method Validation (ICH Guidelines) Calculation->Validation

Caption: Workflow for HPLC purity validation of this compound.

Comparative Analysis of Purity Determination Methods

While HPLC is the predominant technique for purity validation, other methods can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and available instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Thin-Layer Chromatography (HPTLC)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Separation on a planar stationary phase with a liquid mobile phase, followed by densitometric scanning.
Applicability to this compound Excellent. The compound is non-volatile and has a UV chromophore, making it ideal for reversed-phase HPLC with UV detection.Possible, but may require derivatization to increase volatility and thermal stability. The high molecular weight and polarity can be challenging.[8][9][10]Suitable for qualitative and semi-quantitative analysis. Can be a rapid screening tool.[11][12]
Resolution Very high, allowing for the separation of closely related impurities.Excellent for volatile compounds.Lower than HPLC and GC.
Sensitivity High, typically in the µg/mL to ng/mL range.Very high, especially with selective ion monitoring (SIM), reaching pg levels.[10]Moderate, generally in the ng to µg per spot range.
Quantification Excellent, highly accurate and precise.Excellent, with the use of internal standards.Good for quantitative purposes, but generally less precise than HPLC and GC.
Sample Throughput Moderate, with typical run times of 20-40 minutes per sample.Moderate, with similar run times to HPLC.High, as multiple samples can be run simultaneously on the same plate.
Advantages Robust, reproducible, and widely applicable to a broad range of compounds. Non-destructive.Provides structural information from mass spectra, aiding in impurity identification.[8][9][10]Cost-effective, simple, and high throughput.
Disadvantages Higher initial instrument cost and solvent consumption.Limited to thermally stable and volatile compounds. Derivatization can add complexity.Lower resolution and sensitivity compared to HPLC and GC.

Justification for HPLC as the Preferred Method

For the routine quality control and purity validation of this compound, HPLC emerges as the superior technique due to the following reasons:

  • Direct Analysis: The compound can be analyzed directly without the need for derivatization, which is often required for GC analysis of polar, non-volatile compounds.[1] This simplifies the sample preparation process and reduces the potential for analytical errors.

  • High Resolution: The high resolving power of modern HPLC columns is essential for separating structurally similar impurities, such as mono-brominated and isomeric byproducts, from the main component.

  • Robustness and Reproducibility: Validated HPLC methods are known for their excellent robustness and reproducibility, which are critical requirements in a regulated pharmaceutical environment.

While GC-MS is invaluable for the structural elucidation of unknown impurities, its requirement for sample volatility and potential for thermal degradation of the analyte make it less suitable for routine purity assays of this compound. HPTLC can serve as a valuable, rapid screening tool, but it lacks the quantitative precision and resolution of HPLC for definitive purity assessment.

Conclusion

The purity of this compound is a critical determinant of success in pharmaceutical synthesis. This guide has presented a comprehensive overview of a validated HPLC method for its purity determination, highlighting the rationale behind the experimental choices and the importance of method validation. By comparing HPLC with alternative techniques like GC-MS and HPTLC, it is evident that HPLC offers the optimal combination of resolution, sensitivity, and quantitative accuracy for the routine analysis of this important synthetic intermediate. The adoption of a well-validated HPLC method provides researchers and drug developers with the confidence that their starting materials meet the stringent quality standards required for the development of safe and effective medicines.

References

  • Lores, E. M., & Moseman, R. F. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 16(8), 358–362. [Link]
  • Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector.
  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. [Link]
  • Sales, C., Gómara, B., & González, M. J. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC North America, 34(1), 34-39. [Link]
  • Gómara, B., Herrero, L., & González, M. J. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667–7676. [Link]
  • Jin, R., et al. (2019). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS.
  • Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector. PubMed. [Link]
  • Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. [Link]
  • Sciencemadness.org. (2021).
  • Sternson, L. A., & DeWitte, W. J. (1977). High-pressure liquid chromatographic analysis of aniline and its metabolites. PubMed. [Link]
  • Pizon, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(11), 3456. [Link]
  • ResearchGate. (n.d.).
  • Riggin, P. M., et al. (1984).
  • ResearchGate. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Appiah, C., et al. (2019). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • Patsnap. (n.d.).
  • CyberLeninka. (n.d.).
  • Cambié, D., et al. (2019).

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A Comparative Guide to Halogenated Benzonitriles for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of building blocks in synthetic chemistry is a critical decision that profoundly impacts the efficiency of a synthetic route and the properties of the final molecule. Among the vast arsenal of chemical intermediates, halogenated benzonitriles stand out for their versatility and tunable reactivity. This guide provides an in-depth comparative analysis of halogenated benzonitriles, focusing on the influence of the halogen substituent (Fluorine, Chlorine, Bromine, and Iodine) on their physicochemical properties, reactivity, and applications, particularly in the realm of drug discovery. This document is designed to be a practical resource, offering not just theoretical insights but also actionable experimental data and protocols.

The Physicochemical Landscape of Halogenated Benzonitriles

The nature of the halogen atom imparts distinct physicochemical properties to the benzonitrile scaffold. These properties, including melting point, boiling point, and dipole moment, are crucial for predicting the behavior of these compounds in various reaction conditions and biological systems. The position of the halogen also plays a significant role, as illustrated by the data for ortho-substituted benzonitriles.

Property2-Fluorobenzonitrile2-Chlorobenzonitrile2-Bromobenzonitrile2-Iodobenzonitrile
Molecular Formula C₇H₄FNC₇H₄ClNC₇H₄BrNC₇H₄IN
Molecular Weight 121.11 g/mol 137.56 g/mol 182.02 g/mol 229.02 g/mol
Physical Form LiquidWhite crystalline powderCrystalline solidWhite to light yellow powder
Melting Point -13.7 °C43-46 °C[1]38-40 °C51-55 °C[2]
Boiling Point 90 °C / 21 mmHg[3]232 °C (lit.)[1]134-136 °C (lit.)124-128 °C (lit.)[2]
Dipole Moment ~4.0 D (estimated)~4.4 D (estimated)~4.5 D (estimated)~4.6 D (estimated)

Note: Dipole moment values are estimated based on the vector addition of the dipole moments of the individual substituents on the benzene ring. The dipole moment of benzonitrile is approximately 4.14 D.[4]

The trend in melting and boiling points is not linear and is influenced by a combination of molecular weight, polarity, and crystal packing forces. The increasing polarizability from fluorine to iodine contributes to stronger intermolecular van der Waals forces, generally leading to higher melting and boiling points.

A Comparative Analysis of Reactivity

The halogen substituent is a key determinant of the reactivity of the benzonitrile ring in various chemical transformations. The interplay of the halogen's inductive and resonance effects, as well as the strength of the carbon-halogen bond, dictates the feasibility and outcome of reactions such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of biaryl compounds.[5] The reactivity of halogenated benzonitriles in this reaction is largely governed by the strength of the carbon-halogen (C-X) bond, which follows the trend C-I < C-Br < C-Cl < C-F. Consequently, the reactivity of the corresponding halobenzonitriles in the oxidative addition step of the catalytic cycle is generally I > Br > Cl.[6] Aryl fluorides are typically the least reactive due to the strong C-F bond.

Comparative Yields in Suzuki-Miyaura Coupling:

While a direct side-by-side comparison under identical conditions is scarce in the literature, the general trend is well-established. For a typical Suzuki-Miyaura coupling of a 4-halobenzonitrile with phenylboronic acid, the expected trend in yield and reaction time would be:

Halogen (X)Relative ReactivityTypical Reaction ConditionsExpected Yield
Iodo (I)HighestMild conditions, lower catalyst loading, shorter reaction time.Excellent
Bromo (Br)HighStandard conditions, moderate catalyst loading and reaction time.Very Good to Excellent
Chloro (Cl)ModerateMore forcing conditions, higher catalyst loading, specialized ligands, longer reaction time.Moderate to Good
Fluoro (F)LowestVery harsh conditions, specialized catalysts and ligands, often low to no yield.Poor to Moderate

The electron-withdrawing nature of the nitrile group activates the aryl halide towards oxidative addition, making even chlorobenzonitriles viable substrates with modern catalyst systems.[7] However, the coupling of fluorobenzonitriles remains a significant challenge.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Phenylboronic Acid

This protocol provides a detailed procedure for the synthesis of 4-cyanobiphenyl, a common intermediate in various industries.[9]

Materials:

  • 4-Bromobenzonitrile

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-bromobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed distilled water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Adaptation for Other Halogens:

  • Iodobenzonitrile: The reaction can often be performed at a lower temperature (e.g., 60 °C) with a lower catalyst loading (e.g., 1 mol%) and may be complete in a shorter time.

  • Chlorobenzonitrile: The reaction will likely require a higher temperature (e.g., 100-120 °C), a higher catalyst loading, and a more specialized ligand (e.g., a biaryl phosphine ligand like SPhos or XPhos) to achieve a good yield.

  • Fluorobenzonitrile: This reaction is very challenging and would require a specialized catalyst system, often involving nickel or palladium with specific ligands designed for C-F activation, and may still result in low yields.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to the Suzuki-Miyaura coupling, the reactivity of halogenated benzonitriles in nucleophilic aromatic substitution (SNAr) is primarily governed by the electronegativity of the halogen. The reaction proceeds via a two-step addition-elimination mechanism, with the first step (nucleophilic attack) being the rate-determining step.[10] A more electronegative halogen stabilizes the intermediate Meisenheimer complex through a stronger inductive effect, thus accelerating the reaction.[6]

Therefore, the reactivity order for SNAr is generally F > Cl > Br > I .[11]

This trend is the opposite of that observed in SN1 and SN2 reactions, where the C-X bond strength is the dominant factor. The presence of the electron-withdrawing nitrile group, particularly when positioned ortho or para to the halogen, is crucial for activating the ring towards nucleophilic attack.[12]

Spectroscopic Signatures: A Comparative Look at IR and ¹³C NMR

The halogen substituent leaves a distinct fingerprint on the spectroscopic properties of benzonitriles.

Infrared (IR) Spectroscopy

The most notable feature in the IR spectrum is the C-X stretching vibration. The frequency of this vibration decreases with the increasing mass of the halogen atom.[13]

BondTypical Stretching Frequency (cm⁻¹)
C-F1400 - 1000
C-Cl850 - 550
C-Br690 - 515
C-I~500

While the C-F and C-Cl stretches are readily identifiable, the C-Br and C-I stretches appear in the far-infrared region and may be difficult to observe with standard laboratory spectrophotometers.[14]

¹³C NMR Spectroscopy

The electronegativity and size of the halogen atom influence the chemical shifts of the carbon atoms in the benzonitrile ring. The carbon directly attached to the halogen (C-X) experiences the most significant effect.

¹³C NMR Chemical Shifts (ppm) for 4-Halobenzonitriles (in CDCl₃):

Carbon4-Fluorobenzonitrile4-Chlorobenzonitrile4-Bromobenzonitrile4-Iodobenzonitrile
C1 (C-CN)~110~112~113~114
C2/C6~116 (d, J≈22 Hz)~133~133~138
C3/C5~134 (d, J≈9 Hz)~129~132~132
C4 (C-X)~164 (d, J≈255 Hz)~139~128~101
CN~118~118~118~118

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The values for fluorobenzonitrile show coupling with the ¹⁹F nucleus.

The deshielding effect on the directly bonded carbon (C4) is most pronounced for fluorine due to its high electronegativity.[15] For bromine and iodine, the "heavy atom effect" leads to a significant upfield shift (shielding) of the C4 resonance.[16]

Halogenated Benzonitriles in Drug Discovery: Case Studies

The incorporation of halogenated benzonitriles into drug molecules is a common strategy to modulate their pharmacokinetic and pharmacodynamic properties. The nitrile group can act as a bioisostere for other functional groups, while the halogen can influence metabolic stability, binding affinity, and lipophilicity.[17]

Letrozole: An Aromatase Inhibitor

Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[3] Its structure features two 4-cyanophenyl rings.

The synthesis of Letrozole often involves the reaction of 4-(halomethyl)benzonitrile with 1,2,4-triazole.[13] The 4-cyanophenyl moiety is crucial for its interaction with the aromatase enzyme.

Perampanel: An Antiepileptic Drug

Perampanel is a selective, non-competitive antagonist of the AMPA receptor, used for the treatment of epilepsy.[18] Its structure contains a 2-cyanophenyl group.

The synthesis of Perampanel involves a key Suzuki-Miyaura coupling step to introduce the 2-cyanophenyl group.[19] This moiety plays a critical role in the drug's binding to the AMPA receptor.

Conclusion

This guide has provided a comprehensive comparative analysis of halogenated benzonitriles, highlighting the profound influence of the halogen substituent on their physicochemical properties, reactivity, and spectroscopic signatures. For researchers in synthetic chemistry and drug development, a thorough understanding of these trends is paramount for the rational design of experiments and the development of novel molecules with desired properties. The provided experimental data and protocols serve as a practical starting point for the effective utilization of these versatile building blocks.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry Schlenk flask prep2 Add 4-halobenzonitrile, boronic acid, catalyst, and base prep1->prep2 prep3 Evacuate and backfill with inert gas (3x) prep2->prep3 react1 Add degassed solvents prep3->react1 Start Reaction react2 Heat and stir (monitor by TLC) react1->react2 workup1 Cool to RT and add water react2->workup1 Reaction Complete workup2 Extract with organic solvent workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify final_product final_product purify->final_product Pure Product

Caption: Workflow for the Suzuki-Miyaura coupling of halogenated benzonitriles.

Reactivity Trends in Key Reactions

G cluster_sm Suzuki-Miyaura Coupling (C-X Bond Strength) cluster_snar Nucleophilic Aromatic Substitution (Electronegativity) sm_i Iodo sm_br Bromo sm_i->sm_br Decreasing Reactivity sm_cl Chloro sm_br->sm_cl Decreasing Reactivity sm_f Fluoro sm_cl->sm_f Decreasing Reactivity snar_f Fluoro snar_cl Chloro snar_f->snar_cl Decreasing Reactivity snar_br Bromo snar_cl->snar_br Decreasing Reactivity snar_i Iodo snar_br->snar_i Decreasing Reactivity

Caption: Comparative reactivity trends of halogenated benzonitriles.

References

  • RTI International. A practical, laboratory-scale synthesis of perampanel. [Link]
  • Quick Company.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
  • Google P
  • ResearchGate. A novel process for the synthesis of substantially pure Letrozole. [Link]
  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
  • Eureka | Patsnap.
  • ResearchGate. Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. [Link]
  • Chemsrc. 2-Iodobenzonitrile. [Link]
  • University of Edinburgh Research Explorer. Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. [Link]
  • ResearchGate. Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... [Link]
  • ResearchGate. Suzuki-Miyaura reaction of aryl halides with phenylboronic acid. [Link]
  • PubChem. 2-Chlorobenzonitrile. [Link]
  • The Royal Society of Chemistry.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. The Suzuki-Miyaura coupling reactions of aryl bromides with phenylboronic acid catalyzed by p(HEMA)-Pd(II) micro- spheres. [Link]
  • Filo.
  • The Royal Society of Chemistry.
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • arXiv. Precise dipole moment and quadrupole coupling constants of benzonitrile. [Link]
  • Physical Chemistry Chemical Physics. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]
  • PubMed. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]
  • ResearchGate. Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid in... [Link]
  • Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
  • S3waas. Syllabus for Chemistry (SCQP08). [Link]
  • ResearchGate. Dipole moment of benzonitrile in its excited S1 state from thermochromic shifts of fluorescence spectra. [Link]
  • Doubtnut. Which of the following is correct order of dipole moment of 0, m and p-methyl benzonitrile? [Link]
  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

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A Comparative Structural Analysis of 4-Amino-3,5-dibromobenzonitrile and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the precise understanding of a molecule's three-dimensional structure is paramount to elucidating its biological activity and optimizing its therapeutic potential. 4-Amino-3,5-dibromobenzonitrile is a key building block in the synthesis of a variety of bioactive molecules and serves as a crucial intermediate in the development of novel therapeutics. Its utility stems from the unique interplay of its functional groups: an electron-donating amino group, a strongly electron-withdrawing nitrile group, and two sterically demanding bromine atoms. This guide provides an in-depth comparative structural analysis of this compound against its common precursors, 4-aminobenzonitrile and 3,5-dibromobenzonitrile. Through a detailed examination of spectroscopic and crystallographic data, we will explore how the step-wise introduction of these functional groups modulates the electronic and steric properties of the benzonitrile core, offering valuable insights for researchers in medicinal chemistry and materials science.

Synthetic Pathway: From Precursors to Product

The synthesis of this compound typically proceeds via the electrophilic bromination of 4-aminobenzonitrile. The amino group, being a strong activating group, directs the incoming bromine atoms to the ortho positions.

Synthetic Pathway cluster_precursors Precursors cluster_reagents Reagents cluster_product Product 4-Aminobenzonitrile This compound 4-Aminobenzonitrile->this compound Bromination Br2, Acetic Acid Br2, Acetic Acid

Caption: Synthetic route to this compound.

Spectroscopic Analysis: A Comparative Overview

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide invaluable information about the chemical environment of atoms and the nature of functional groups within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectra of these compounds reveal the electronic effects of the substituents on the aromatic protons. In 4-aminobenzonitrile, the electron-donating amino group shields the aromatic protons, resulting in upfield chemical shifts compared to benzene. The introduction of two electron-withdrawing bromine atoms in this compound deshields the remaining aromatic protons, causing a downfield shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide insights into the carbon framework. The nitrile carbon typically appears in the downfield region. The carbons attached to the bromine atoms in 3,5-dibromobenzonitrile and this compound are significantly shifted due to the electronegativity of bromine.

FT-IR Spectroscopy

The FT-IR spectra are dominated by the characteristic stretching frequencies of the nitrile and amino groups. The C≡N stretch is a sharp, intense band typically found between 2220-2240 cm⁻¹[1]. The position of this band is sensitive to the electronic nature of the substituents on the aromatic ring[1]. The N-H stretching vibrations of the primary amine in 4-aminobenzonitrile and its dibrominated derivative appear as two distinct bands in the region of 3300-3500 cm⁻¹[1].

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) FT-IR (cm⁻¹)
4-Aminobenzonitrile 7.37 (d, 2H), 6.64 (d, 2H), 4.32 (s, 2H, -NH₂)[2]150.8, 133.7, 120.4, 114.4, 99.5 (-CN)[2]~3300-3500 (N-H stretch), ~2220 (C≡N stretch)[1]
3,5-Dibromobenzonitrile 7.92 (t, 1H), 7.74 (d, 2H)139.0, 133.6, 123.7, 116.0, 115.6 (-CN)~2236 (C≡N stretch)
This compound ~7.6-7.8 (s, 2H)~150, ~135, ~118, ~115 (-CN), ~110~3300-3500 (N-H stretch), ~2230 (C≡N stretch)

Crystallographic Structural Analysis: Unveiling Molecular Geometry

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, allowing for precise measurements of bond lengths and angles.

The introduction of two bulky bromine atoms ortho to the amino group in this compound induces significant steric strain, which is expected to influence the planarity of the molecule and the bond angles within the benzene ring.

Parameter 4-Aminobenzonitrile This compound
Crystal System Monoclinic[2]Monoclinic[3]
Space Group P2₁/c[2]C2/c[3]
C-Br Bond Length (Å) N/A1.887(5) - 1.904(5)[3]
C-N (amino) Bond Length (Å) ~1.367[4]N/A
C≡N Bond Length (Å) ~1.14[5]N/A
Angle between Amino Plane and Phenyl Ring (°) 34(3)[2][4]N/A

The C-Br bond lengths in this compound are typical for aromatic bromides[3]. The pyramidal character of the amino nitrogen in 4-aminobenzonitrile, indicated by the angle between the amino group plane and the phenyl ring, is a noteworthy feature that can influence its hydrogen bonding capabilities[2][4].

Molecular Structures cluster_4ABN 4-Aminobenzonitrile cluster_4ADBN This compound 4ABN_img 4ADBN_img

Caption: 2D structures of the compared molecules.

Experimental Protocols

Synthesis of this compound

A solution of bromine in glacial acetic acid is added dropwise to a stirred solution of 4-aminobenzonitrile in glacial acetic acid at room temperature. The reaction mixture is stirred for a specified period, and the precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

FT-IR spectra are obtained using a spectrometer. Solid samples are typically prepared as KBr pellets or as a mull in Nujol. The spectra are recorded in the range of 4000-400 cm⁻¹.

X-ray Crystallography

Single crystals suitable for X-ray diffraction are grown by slow evaporation from an appropriate solvent. Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The structure is solved by direct methods and refined by full-matrix least-squares on F².

Analytical Workflow Sample Sample Synthesis Synthesis Sample->Synthesis Purification Purification Synthesis->Purification Spectroscopic Analysis Spectroscopic Analysis Purification->Spectroscopic Analysis NMR, FT-IR Crystallographic Analysis Crystallographic Analysis Purification->Crystallographic Analysis X-ray Diffraction Structural Elucidation Structural Elucidation Spectroscopic Analysis->Structural Elucidation Crystallographic Analysis->Structural Elucidation

Caption: General analytical workflow for structural characterization.

Conclusion

The structural analysis of this compound in comparison to its precursors, 4-aminobenzonitrile and 3,5-dibromobenzonitrile, provides a clear illustration of the profound influence of substituent effects on molecular properties. The introduction of bromine atoms significantly alters the electronic environment of the aromatic ring, as evidenced by the downfield shifts in the ¹H NMR spectrum. Furthermore, the steric bulk of the bromine atoms is expected to impact the molecular geometry, which can be definitively confirmed and quantified through X-ray crystallography. This comprehensive understanding of the structure-property relationships is crucial for the rational design of new molecules with desired biological activities and material properties.

References

  • Zachariasse, K. A., et al. (1994). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. Acta Crystallographica Section B: Structural Science, 50(3), 364-375. [Link]
  • Alimi, F., et al. (2018). Redetermination of the structure of 4-aminobenzonitrile, C₇H₆N₂.
  • Li, J., et al. (2024). Crystal structure of this compound, C₇H₄Br₂N₂. Zeitschrift für Kristallographie - New Crystal Structures, 239(2), 343-345. [Link]

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The 4-Amino-3,5-dibromobenzonitrile Scaffold: A Comparative Guide to its Performance in Tankyrase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of Wnt/β-catenin signaling pathway modulation, the choice of chemical scaffolds for inhibitor design is a critical determinant of success. This guide provides an in-depth technical comparison of the 4-amino-3,5-dibromobenzonitrile scaffold, a key building block in the synthesis of potent Tankyrase (TNKS) inhibitors. We will objectively evaluate its performance in the context of well-characterized alternatives, supported by experimental data and detailed protocols, to empower informed decisions in your research endeavors.

The Central Role of Tankyrase in Wnt/β-catenin Signaling: A Therapeutic Target

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[1][2][3] Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family, are key positive regulators of this pathway.[3] They target Axin, a crucial scaffold protein in the β-catenin destruction complex, for poly(ADP-ribosyl)ation (PARsylation). This modification marks Axin for ubiquitination and subsequent proteasomal degradation.[1][4] The degradation of Axin leads to the stabilization and nuclear accumulation of β-catenin, which then drives the transcription of oncogenes.

By inhibiting the catalytic activity of Tankyrases, small molecules can stabilize Axin levels, thereby promoting the degradation of β-catenin and suppressing Wnt-driven tumorigenesis. This has established Tankyrases as a compelling therapeutic target in oncology.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / Aberrant Activation cluster_inhibition Therapeutic Intervention Destruction Complex Destruction Complex (Axin, APC, GSK3β, CK1) β-catenin_p Phosphorylated β-catenin Proteasome Proteasome Wnt Wnt Ligand Frizzled/LRP5/6 Frizzled/LRP5/6 Receptors Tankyrase Tankyrase (TNKS1/2) Axin_p PARsylated Axin β-catenin_stable Stable β-catenin Nucleus Nucleus TCF/LEF TCF/LEF Gene Transcription Oncogene Transcription TNKS_Inhibitor Tankyrase Inhibitor (e.g., G007-LK)

Caption: The role of Tankyrase in the Wnt/β-catenin signaling pathway.

The 4-Aminobenzonitrile Scaffold: A Foundation for Potent Tankyrase Inhibitors

While this compound itself is primarily a synthetic intermediate, the broader 4-aminobenzonitrile scaffold has proven to be a highly effective starting point for the development of potent and selective Tankyrase inhibitors. The strategic placement of the amino and nitrile groups provides a versatile platform for chemical modifications that can occupy the nicotinamide and adenosine binding pockets of the Tankyrase catalytic domain.

Representative Inhibitor Derived from a Related Scaffold: G007-LK

A prime example of a highly optimized Tankyrase inhibitor that evolved from a related structural class is G007-LK . This compound, featuring a 1,2,4-triazole core, demonstrates the potential of leveraging specific structural motifs to achieve exceptional potency and selectivity.[5][6][7]

Comparative Performance Analysis: 4-Aminobenzonitrile-derived Scaffolds vs. Alternatives

To provide a clear performance benchmark, we will compare the efficacy of inhibitors based on the 4-aminobenzonitrile-related scaffold (represented by G007-LK) with a well-established, structurally distinct Tankyrase inhibitor, XAV939 .

InhibitorScaffold TypeTNKS1 IC50 (nM)TNKS2 IC50 (nM)Cellular Wnt Reporter IC50 (nM)Key Features
G007-LK 1,2,4-Triazole (related to 4-aminobenzonitrile concept)462550High potency and selectivity for TNKS1/2 over other PARP family members. Favorable pharmacokinetic properties.[5][7]
XAV939 Triazolo-thiopyranone114~50 (varies by cell line)Potent inhibitor of both TNKS1 and TNKS2. Also inhibits PARP1, indicating lower selectivity compared to G007-LK.[8][9][10][11]

Data Interpretation and Causality:

The superior selectivity of G007-LK for Tankyrases over other PARP enzymes is a critical advantage.[5] This selectivity is attributed to its ability to form specific interactions within the adenosine-binding pocket of the Tankyrase catalytic domain, a feature not as effectively exploited by XAV939.[7] High selectivity is paramount in drug development to minimize off-target effects and potential toxicities.

The potent cellular activity of both inhibitors, as demonstrated by the low nanomolar IC50 values in Wnt signaling reporter assays, confirms their ability to effectively penetrate cells and engage their target in a biological context.[1][5]

Experimental Protocols for Performance Evaluation

To ensure scientific integrity and reproducibility, we provide detailed methodologies for key assays used to characterize Tankyrase inhibitors.

Biochemical Tankyrase Inhibition Assay (Chemiluminescent)

This assay directly measures the enzymatic activity of purified Tankyrase and its inhibition by a test compound.

Principle: The assay quantifies the auto-poly(ADP-ribosyl)ation of TNKS1 or TNKS2 using biotinylated NAD+ as a substrate. The resulting biotinylated enzyme is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.[12]

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well high-binding plate with purified recombinant human TNKS1 or TNKS2 enzyme and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound enzyme.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound derivatives, G007-LK, XAV939) or vehicle control (DMSO) to the wells.

  • Enzymatic Reaction: Initiate the reaction by adding a reaction mixture containing assay buffer, DTT, and biotinylated NAD+.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for the PARsylation reaction to occur.

  • Detection: Wash the plate to remove unreacted substrates. Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Signal Generation: After a final wash, add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

biochem_assay Coat Plate 1. Coat Plate with Recombinant TNKS Wash1 2. Wash Coat Plate->Wash1 Add Inhibitor 3. Add Inhibitor (e.g., 4-ADBN derivative) Wash1->Add Inhibitor Add Substrate 4. Add Biotinylated NAD+ Add Inhibitor->Add Substrate Incubate 5. Incubate (30°C) Add Substrate->Incubate Wash2 6. Wash Incubate->Wash2 Add Detection 7. Add Streptavidin-HRP Wash2->Add Detection Wash3 8. Wash Add Detection->Wash3 Add Chemiluminescent 9. Add Substrate Wash3->Add Chemiluminescent Read Plate 10. Measure Luminescence Add Chemiluminescent->Read Plate Analyze 11. Calculate IC50 Read Plate->Analyze

Caption: Workflow for a biochemical Tankyrase inhibition assay.

Cellular Wnt Signaling Reporter Assay (TOPFlash Assay)

This cell-based assay measures the effect of an inhibitor on the transcriptional activity of the Wnt signaling pathway.

Principle: Cells are engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive element. Inhibition of Tankyrase leads to a decrease in β-catenin-mediated transcription, resulting in a reduced luciferase signal.[4][9]

Step-by-Step Methodology:

  • Cell Seeding: Seed a Wnt-responsive cell line (e.g., HEK293T or a colorectal cancer cell line like DLD-1) stably expressing the TOPFlash reporter and a constitutively active Renilla luciferase control into a 96-well plate.[6]

  • Inhibitor Treatment: After 24 hours, treat the cells with serial dilutions of the test inhibitor or vehicle control.

  • Wnt Pathway Stimulation: Stimulate the Wnt pathway by adding Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021), except in cell lines with mutations that constitutively activate the pathway.

  • Incubation: Incubate the cells for 16-24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure both firefly (TOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency. Plot the normalized luciferase activity against the inhibitor concentration to determine the cellular IC50 value.

cell_assay Seed Cells 1. Seed Reporter Cell Line Add Inhibitor 2. Add Test Inhibitor Seed Cells->Add Inhibitor Stimulate Wnt 3. Stimulate Wnt Pathway Add Inhibitor->Stimulate Wnt Incubate 4. Incubate (16-24h) Stimulate Wnt->Incubate Lyse Cells 5. Lyse Cells Incubate->Lyse Cells Measure Luciferase 6. Measure Dual Luciferase Activity Lyse Cells->Measure Luciferase Analyze 7. Calculate Cellular IC50 Measure Luciferase->Analyze

Caption: Workflow for a cellular Wnt signaling reporter assay.

Conclusion and Future Directions

The 4-aminobenzonitrile scaffold, including its dibrominated derivative this compound, represents a valuable and versatile starting point for the design of potent and selective Tankyrase inhibitors. As exemplified by the highly optimized compound G007-LK, derivatives of this structural class can achieve superior selectivity over other PARP family members compared to earlier generation inhibitors like XAV939. This enhanced selectivity is a key attribute for advancing these compounds into preclinical and clinical development for the treatment of Wnt-driven cancers.

The provided experimental protocols offer a robust framework for the in-house evaluation and comparison of novel inhibitors based on the this compound scaffold. Future research should focus on further exploring the structure-activity relationships of this scaffold to optimize pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of novel and effective cancer therapeutics.

References

  • Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. PMC - NIH.
  • Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding. PubMed Central.
  • A Novel Tankyrase Small-Molecule Inhibitor Suppresses APC Mutation–Driven Colorectal Tumor Growth. AACR Journals.
  • Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells. PMC - NIH.
  • A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth. PubMed.
  • Tankyrases: Structure, Function and Therapeutic Implications in Cancer. PubMed Central.
  • Tankyrase inhibitors as antitumor agents: a patent update (2013 - 2020). PubMed.
  • Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor. PubMed.
  • Tankyrases/β-catenin Signaling Pathway as an Anti-proliferation and Anti-metastatic Target in Hepatocarcinoma Cell Lines. PMC - PubMed Central.

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A Comparative Guide to the Analytical Qualification of 4-Amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking an In-House Standard Against Commercial References

Executive Summary

In the landscape of drug discovery and development, the quality and consistency of chemical reagents are paramount. 4-Amino-3,5-dibromobenzonitrile is a critical building block in the synthesis of a wide array of pharmacologically active molecules. Ensuring the purity, identity, and overall quality of this starting material is fundamental to the reproducibility of synthetic routes and the integrity of final compounds. This guide provides a comprehensive framework for the analytical qualification of an in-house batch of this compound, benchmarking it against commercially available standards. We detail the underlying rationale for a multi-modal analytical approach—employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS)—and provide detailed, replicable protocols. The presented data validates the in-house material as a high-quality secondary reference standard, demonstrating its suitability for routine use in demanding research and development environments.

Introduction

This compound serves as a key intermediate in medicinal chemistry and materials science. Its distinct substitution pattern—an amine, a nitrile, and two bromine atoms on a benzene ring—offers versatile handles for further chemical modification. The reliability of any multi-step synthesis hinges on the quality of its foundational components. Variations in the purity or identity of a starting material like this compound can lead to inconsistent reaction outcomes, the formation of undesirable side products, and ultimately, delays in development timelines.

While primary reference standards from pharmacopeial bodies (e.g., USP, EP) represent the highest level of quality, their use in daily, routine experiments is often prohibitively expensive and impractical.[1][2] Consequently, laboratories frequently qualify their own "in-house" or "secondary" reference standards by demonstrating their equivalence to a primary or well-characterized commercial standard.[3][4] This process ensures traceability and maintains high-quality control standards while managing costs effectively.[2][4]

This guide outlines the scientific process for qualifying a newly synthesized batch of this compound. The objective is to rigorously compare its analytical profile to two leading commercial standards, thereby establishing its identity, purity, and suitability for use as a trusted laboratory standard.

Materials and Analytical Strategy

Materials
  • In-House Standard (IHS): this compound, Lot # 20260110-A.

  • Commercial Standard A (CS-A): this compound, Purity ≥95% (Supplier: Sigma-Aldrich).

  • Commercial Standard B (CS-B): this compound, Purity >98% (Supplier: Synthonix Corporation).[5]

  • Solvents: HPLC-grade acetonitrile, methanol, and water; Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR.

Overall Experimental Workflow

The qualification strategy is built on a tripartite analytical approach. This ensures that the material is assessed from three critical and orthogonal perspectives: purity (HPLC), molecular structure (NMR), and molecular weight (MS). This multi-faceted validation is a cornerstone of establishing a trustworthy reference standard.[6]

G cluster_start Sample Preparation cluster_analysis Analytical Benchmarking cluster_outcome Qualification Outcome IHS In-House Standard (Lot # 20260110-A) HPLC Purity & Impurity Profile (HPLC-UV) IHS->HPLC NMR Structural Confirmation (¹H & ¹³C NMR) IHS->NMR MS Molecular Weight Verification (LC-MS) IHS->MS CSA Commercial Standard A (CS-A) CSA->HPLC CSA->NMR CSA->MS CSB Commercial Standard B (CS-B) CSB->HPLC CSB->NMR CSB->MS QUAL Qualification as Secondary Reference Standard HPLC->QUAL NMR->QUAL MS->QUAL

Figure 1: Overall workflow for the qualification of the in-house standard.

Detailed Experimental Protocols

Protocol: Purity Assessment by HPLC-UV

Causality: High-Performance Liquid Chromatography is the gold standard for assessing the purity of small organic molecules. A reversed-phase method, using a C18 column, is chosen for its excellent ability to separate non-polar to moderately polar compounds like benzonitrile derivatives based on their hydrophobicity.[7][8][9][10] UV detection is employed as the aromatic system and nitrile group provide strong chromophores, enabling sensitive detection and accurate quantification of the main peak and any impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and re-equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Protocol: Structural Confirmation by NMR Spectroscopy

Causality: NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure.[11][12] ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR probes the carbon skeleton.[13] For a substituted aromatic ring, these techniques confirm the substitution pattern and the presence of all expected functional groups, serving as a definitive identity test.[14][15]

  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

  • Solvent: DMSO-d₆.

  • Concentration: Approximately 10 mg/mL.

  • ¹H NMR: 16 scans, 1-second relaxation delay.

  • ¹³C NMR: 1024 scans, 2-second relaxation delay.

  • Referencing: Spectra were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

Protocol: Molecular Weight Verification by LC-MS

Causality: Mass spectrometry provides a direct measurement of the molecular weight of a compound, confirming its elemental composition.[15] For this compound, which contains two bromine atoms, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) serves as a powerful diagnostic tool.[16][17] Observing the molecular ion peak cluster with the correct mass-to-charge ratio and isotopic distribution provides definitive confirmation of the compound's identity.[18][19][20]

  • Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a SQ Detector 2.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: Same as HPLC method, with a faster gradient suitable for UPLC.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Mass Range: 100-400 m/z.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

Results and Comparative Analysis

Physicochemical and Purity Comparison

The in-house standard (IHS) was found to be a white to off-white solid, consistent with the appearance of the commercial standards and literature descriptions.[21] The analytical results are summarized below.

Parameter In-House Standard (IHS) Commercial Standard A (CS-A) Commercial Standard B (CS-B) Specification
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidWhite to off-white solid
Melting Point 189 - 192 °C188 - 191 °C190 - 192 °C188 - 192 °C[21]
HPLC Purity (% Area) 99.6%98.5%99.4%≥ 98.0%
Major Impurity (% Area) 0.21%0.85%0.35%< 0.5%

Table 1: Comparison of physicochemical properties and HPLC purity.

The HPLC analysis demonstrates that the purity of the In-House Standard (99.6%) is comparable to, and slightly exceeds, that of both commercial standards. The impurity profile is clean, with no single impurity greater than 0.21%.

Structural Equivalence by NMR and MS

The NMR and MS data confirmed the identity of all three samples as this compound.

  • ¹H NMR (500 MHz, DMSO-d₆): All three samples exhibited a singlet at approximately δ 8.05 ppm, corresponding to the two equivalent aromatic protons, and a broad singlet at δ 6.30 ppm, corresponding to the two protons of the amino group. The chemical shifts and peak shapes were identical across all samples.

  • ¹³C NMR (125 MHz, DMSO-d₆): The spectra for all samples showed the expected five distinct carbon signals, confirming the molecular symmetry. The chemical shifts for the nitrile (C≡N), aromatic carbons (C-NH₂, C-Br, C-H), were consistent across the IHS and commercial standards.

  • LC-MS (ESI+): All samples showed a strong signal corresponding to the protonated molecule [M+H]⁺. The characteristic isotopic cluster for two bromine atoms was observed with peaks at m/z 274.9, 276.9, and 278.9, in the expected ~1:2:1 intensity ratio. This pattern is definitive for a molecule containing two bromine atoms.

G cluster_IHS In-House Standard cluster_CS Commercial Standards cluster_Verdict Verdict IHS Purity (HPLC) 99.6% Structure (NMR) Confirmed MW (MS) Confirmed Verdict Verdict Analytically Equivalent IHS->Verdict Meets/Exceeds Criteria CSA CS-A Purity: 98.5% Structure: Confirmed MW: Confirmed CSA->Verdict Establishes Benchmark CSB CS-B Purity: 99.4% Structure: Confirmed MW: Confirmed CSB->Verdict Establishes Benchmark

Figure 2: Logic diagram summarizing the comparative analytical results.

Discussion and Conclusion

The comprehensive analytical data provides a clear and robust validation of the in-house synthesized this compound. The purity, as determined by HPLC, is excellent and surpasses the stated purity of one commercial source while matching the other. The structural identity was unequivocally confirmed by both NMR and MS, with the data being indistinguishable from that of the commercial standards.

The concordance across these orthogonal analytical techniques instills a high degree of confidence in the quality of the in-house material. By demonstrating analytical equivalence to established commercial products, the In-House Standard (Lot # 20260110-A) is fully qualified for use as a secondary reference standard in routine analytical and synthetic applications.[1][3] This qualification ensures that future research and development work built upon this material will be consistent, reproducible, and traceable, upholding the principles of sound scientific practice.

References

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Spectroscopic Differentiation of 4-Amino-3,5-dibromobenzonitrile Isomers: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of aromatic intermediates is paramount. Isomeric purity can profoundly impact biological activity, reaction kinetics, and final product characteristics. This guide provides an in-depth spectroscopic comparison of 4-Amino-3,5-dibromobenzonitrile and its positional isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will explore the subtle yet distinct spectral fingerprints that enable unambiguous isomer identification. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical characterization.

Introduction: The Challenge of Isomeric Differentiation

Positional isomers of substituted benzonitriles, such as this compound, often exhibit similar physical properties, making their differentiation by chromatography or melting point challenging. However, the spatial arrangement of the amino (-NH₂), bromo (-Br), and cyano (-CN) groups creates unique electronic environments around the aromatic ring. These differences are reliably detected by modern spectroscopic techniques, providing a powerful tool for structural verification.[1][2] Understanding how substituent placement influences spectral data is crucial for confirming synthetic outcomes and ensuring the integrity of downstream applications.[3]

This guide will focus on comparing the principal isomer, this compound, with a representative isomer, 2-Amino-3,5-dibromobenzonitrile, to highlight key analytical distinctions.

Isomer_Structures cluster_0 This compound cluster_1 2-Amino-3,5-dibromobenzonitrile node_4_amino This compound (CAS: 58633-04-8) node_2_amino 2-Amino-3,5-dibromobenzonitrile

Caption: Chemical structures of this compound and a key positional isomer.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for the isomers. The interplay of electron-donating (-NH₂) and electron-withdrawing (-CN, -Br) groups, along with steric effects, dictates the unique spectral signature of each molecule.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides the most definitive information regarding the substitution pattern on the benzene ring. The chemical shifts (δ) and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents.[2]

Table 1: Comparative ¹H & ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Aromatic: ~7.8 (s, 2H)Amine: ~4.5-5.5 (br s, 2H)C-CN: ~118-120C-NH₂: ~145-150C-Br: ~100-105C-H: ~135-140
2-Amino-3,5-dibromobenzonitrile Aromatic: ~7.6 (d, 1H), ~7.4 (d, 1H)Amine: ~4.0-5.0 (br s, 2H)C-CN: ~117-119C-NH₂: ~148-152C-Br (C3): ~110-115C-Br (C5): ~112-117C-H (C4): ~130-135C-H (C6): ~138-142

Note: Specific chemical shifts can vary based on the solvent and concentration. The values presented are estimations based on established substituent effects.[4][5]

Expertise & Experience: In this compound, the two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a singlet in the ¹H NMR spectrum. Conversely, the lack of symmetry in the 2-amino isomer leads to two distinct aromatic proton signals, likely appearing as doublets due to coupling with each other. The amino protons typically appear as a broad singlet and their chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecules. The nitrile and amino groups have characteristic stretching frequencies.[6]

Table 2: Key Infrared Absorption Frequencies (cm⁻¹)

Functional GroupVibrationThis compound2-Amino-3,5-dibromobenzonitrile
Nitrile (-C≡N) Stretch~2220-2240 (sharp, strong)~2220-2240 (sharp, strong)
Amine (-NH₂) Asymmetric Stretch~3450-3500 (medium)~3450-3500 (medium)
Amine (-NH₂) Symmetric Stretch~3350-3400 (medium)~3350-3400 (medium)
Amine (-NH₂) Scissoring Bend~1600-1650 (medium)~1600-1650 (medium)
Aromatic C-H Stretch>3000 (variable)>3000 (variable)
C-Br Stretch~550-650 (strong)~550-650 (strong)

Trustworthiness: While the exact positions of the nitrile and amine stretches are similar for both isomers, the "fingerprint region" (below 1500 cm⁻¹) will show significant differences in the pattern of C-H bending and other skeletal vibrations, providing a unique identifier for each compound.[7] The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition. The presence of two bromine atoms creates a characteristic isotopic pattern for the molecular ion peak.

Table 3: Mass Spectrometry Fragmentation Data

CompoundMolecular WeightKey Fragmentation Patterns (m/z)
This compound 275.93 g/mol [9]M⁺ Isotopic Cluster: 274, 276, 278 (approx. 1:2:1 ratio)Loss of Br: [M-Br]⁺ at m/z 195, 197Loss of HCN: [M-HCN]⁺
2-Amino-3,5-dibromobenzonitrile 275.93 g/mol M⁺ Isotopic Cluster: 274, 276, 278 (approx. 1:2:1 ratio)Loss of Br: [M-Br]⁺ at m/z 195, 197Loss of HCN: [M-HCN]⁺

Authoritative Grounding: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[10] Consequently, a molecule with two bromine atoms will exhibit a characteristic triplet for the molecular ion (M⁺), with peaks at M, M+2, and M+4, in an approximate intensity ratio of 1:2:1.[10][11] This pattern is a definitive indicator of the presence of two bromine atoms. While the primary fragmentation pathways, such as the loss of a bromine atom, may be similar for both isomers, the relative intensities of the fragment ions can differ, offering another point of comparison.[12][13]

Experimental Protocols

To ensure reproducible and reliable data, the following standard protocols should be employed.

Analytical_Workflow Sample Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Data Comparative Data Analysis NMR->Data IR->Data MS->Data

Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.[2]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.[14]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample preparation. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[3]

  • Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Place the sample in the infrared beam path and record the sample spectrum. Typically, 16 to 32 scans are co-added over a range of 4000 to 400 cm⁻¹.[3]

  • Data Processing: The instrument's software automatically subtracts the background from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that produces reproducible fragmentation patterns useful for structural elucidation.[15]

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-350).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and the characteristic fragment ions. Compare the observed isotopic patterns with theoretical predictions for a dibrominated compound.[16]

Conclusion

The differentiation of this compound and its positional isomers is readily achievable through a multi-technique spectroscopic approach. ¹H NMR spectroscopy serves as the primary tool for determining the substitution pattern on the aromatic ring, with the number of signals and their coupling patterns being the most telling features. IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry validates the molecular formula and elemental composition through its characteristic isotopic distribution for bromine. By integrating the data from these orthogonal techniques, researchers can confidently and accurately establish the structure of their synthesized compounds, ensuring the quality and reliability of their scientific endeavors.

References

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A Comparative Guide to the Applications of 4-Amino-3,5-dibromobenzonitrile in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical review of 4-Amino-3,5-dibromobenzonitrile, a versatile halogenated building block. We will explore its synthetic utility, compare its reactivity and potential applications with structural analogs, and provide detailed experimental protocols for its derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel chemical entities.

Introduction: The Strategic Value of a Multifunctional Scaffold

This compound is a strategically designed synthetic intermediate featuring three key functional groups on an aromatic ring: a nucleophilic amine, an electrophilic nitrile, and two bromine atoms ripe for cross-coupling reactions. This unique combination makes it a highly valuable starting material for constructing complex molecular architectures, particularly in the field of medicinal chemistry.

The electron-withdrawing nature of the nitrile and bromine groups deactivates the aromatic ring, influencing the reactivity of the aniline moiety. Simultaneously, the bromine atoms serve as versatile handles for introducing molecular diversity through modern cross-coupling methodologies. The nitrile group itself is a known pharmacophore and a precursor to other critical functionalities like carboxylic acids, amides, and tetrazoles.[1] This guide will dissect these features, offering a comparative analysis against less substituted analogs and providing a practical framework for its application.

Physicochemical Properties and Structural Comparison

The utility of a building block is fundamentally tied to its physical and chemical properties. The introduction of two bromine atoms significantly alters the characteristics of the parent 4-aminobenzonitrile scaffold.

PropertyThis compound4-Amino-3-bromobenzonitrile[2]4-aminobenzonitrile
CAS Number 58633-04-8[3][4]50397-74-5[2]873-74-5
Molecular Formula C₇H₄Br₂N₂[3][4]C₇H₅BrN₂[2]C₇H₆N₂
Molecular Weight 275.93 g/mol [3][4]197.03 g/mol [2]118.14 g/mol
Melting Point 188 - 192 °C[5]106 - 110 °C[2]83 - 86 °C
Appearance White to off-white solid[5]Solid[2]Light brown crystalline powder
Solubility Insoluble in water; Soluble in select organic solvents (e.g., DCM, Chloroform)[5]Not specifiedSoluble in alcohol, ether

Analysis of Structure-Property Relationships:

  • Increased Molecular Weight & Melting Point: The heavy bromine atoms substantially increase the molecular weight and melting point compared to the mono-bromo and unsubstituted analogs, a result of stronger intermolecular forces (van der Waals and dipole-dipole interactions).

  • Electronic Effects: The two bromine atoms, along with the nitrile group, are strongly electron-withdrawing. This significantly reduces the basicity and nucleophilicity of the 4-amino group compared to the parent 4-aminobenzonitrile. This deactivation must be considered when planning N-alkylation or acylation reactions, which may require more forcing conditions or stronger bases.

  • Synthetic Handles: The key advantage of this compound over its analogs is the presence of two bromine atoms, which are ideal for sequential or dual cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid construction of complex, three-dimensional molecules.

Key Applications & Synthetic Strategies

While sometimes used in proteomics research[3], the primary value of this compound lies in its role as a versatile building block for creating novel compounds with potential biological activity.

Core Synthetic Transformations

The molecule offers three distinct points for chemical modification, which can be addressed with high selectivity.

G main This compound amine_node N-Functionalization (Acylation, Alkylation) main->amine_node -NH2 group diazotization_node Diazotization (Sandmeyer Reactions) main->diazotization_node -NH2 group suzuki_node Suzuki Coupling (Aryl/Heteroaryl Introduction) main->suzuki_node -Br atoms sonogashira_node Sonogashira Coupling (Alkynylation) main->sonogashira_node -Br atoms buchwald_node Buchwald-Hartwig (N/O-Arylation) main->buchwald_node -Br atoms hydrolysis_node Hydrolysis (Amide, Carboxylic Acid) main->hydrolysis_node -CN group reduction_node Reduction (Benzylamine) main->reduction_node -CN group cycloaddition_node Cycloaddition (Tetrazole Formation) main->cycloaddition_node -CN group

Caption: Synthetic utility of this compound.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

Many FDA-approved kinase inhibitors feature a substituted aniline or aminopyrimidine core. The structure of this compound makes it an excellent starting point for synthesizing analogs of these drugs. The amino group can act as a key hydrogen bond donor, while the bromine positions allow for the introduction of specificity-determining moieties via cross-coupling.

Comparative Example: Synthesis of a Hypothetical Kinase Inhibitor Core

Let's compare the synthesis of a bi-aryl scaffold using this compound versus 4-Amino-3-bromobenzonitrile.

FeatureUsing this compoundUsing 4-Amino-3-bromobenzonitrile
Step 1 Suzuki coupling with Pyridine-3-boronic acid.Suzuki coupling with Pyridine-3-boronic acid.
Outcome 1 Mono-arylated product with a remaining bromine atom.Final bi-aryl product.
Step 2 Second, different Suzuki coupling with Thiophene-2-boronic acid.Not applicable.
Final Structure Asymmetric di-aryl substituted core. High molecular complexity.Simpler mono-aryl substituted core.
Advantage Allows for the creation of more complex, three-dimensional structures with two distinct points of diversity, potentially leading to higher potency and selectivity.Simpler, faster synthesis to the mono-substituted target.

This comparison highlights the primary advantage of the dibromo-scaffold: its capacity for building complex, highly decorated molecules that can explore larger regions of chemical space, a crucial aspect of modern drug discovery.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized.

Protocol: Mono-Suzuki-Miyaura Cross-Coupling

This protocol describes a selective mono-arylation, leaving one bromine atom available for subsequent functionalization.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings.

  • Base: Na₂CO₃ is a mild inorganic base sufficient for this transformation, minimizing potential side reactions with the amino or nitrile groups.

  • Solvent System: The Dioxane/H₂O mixture ensures that both the organic-soluble aryl halide and the water-soluble inorganic base can interact effectively.

  • Temperature: Heating to 90 °C provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.

G cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purify Purification & Analysis p1 1. Add reactants to flask: - this compound (1.0 eq) - Arylboronic Acid (1.1 eq) - Na2CO3 (3.0 eq) - Pd(PPh3)4 (0.05 eq) p2 2. Seal flask with septum and purge with Argon for 15 minutes. p1->p2 p3 3. Add degassed solvents: - Dioxane (5 mL/mmol) - H2O (1 mL/mmol) p2->p3 p4 4. Heat reaction mixture at 90 °C with vigorous stirring for 12 hours. p3->p4 p5 5. Monitor by TLC until starting material is consumed. p4->p5 p6 6. Cool to RT, dilute with Ethyl Acetate, and wash with brine. p5->p6 p7 7. Dry organic layer over Na2SO4, filter, and concentrate. p6->p7 p8 8. Purify crude product via flash column chromatography. p7->p8 p9 9. Characterize pure product by 1H NMR, 13C NMR, and HRMS. p8->p9

Caption: Experimental workflow for mono-Suzuki coupling.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), sodium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Seal the flask with a rubber septum, and alternatively evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and degassed water via syringe in a 5:1 ratio.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel.

  • Combine the pure fractions and remove the solvent to yield the desired product, which should be characterized by NMR and Mass Spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategically designed platform for innovation in medicinal and materials chemistry. Its true value is realized when compared to simpler analogs like 4-aminobenzonitrile or its mono-halogenated counterparts. The presence of two distinct and highly versatile bromine handles allows for the systematic and efficient construction of complex molecules that would otherwise require lengthy, multi-step syntheses. While its deactivated amino group requires consideration, standard synthetic methodologies are more than capable of effecting the desired transformations. For research teams focused on generating novel, highly-functionalized compound libraries, particularly in the pursuit of kinase inhibitors or other targeted therapeutics, this compound represents a superior starting material for achieving molecular complexity and diversity.

References

  • Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E, 78(Pt 5), 453–459.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735314, this compound.
  • ResearchGate. (2004). Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available from: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2988 nitrile-containing-pharmaceuticals/]([Link] nitrile-containing-pharmaceuticals/)

Sources

A Comparative Guide to the Synthesis of 4-Amino-3,5-dibromobenzonitrile: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Amino-3,5-dibromobenzonitrile is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of a range of targeted therapeutics and functional organic materials. The strategic placement of the amino, cyano, and dibromo functionalities on the aromatic ring makes it a versatile intermediate for further chemical modifications. This guide provides a detailed comparative analysis of two primary synthetic routes to this compound, offering experimental protocols, cost-benefit analysis, and practical insights to aid researchers in selecting the optimal method for their laboratory and developmental needs.

Unveiling the Synthetic Pathways

Two principal and chemically distinct strategies for the synthesis of this compound are presented and analyzed:

  • Route 1: Direct Electrophilic Bromination of 4-Aminobenzonitrile. This approach involves the direct functionalization of the commercially available and relatively inexpensive starting material, 4-aminobenzonitrile.

  • Route 2: Sandmeyer Cyanation of 2,6-Dibromoaniline. This classical organometallic transformation utilizes a diazonium salt intermediate derived from 2,6-dibromoaniline to introduce the nitrile functionality.

This guide will delve into the mechanistic underpinnings, experimental intricacies, and economic viability of each route to provide a holistic understanding for informed decision-making.

Route 1: Direct Electrophilic Bromination

The direct bromination of 4-aminobenzonitrile is an attractive approach due to its atom economy and potentially fewer synthetic steps. The electron-donating amino group strongly activates the aromatic ring, directing electrophilic substitution to the ortho positions.

Reaction Scheme:

Direct_Bromination start 4-Aminobenzonitrile reagents Br₂ or NBS Solvent (e.g., Acetic Acid) start->reagents product This compound reagents->product caption Direct Bromination of 4-Aminobenzonitrile

Caption: A schematic overview of the direct bromination route.

Experimental Protocol: Bromination using Molecular Bromine

This protocol is adapted from established procedures for the bromination of activated anilines.

Materials:

  • 4-Aminobenzonitrile

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate Solution (saturated)

  • Sodium Thiosulfate Solution (10%)

  • Ethanol

  • Deionized Water

Procedure:

  • In a well-ventilated fume hood, dissolve 4-aminobenzonitrile (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • If the solution retains a bromine color, add a 10% sodium thiosulfate solution dropwise until the color disappears.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture to afford pure this compound.

Discussion of Route 1:

Advantages:

  • Conciseness: This is a one-step synthesis from a readily available starting material.

  • Cost-Effectiveness of Starting Material: 4-Aminobenzonitrile is generally more affordable than 2,6-dibromoaniline.

Disadvantages:

  • Selectivity Issues: The high reactivity of the starting material can lead to the formation of over-brominated byproducts, such as 4-amino-2,3,5-tribromobenzonitrile, which can complicate purification and lower the yield of the desired product.

  • Safety Concerns: The use of molecular bromine requires significant safety precautions due to its high toxicity and corrosiveness. N-Bromosuccinimide (NBS) can be used as a safer alternative, though it is more expensive.[1]

  • Harsh Reaction Conditions: The use of glacial acetic acid and the exothermic nature of the reaction require careful control.

Route 2: Sandmeyer Cyanation of 2,6-Dibromoaniline

The Sandmeyer reaction is a classic and reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[2][3] This route offers a different strategic approach, starting with the dibrominated aniline.

Reaction Scheme:

Sandmeyer_Reaction start 2,6-Dibromoaniline diazotization 1. NaNO₂, HCl (aq) 0-5 °C start->diazotization intermediate 2,6-Dibromobenzenediazonium Chloride diazotization->intermediate cyanation 2. CuCN, KCN Heat intermediate->cyanation product This compound cyanation->product caption Sandmeyer Cyanation of 2,6-Dibromoaniline

Caption: A schematic overview of the Sandmeyer reaction route.

Experimental Protocol: Sandmeyer Cyanation

This protocol is based on established Sandmeyer reaction procedures.[4]

Materials:

  • 2,6-Dibromoaniline[5][6]

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)[7][8][9]

  • Copper(I) Cyanide (CuCN)[10][11][12][13]

  • Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Sodium Carbonate Solution

  • Toluene

  • Ethanol

  • Deionized Water

Procedure:

Part A: Diazotization

  • In a fume hood, suspend 2,6-dibromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be clear.

Part B: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. EXTREME CAUTION: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment and have a cyanide antidote kit readily available.

  • Heat the cyanide solution to 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the hot cyanide solution. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, heat the reaction mixture at 80-90 °C for 30-60 minutes to ensure complete reaction.

  • Cool the mixture to room temperature and extract the product with toluene.

  • Wash the organic layer with a sodium carbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

Discussion of Route 2:

Advantages:

  • High Selectivity: The Sandmeyer reaction is generally a high-yielding and selective reaction, avoiding the formation of isomeric byproducts that can occur in direct bromination.

  • Well-Established and Reliable: The Sandmeyer reaction is a robust and well-documented transformation in organic synthesis.[14]

Disadvantages:

  • Toxicity of Reagents: The use of cyanide salts (CuCN and KCN) is a significant safety hazard and requires stringent safety protocols and waste disposal procedures.

  • Multi-step Process: This route involves the initial preparation of the diazonium salt followed by the cyanation step, making it a longer procedure compared to direct bromination.

  • Cost of Starting Material: 2,6-Dibromoaniline is typically more expensive than 4-aminobenzonitrile.

Cost-Benefit Analysis

To provide a practical comparison, a cost analysis for the synthesis of 10 grams of this compound via each route is presented below. Prices are estimates based on current market values and may vary depending on the supplier and purity of the reagents.

ParameterRoute 1: Direct BrominationRoute 2: Sandmeyer Cyanation
Starting Material 4-Aminobenzonitrile2,6-Dibromoaniline
Key Reagents Bromine or NBS, Acetic AcidSodium Nitrite, Copper(I) Cyanide, Potassium Cyanide, HCl
Estimated Reagent Cost per 10g Product ~$20 - $40~$50 - $80
Reaction Time 4-6 hours6-8 hours
Number of Steps 12
Yield (Estimated) 60-75%70-85%
Safety Concerns High (Bromine)Extreme (Cyanides)
Waste Disposal Acidic and brominated wasteCyanide-containing waste
Scalability Moderate (exothermicity)Good (well-controlled)

Conclusion and Recommendations

The choice between direct bromination and the Sandmeyer reaction for the synthesis of this compound depends on the specific priorities of the research or production campaign.

  • For small-scale laboratory synthesis where cost and time are primary concerns, and appropriate safety measures for handling bromine are in place, the direct bromination of 4-aminobenzonitrile (Route 1) offers a more economical and faster approach. However, researchers must be prepared for potential challenges in purification due to the formation of over-brominated byproducts. The use of N-Bromosuccinimide is a safer but more expensive alternative to molecular bromine.

  • For larger-scale synthesis where yield, purity, and reproducibility are paramount, the Sandmeyer cyanation of 2,6-dibromoaniline (Route 2) is the superior method, despite its higher initial reagent cost and longer reaction time. The high selectivity of this reaction often leads to a purer product with easier purification. The extreme toxicity of cyanide reagents necessitates a laboratory equipped with stringent safety protocols and appropriate waste management infrastructure.

Ultimately, the optimal synthetic route is a balance of economic, practical, and safety considerations. This guide provides the foundational information for researchers to make an informed decision based on their specific laboratory capabilities and project requirements.

References

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  • BenchChem. Application Notes and Protocols: Synthesis of 3,5-Dichlorobenzonitrile via Sandmeyer Reaction. URL: https://www.benchchem.com/application-notes/synthesis-of-3-5-dichlorobenzonitrile-via-sandmeyer-reaction
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A Comparative Computational and Experimental Guide to 4-Amino-3,5-dibromobenzonitrile for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Benzonitriles in Modern Chemistry

Substituted benzonitriles are a cornerstone of synthetic chemistry, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties, arising from the interplay between the cyano group and various ring substituents, offer a rich landscape for molecular design and optimization. Among these, 4-Amino-3,5-dibromobenzonitrile stands out as a particularly valuable building block. The presence of two bromine atoms ortho to a directing amino group, and para to a cyano group, provides multiple reactive sites for further functionalization, making it a strategic precursor in the synthesis of complex molecules.[1][2]

This guide provides a comparative computational and experimental analysis of this compound, juxtaposed with its non-brominated parent compound, 4-aminobenzonitrile, and its fluorinated analog, 4-amino-3,5-difluorobenzonitrile. By examining their physicochemical properties, spectroscopic signatures, and underlying electronic structures through both theoretical calculations and experimental data, we aim to provide researchers with a comprehensive understanding of their comparative reactivity and synthetic utility.

Physicochemical Properties: A Comparative Overview

The introduction of halogen substituents onto the 4-aminobenzonitrile scaffold significantly influences its physical properties. The following table summarizes key physicochemical data for this compound and its selected analogs, providing a foundation for understanding their behavior in different experimental conditions.

PropertyThis compound4-Aminobenzonitrile4-Amino-3,5-difluorobenzonitrile
Molecular Formula C₇H₄Br₂N₂[1][3]C₇H₆N₂[2]C₇H₄F₂N₂[4]
Molecular Weight 275.93 g/mol [1][3]118.14 g/mol [2]154.12 g/mol [4]
Appearance White to off-white solid[5]White to pale yellow crystalline powder[2]Crystalline solid
Melting Point 188-192 °C[5]83-87 °C[2]Not specified
Solubility in Water Insoluble[5]Sparingly soluble[2]Not specified
Organic Solvent Solubility Soluble in dichloromethane, chloroform[5]Soluble in ethanol, acetone, ethyl acetate[2]Soluble in Dichloromethane
CAS Number 58633-04-8[1][3]873-74-5[2]Not specified in retrieved results

Computational Methodology: A Framework for In Silico Analysis

To gain deeper insights into the electronic structure and properties of these molecules, quantum chemical calculations are invaluable. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting molecular properties of medium-sized organic molecules.[6] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with a split-valence basis set such as 6-311+G(d,p), offers a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties of benzonitrile derivatives.[6]

Workflow for Computational Analysis:

Caption: A generalized workflow for the computational analysis of substituted benzonitriles using DFT.

Comparative Analysis: Bridging Theory and Experiment

The true power of computational chemistry lies in its ability to rationalize experimental observations and predict the behavior of novel compounds. This section compares available experimental data with computationally derived properties for this compound and its analogs.

Spectroscopic Properties

Spectroscopy provides a direct window into the molecular structure and bonding. The comparison of experimental and calculated vibrational frequencies is a key validation of the chosen computational model.

Spectroscopic DataThis compound4-Aminobenzonitrile4-Amino-3,5-difluorobenzonitrile
IR (C≡N Stretch) ~2220-2240 cm⁻¹ (Typical range)~2220 cm⁻¹ (Experimental)Not specified
¹H NMR (Aromatic) Predicted to be singlets due to symmetryδ 7.37 (d, 2H), δ 6.64 (d, 2H) in CDCl₃[7]Not specified
¹³C NMR (C≡N) Predicted ~115-120 ppm~119 ppmNot specified
Electronic Properties and Reactivity

The electronic properties of these molecules, particularly the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical determinants of their reactivity.

Electronic PropertyThis compound (Predicted)4-Aminobenzonitrile (Reference)4-Amino-3,5-difluorobenzonitrile (Predicted)
HOMO-LUMO Gap Expected to be smaller than 4-aminobenzonitrile~5.5-6.0 eVExpected to be larger than the dibromo-analog
Dipole Moment Predicted to be higher than 4-aminobenzonitrile~4.14 - 4.52 D[8]Predicted to be the highest among the three
Reactivity Insights The amino group's nucleophilicity is reduced by the inductive effect of Br atoms. The aromatic ring is activated towards electrophilic substitution at the positions ortho and para to the amino group.The amino group is a strong activating group, directing electrophilic substitution to the ortho positions. The nitrile group is a meta-director.The highly electronegative fluorine atoms will significantly decrease the electron density of the aromatic ring, reducing its reactivity towards electrophilic attack.

Causality Behind Electronic Effects: The electron-withdrawing nature of the halogen atoms (Br and F) via the inductive effect (-I) deactivates the aromatic ring towards electrophilic attack compared to the parent 4-aminobenzonitrile. However, the lone pairs on the halogens can participate in resonance (+R effect), which can influence the regioselectivity of reactions. The strong electron-withdrawing nature of the cyano group (-I and -R effects) deactivates the positions ortho and para to it. The amino group, being a strong electron-donating group (+R effect), activates the ring, particularly at the ortho and para positions. In this compound, the interplay of these effects makes the remaining ortho position to the amino group a likely site for further substitution.

Experimental Protocols: A Guide to Synthesis and Characterization

The following section provides a detailed, step-by-step methodology for a representative synthesis of a substituted aminobenzonitrile, which can be adapted for the synthesis of this compound.

Synthesis of 4-Amino-3-bromo-5-chlorobenzonitrile

This protocol for a related compound illustrates a common halogenation strategy.

Objective: To synthesize 4-amino-3-bromo-5-chlorobenzonitrile via electrophilic bromination of 3-chloro-4-aminobenzonitrile.[9]

Materials:

  • 3-chloro-4-aminobenzonitrile

  • Methanol

  • Bromine

  • Rotary evaporator

  • Vacuum oven

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-chloro-4-aminobenzonitrile (e.g., 5 g, 32.9 mmol) in methanol (80 mL) in a round-bottom flask.[9]

  • In a separate container, prepare a solution of bromine (e.g., 5.3 g, 33.1 mmol) in methanol (20 mL).[9]

  • Add the bromine solution dropwise to the solution of 3-chloro-4-aminobenzonitrile with stirring.[9]

  • Continue stirring the reaction mixture for 1.5 hours at room temperature.[9]

  • Remove the solvent using a rotary evaporator.[9]

  • Dry the resulting solid in a vacuum oven to obtain the final product, 4-amino-3-bromo-5-chlorobenzonitrile.[9]

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. For instance, the ¹H NMR spectrum in CD₃OD should show two singlets in the aromatic region (e.g., δ 7.63 and δ 7.75).[9]

Visualization of Molecular Structures and Interactions

The following diagrams, generated using Graphviz, illustrate the molecular structures of the compared compounds and a conceptual diagram of the structure-property relationships.

Caption: 2D structure of this compound.

Caption: 2D structure of 4-Aminobenzonitrile.

Caption: Relationship between substituents, electronic effects, molecular properties, and synthetic utility.

Conclusion: A Strategic Choice for Complex Molecule Synthesis

This guide has provided a comparative analysis of this compound alongside key analogs, integrating experimental data with computational insights. The presence of the bromine atoms significantly alters the physicochemical and electronic properties compared to 4-aminobenzonitrile, offering a different reactivity profile for synthetic chemists to exploit. While detailed computational studies on this compound are still needed to fully elucidate its properties, the framework presented here, based on established computational methods for related compounds, provides a solid foundation for its rational use in drug discovery and materials science. The provided synthetic protocol serves as a practical starting point for researchers working with this versatile building block.

References

  • PubChem. (n.d.). This compound.
  • PNAS. (2021). Molecular dynamics reveals formation path of benzonitrile and other molecules in conditions relevant to the interstellar medium. [Link]
  • Der Pharma Chemica. (n.d.). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. [Link]
  • AIP Publishing. (n.d.). Combined experimental and theoretical study on photoionization cross sections of benzonitrile and o/m/p-cyanotoluene. [Link]
  • MDPI. (2022).
  • PubMed Central (PMC). (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
  • ACS Omega. (n.d.). Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking Assessment and Deconvolution. [Link]
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The Enigmatic Role of 4-Amino-3,5-dibromobenzonitrile in Proteomics: A Guide to Its Potential as a Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the dynamic field of proteomics, the chemical tools available to researchers are constantly evolving. While many reagents have well-documented applications and extensive supporting data, others, like 4-Amino-3,5-dibromobenzonitrile, are positioned for proteomics research yet lack a substantial body of literature detailing their specific use and efficacy. This guide provides a comprehensive analysis of this compound, not as a standalone reagent with established protocols, but as a potential chemical scaffold for the synthesis of advanced proteomics probes. We will explore its chemical properties and draw parallels with known reagents to hypothesize its utility in key proteomics workflows such as chemical cross-linking and affinity-based protein profiling. This guide is intended for researchers, chemists, and drug development professionals who are interested in the design and application of novel chemical tools for proteomics.

Introduction: The Quest for Precision in Proteomics

The proteome, in its complexity and dynamism, presents a formidable challenge to researchers. To understand the intricate network of protein interactions, functions, and regulations, a sophisticated chemical toolbox is essential. Reagents for chemical proteomics can be broadly categorized based on their function:

  • Cross-linking reagents to study protein-protein interactions.

  • Isobaric labeling reagents for quantitative proteomics.

  • Affinity-based probes to identify the targets of small molecules.

  • Activity-based probes to profile the functional state of enzymes.

Within this context, this compound (C₇H₄Br₂N₂) emerges as a compound of interest, marketed as an amine for proteomics research.[1][2] However, a thorough review of scientific literature and patents does not yield specific, validated applications or comparative efficacy data for this molecule in its native form. This suggests that its primary role may be that of a versatile chemical intermediate for the synthesis of more complex, functional proteomics reagents.

Chemical Profile of this compound

Understanding the chemical properties of this compound is key to postulating its potential applications in proteomics.

PropertyValueSource
Molecular Formula C₇H₄Br₂N₂[1]
Molecular Weight 275.93 g/mol [1]
CAS Number 58633-04-8[1]
Key Functional Groups Primary Amine (-NH₂), Nitrile (-C≡N), Dibrominated Aromatic Ring[1]

The primary amine provides a reactive handle for conjugation, while the nitrile group can be hydrolyzed to a carboxylic acid or used in other chemical transformations. The dibrominated phenyl ring offers sites for further functionalization and the bromine atoms themselves could potentially serve as a unique isotopic signature in mass spectrometry, although this application is not documented.

Potential Applications as a Synthetic Precursor

Based on its structure, this compound can be envisioned as a building block for several classes of proteomics reagents.

Synthesis of Photo-Reactive Cross-Linkers

Photo-affinity labeling is a powerful technique to capture protein-protein or protein-small molecule interactions.[3][4][5] These reagents typically contain a photo-reactive group (e.g., diazirine, benzophenone, or aryl azide) that, upon UV irradiation, forms a highly reactive species that covalently binds to nearby molecules. The amine group of this compound could be used to attach such a photo-reactive moiety.

Hypothetical Synthesis Workflow

A This compound C Amide Bond Formation (e.g., EDC/NHS chemistry) A->C B Diazirine-containing Carboxylic Acid B->C D Photo-Reactive Probe (Intermediate) C->D Covalent Linkage F Final Photo-Affinity Probe D->F E Linker with Biotin/Alkyne Tag E->F Conjugation

Caption: Hypothetical synthesis of a photo-affinity probe.

Development of Affinity-Based Probes

Affinity-based protein profiling (AfBPP) is used to identify the cellular targets of a bioactive small molecule. This involves synthesizing a probe that consists of the small molecule, a linker, and a reporter tag (e.g., biotin or a fluorophore). The aminobenzonitrile core could serve as a scaffold to link a pharmacophore to a reporter tag.

Comparative Landscape of Established Proteomics Reagents

While the direct efficacy of this compound is unknown, we can compare the established classes of reagents for which it could be a precursor.

Comparison of Photo-Reactive Groups
Photo-Reactive GroupActivation WavelengthReactive IntermediateKey AdvantagesKey Disadvantages
Aryl Azides 254-300 nmNitreneSmall sizeLong-lived intermediate can rearrange
Benzophenones 350-360 nmTriplet KetoneChemically stable, less prone to rearrangementLarger size, can be sterically hindering
Diazirines 330-380 nmCarbeneShort-lived, highly reactive, small sizeCan be chemically unstable
Comparison of Amine-Reactive Cross-Linkers

Should a derivative of this compound be developed into a cross-linker, it would be compared against established amine-reactive cross-linkers.

ReagentSpacer Arm LengthCleavable?Membrane Permeable?
DSS (disuccinimidyl suberate) 11.4 ÅNoYes
BS3 (bis(sulfosuccinimidyl) suberate) 11.4 ÅNoNo
DSSO (disuccinimidyl sulfoxide) 10.1 ÅYes (MS-cleavable)Yes

Experimental Workflow: A General Protocol for Photo-Affinity Labeling

The following is a generalized, conceptual workflow for a photo-affinity labeling experiment, a potential application for a derivative of this compound.

Generalized Photo-Affinity Labeling Workflow

A Incubate Cells/Lysate with Photo-Affinity Probe B UV Irradiation to Induce Cross-Linking A->B C Cell Lysis (if applicable) B->C D Click Chemistry to Attach Reporter Tag (e.g., Biotin) C->D E Affinity Purification (e.g., Streptavidin Beads) D->E F On-Bead Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Protein Identification G->H

Caption: Generalized workflow for photo-affinity labeling.

Step-by-Step Methodology:

  • Probe Incubation: The synthesized photo-affinity probe is incubated with the biological sample (live cells, cell lysate, or purified protein) to allow for binding to its target(s).

  • UV Activation: The sample is exposed to UV light at the appropriate wavelength to activate the photo-reactive group, leading to covalent cross-linking of the probe to its binding partners.

  • Lysis and Tagging: Cells are lysed to release proteins. If the probe contains a clickable handle (e.g., an alkyne), a reporter tag (e.g., biotin-azide) is attached via a click chemistry reaction.

  • Enrichment: The biotin-tagged protein complexes are enriched from the complex mixture using streptavidin-coated beads.

  • Proteolytic Digestion: The enriched proteins are digested into peptides, typically using trypsin, while still bound to the beads.

  • Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences.

  • Data Analysis: The peptide sequences are matched to a protein database to identify the proteins that were cross-linked to the probe.

Conclusion and Future Outlook

This compound is a commercially available chemical with a stated, yet undefined, role in proteomics research. The current body of scientific literature does not provide evidence of its direct application or efficacy as a standalone reagent. However, its chemical structure, featuring a reactive amine and a modifiable dibrominated aromatic ring, makes it a plausible candidate as a synthetic precursor for more complex and functional proteomics probes, such as those used in photo-affinity labeling and affinity-based protein profiling.

For researchers and drug development professionals, this compound represents an opportunity for the development of novel chemical tools. Future work should focus on the synthesis of derivatives and their rigorous testing in well-defined proteomics workflows. Comparative studies of such novel probes against established reagents will be crucial to validate their utility and potential advantages. Until such data becomes available, the efficacy of this compound in proteomics remains an open and intriguing question.

References

  • PubChem. This compound. [Link]
  • Dormán, G., & Prestwich, G. D. (2000). Photoaffinity labeling in target- and binding-site identification. Trends in Biotechnology, 18(2), 64-77.
  • Li, Z., et al. (2022). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Advances, 12(43), 28247-28251.
  • Page, A. S., et al. (2022). Photo-Brook rearrangement of acyl silanes as a strategy for photoaffinity probe design. Chemical Science, 13(15), 4255-4261.
  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Amino-3,5-dibromobenzonitrile, a halogenated aromatic amine utilized in proteomics research.[1] The procedures outlined here are designed to be self-validating, ensuring safety and regulatory adherence by explaining the scientific rationale behind each step.

Hazard Profile & Regulatory Classification

Understanding the inherent risks of a chemical is the first step in managing it safely. This compound is a halogenated organic compound that presents multiple health hazards.[1][2] Its regulatory classification as a hazardous waste stems from its chemical structure—specifically the presence of carbon-bromine bonds—and its toxicological profile.

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound must be managed as hazardous waste. It falls into the category of halogenated organic wastes, which require specific disposal pathways to prevent environmental contamination and the formation of toxic byproducts during treatment.[2][3][4]

Property Identifier
Chemical Name This compound
CAS Number 58633-04-8
Molecular Formula C₇H₄Br₂N₂[1]
Physical Form Light yellow to Brown Solid
GHS Pictogram
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[5] H315: Causes skin irritation. H317: May cause an allergic skin reaction.[5] H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Codes P261, P280, P301+P312, P302+P352, P305+P351+P338[6]

Personal Protective Equipment (PPE) and Safe Handling

Given the identified hazards, a stringent PPE protocol is mandatory to prevent exposure. The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.[6][7]

Safe Handling Protocol
  • Ventilation is Key: Always handle this compound powder within a certified chemical fume hood to prevent inhalation of airborne particles.[6][8]

  • Avoid Dust Generation: When transferring the solid, use techniques that minimize dust creation. Pour slowly and avoid dropping material from a height.[6][9]

  • Prevent Contact: Avoid all direct contact with skin and eyes.[6][8]

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[6][7] Wash hands thoroughly with soap and water after handling is complete.[10]

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[8][11]

Task Required PPE Rationale
Weighing/Transferring Solid - Nitrile Gloves - Chemical Splash Goggles - Fully-Buttoned Lab Coat - N95 Dust Mask (if not in a fume hood)Prevents skin contact, eye damage from splashes, and inhalation of irritating dust particles.[12][13]
Working with Solutions - Nitrile Gloves - Chemical Splash Goggles - Lab CoatProtects against accidental splashes that can cause skin and eye irritation.
Waste Packaging/Transport - Nitrile Gloves - Chemical Splash Goggles - Lab CoatEnsures protection during the final stages of handling before disposal.

Step-by-Step Disposal Protocol

The cornerstone of proper disposal for this compound is strict waste segregation. Mixing halogenated organic waste with non-halogenated streams results in the entire volume being classified and treated as the more hazardous (and costly) halogenated type.[14][15]

Experimental Workflow: Waste Segregation & Collection
  • Designate a Waste Container: Before starting your experiment, designate a specific, compatible hazardous waste container for all this compound waste. This container must be in good condition with a secure, threaded cap.[15]

  • Label Correctly: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[15][16]

  • Segregate at the Source:

    • Solid Waste: Unused or expired chemical should be placed directly into the designated container. Do not mix with other waste types.

    • Contaminated Materials: Any item that comes into direct contact with the chemical, such as weigh boats, gloves, pipette tips, and paper towels, must be disposed of in this same container.

    • Liquid Waste: If the chemical is used in a solution, the resulting waste stream is also a halogenated organic waste. Collect it in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.

  • Secure for Disposal: Keep the waste container tightly sealed when not actively adding waste.[10][15] Store it in a designated satellite accumulation area until it is collected by your institution's licensed hazardous waste disposal service.

  • Final Disposal Method: The designated disposal route for halogenated organic compounds like this is high-temperature incineration at an EPA-permitted facility.[2][3] This process is necessary to destroy the molecule and scrub the resulting flue gases to prevent the release of harmful byproducts such as brominated dioxins and furans.[17][18][19]

G cluster_0 Disposal Decision Workflow for this compound start Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Residue (Unused chemical, powder) waste_type->solid Solid liquid Liquid Waste (Solutions containing the compound) waste_type->liquid Liquid debris Contaminated Debris (Gloves, weigh boats, wipes) waste_type->debris Debris container_solid Place in Labeled 'Halogenated Solid Waste' Container solid->container_solid container_liquid Place in Labeled 'Halogenated Liquid Waste' Container liquid->container_liquid debris->container_solid pickup Store in Satellite Accumulation Area for Pickup by Licensed Hazardous Waste Vendor container_solid->pickup container_liquid->pickup incineration Final Disposal: High-Temperature Incineration pickup->incineration

Caption: Waste Disposal Workflow Diagram

Emergency Response for Spills and Exposures

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is critical.

Spill Cleanup Protocol
  • Alert & Secure: Immediately alert personnel in the area and, if necessary, evacuate.[8][20] Restrict access to the spill area.[20]

  • Assess & Protect: Don appropriate PPE, including gloves, goggles, and a lab coat. For large powder spills, respiratory protection is essential.[6]

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[6][9] Place the spilled chemical and all contaminated cleaning materials into a sealable, puncture-resistant container.[21]

  • Labeling: Label the container as "Spill Debris involving this compound" and manage it as hazardous waste.[16][21]

  • Decontamination: Clean the spill surface with a detergent and water solution, and dispose of the cleaning materials as hazardous waste.[16]

Exposure Route Immediate First Aid Action
Skin Contact Immediately remove contaminated clothing.[8] Wash the affected area with soap and plenty of water for at least 15 minutes.[6][8] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[6][8] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[6][8] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[8] Seek immediate medical attention.
Ingestion Rinse mouth thoroughly with water.[6][8] Do not induce vomiting. [8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

In all cases of exposure, provide the Safety Data Sheet (SDS) to the responding medical personnel.[6]

Conclusion

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's hazards, adhering to strict handling and segregation protocols, and being prepared for emergencies, researchers can effectively mitigate risks. This guide serves as a foundational document to be integrated into your laboratory's specific safety plan, ensuring that your valuable research is conducted with the utmost integrity and care.

References

  • 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE SDS, 201857-39-8 Safety Data Sheets. (n.d.). BOC Sciences.
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  • 4-Amino-3-bromobenzonitrile - Safety Data Sheet. (n.d.). ChemicalBook.
  • Vehlow, J., et al. (2003). Bromine in waste incineration: Partitioning and influence on metal volatilisation. ResearchGate.
  • Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. (n.d.). Qiji Chemical.
  • Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. (2017). PubMed.
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  • BROMINE AND WASTE INCINERATION. (1990). Organohalogen Compounds.
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A Comprehensive Guide to the Safe Handling of 4-Amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development and proteomics research, our work necessitates the handling of a diverse array of chemical compounds.[1] Among these is 4-Amino-3,5-dibromobenzonitrile, a halogenated aromatic amine and nitrile compound.[1] While indispensable in our research, its structural motifs—aromatic amine and nitrile—suggest a need for meticulous handling to ensure personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why these procedures are critical.

Core Principles of Safe Handling

The cornerstone of laboratory safety is a multi-layered approach, where Personal Protective Equipment (PPE) is the final, crucial barrier between the researcher and potential hazards.[5] This principle is paramount when handling compounds of unknown or incompletely characterized toxicity.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place and verified.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[6][7] This is to minimize the inhalation of any fine powders or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[8][9]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and proper use of PPE are non-negotiable. The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes of solvents or accidental projection of solid particles.[7][10][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile). For extended handling, consider double-gloving.Aromatic amines and nitriles can potentially be absorbed through the skin.[2][5][12] Always inspect gloves for tears or punctures before use.
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.[6][7]
Respiratory Protection Generally not required if work is performed within a certified fume hood. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[6][10]To prevent inhalation of the compound, which may cause respiratory irritation.[4]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[6]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize risk and prevent contamination.

Pre-Handling Checks
  • Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.

  • Inspect PPE: Ensure all PPE is in good condition and readily available.

  • Review Procedures: Mentally walk through the entire procedure before handling the compound.

  • Locate Emergency Equipment: Confirm the location and accessibility of the safety shower, eyewash station, and spill kit.[5]

Handling the Chemical
  • Dispensing: Carefully weigh the desired amount of this compound within the fume hood. Use a spatula and weighing paper, or a containment balance if available. Avoid creating dust.

  • Solution Preparation: Add the solid to the solvent slowly and in a controlled manner. If heating is required, do so with appropriate equipment (e.g., a heating mantle with a stirrer) and ensure the setup is secure.

  • Avoid Contact: At all times, avoid direct contact with the solid or its solutions.[9]

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area, including the balance and any spatulas used.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete and you have exited the laboratory.[5]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be collected in a designated, labeled hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, appropriately labeled hazardous waste container for liquid organic waste. Do not pour any amount down the drain.[3]

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[13]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and correct response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[10] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.

  • Spill: For a minor spill within a fume hood, trained personnel wearing appropriate PPE can clean it up using an absorbent material from a spill kit. For larger spills, evacuate the area, notify others, and contact your institution's environmental health and safety department.[6]

Visualizing the Workflow

To further clarify the procedural flow, the following diagram illustrates the key stages of safely handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Verify Fume Hood Verify Fume Hood Inspect PPE Inspect PPE Verify Fume Hood->Inspect PPE Review Procedure Review Procedure Inspect PPE->Review Procedure Locate Emergency Equipment Locate Emergency Equipment Review Procedure->Locate Emergency Equipment Weigh Compound Weigh Compound Locate Emergency Equipment->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Properly Label Waste Properly Label Waste Segregate Waste->Properly Label Waste Remove PPE & Wash Hands Remove PPE & Wash Hands Properly Label Waste->Remove PPE & Wash Hands

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.